Benzidine sulfone
Description
Structure
3D Structure
Properties
IUPAC Name |
5,5-dioxodibenzothiophene-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)17(15,16)11(9)5-7/h1-6H,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXZRRZSHWQAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90978163 | |
| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6259-19-4, 30508-11-3 | |
| Record name | 3,7-Diaminodibenzothiophene-5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Diaminodiphenylene sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030508113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzidine sulfone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,7-Diamino-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90978163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIAMINODIPHENYLENE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GK5ZWW77NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis Mechanisms of 4,4'-Diaminodiphenyl Sulfone (Dapsone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4'-Diaminodiphenyl sulfone, commonly known as Dapsone, is a synthetically derived sulfone with significant applications in the pharmaceutical industry as an antibacterial and anti-inflammatory agent. It is a cornerstone in the treatment of leprosy and various dermatological conditions.[1] This technical guide provides a comprehensive overview of the primary synthesis mechanisms of Dapsone, offering detailed experimental protocols and quantitative data to support researchers and professionals in drug development and chemical synthesis. The synthesis routes discussed herein are based on various starting materials, including 4-chloronitrobenzene, 4-mercaptoaniline, and 4,4'-dichlorodiphenyl sulfone, highlighting the versatility and adaptability of its manufacturing processes.
Introduction
Dapsone's molecular structure, featuring two aminophenyl groups linked by a sulfone bridge, is key to its therapeutic activity.[1] The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges concerning yield, purity, cost-effectiveness, and environmental impact. This guide will delve into the core synthesis routes, providing a comparative analysis of their chemical transformations and reaction conditions.
Primary Synthesis Routes and Mechanisms
The industrial and laboratory-scale synthesis of Dapsone predominantly follows three main strategies, each involving a series of well-defined chemical reactions.
Synthesis from 4-Chloronitrobenzene and Sodium Sulfide
This is a widely employed method that involves the initial formation of a thioether intermediate, followed by oxidation and reduction steps.
Reaction Pathway:
The synthesis begins with the reaction of 4-chloronitrobenzene with sodium sulfide to form 4,4'-dinitrodiphenyl sulfide.[2] This intermediate is then oxidized to 4,4'-dinitrodiphenyl sulfone, and a final reduction of the nitro groups yields Dapsone.[2]
Experimental Protocol:
-
Step 1: Synthesis of 4,4'-Dinitrodiphenyl Sulfide
-
React 4-chloronitrobenzene with a solution of sodium sulfide. The reaction is typically carried out in a suitable solvent under controlled temperature conditions.
-
-
Step 2: Oxidation to 4,4'-Dinitrodiphenyl Sulfone
-
The 4,4'-dinitrodiphenyl sulfide intermediate is oxidized using a strong oxidizing agent. Common oxidizing agents for this step include potassium dichromate in sulfuric acid or hydrogen peroxide.[2]
-
-
Step 3: Reduction to 4,4'-Diaminodiphenyl Sulfone
-
The nitro groups of 4,4'-dinitrodiphenyl sulfone are reduced to amino groups. A common method for this reduction is the use of tin(II) chloride in hydrochloric acid.[2] The final product, Dapsone, is then isolated and purified.
-
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Chloronitrobenzene, Sodium sulfide | Ethanol | Reflux | - | [2] |
| 2 | 4,4'-Dinitrodiphenyl sulfide | Potassium dichromate, Sulfuric acid | - | - | [2] |
| 3 | 4,4'-Dinitrodiphenyl sulfone | Tin(II) chloride, Hydrochloric acid | - | - | [2] |
Synthesis from 4-Mercaptoaniline and 4-Chloronitrobenzene
This pathway offers a more direct route to an intermediate that is then oxidized and reduced.
Reaction Pathway:
This process involves the condensation of 4-mercaptoaniline with 4-chloronitrobenzene to produce 4-amino-4'-nitrodiphenyl sulfide.[3] This intermediate is subsequently oxidized to the corresponding sulfone, followed by the reduction of the nitro group.[3]
Experimental Protocol:
-
Step 1: Condensation to form 4-Amino-4'-nitrodiphenyl sulfide
-
Step 2: Oxidation to 4-Amino-4'-nitrodiphenyl sulfone
-
The thioether is oxidized to a sulfone using an oxidizing system such as sodium tungstate and hydrogen peroxide in acidic conditions.[3]
-
-
Step 3: Reduction to 4,4'-Diaminodiphenyl Sulfone
-
The final step is the reduction of the nitro group to an amine. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.[3]
-
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Pressure (bar) | Yield (%) | Purity (%) | Reference |
| 1 | 4-Mercaptoaniline, 4-Chloronitrobenzene | Toluene, Water, Alkali, Phase Transfer Catalyst | 80-85 | - | 95 | 99 | [4] |
| 2 | 4-Amino-4'-nitrodiphenyl sulfide | Methanol, Oxalic acid, Sodium tungstate dihydrate, 35% Hydrogen peroxide | 50-55 | - | 83 | >90 | [3] |
| 3 | 4-Amino-4'-nitrodiphenyl sulfone | Methanol, Water, p-Toluenesulfonic acid, 10% Pd/C, Hydrogen | 50 | 5 | 82 | >99.5 | [3][5] |
Synthesis from 4,4'-Dichlorodiphenyl Sulfone
This method involves the direct amination of a pre-formed sulfone structure.
Reaction Pathway:
4,4'-Dichlorodiphenyl sulfone is subjected to ammonolysis, where the chloro groups are substituted by amino groups to yield Dapsone.
Experimental Protocol:
-
Step 1: Ammonolysis of 4,4'-Dichlorodiphenyl Sulfone
-
Step 2: Isolation and Purification
Quantitative Data:
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4,4'-Dichlorodiphenyl sulfone (10.0 g, 40.27 mmol) | Ammonium chloride (4.30 g, 80.54 mmol), Ethanol (100.0 ml) | Reflux | 5 | 91.9 | [2][6] |
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the core chemical transformations in the synthesis of Dapsone.
Caption: Synthesis of Dapsone from 4-Chloronitrobenzene.
Caption: Synthesis of Dapsone from 4-Mercaptoaniline.
Caption: Synthesis of Dapsone from 4,4'-Dichlorodiphenyl Sulfone.
Conclusion
The synthesis of 4,4'-diaminodiphenyl sulfone can be achieved through various efficient pathways, each offering distinct advantages. The choice of a particular synthetic route will depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of production. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for chemists and pharmaceutical scientists involved in the synthesis and development of Dapsone and related compounds. Further research into more environmentally friendly and cost-effective synthesis methods remains an active area of investigation.
References
- 1. US20170217883A1 - Process for the synthesis of dapsone and its intermediates - Google Patents [patents.google.com]
- 2. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 3. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
- 6. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]
Spectroscopic Profile of 3,3'-Diaminodiphenyl Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3'-diaminodiphenyl sulfone (3,3'-DDS), a crucial building block in the synthesis of high-performance polymers and a key intermediate in various pharmaceutical compounds. This document presents an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data, complete with detailed experimental protocols.
Core Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3,3'-diaminodiphenyl sulfone.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.5 - 7.7 | m | - | Aromatic Protons |
| ~6.8 - 7.2 | m | - | Aromatic Protons |
| ~4.0 (broad s) | s | - | -NH₂ Protons |
Note: Specific experimental data for ¹H NMR of 3,3'-diaminodiphenyl sulfone was not available in the cited literature. The presented data is an estimation based on general chemical shift values for aromatic amines and sulfones.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-NH₂ |
| ~142 | C-SO₂ |
| ~130 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | Aromatic CH |
Note: Specific experimental data for ¹³C NMR of 3,3'-diaminodiphenyl sulfone was not available in the cited literature. The presented data is an estimation based on typical chemical shifts for substituted aromatic rings.
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H Stretching | Primary Amine (-NH₂) |
| 1620 - 1580 | N-H Bending | Primary Amine (-NH₂) |
| 1328 - 1310 | Asymmetric SO₂ Stretching | Sulfone (-SO₂-) |
| 1160 - 1120 | Symmetric SO₂ Stretching | Sulfone (-SO₂-) |
| 1500 - 1400 | C=C Stretching | Aromatic Ring |
| 850 - 750 | C-H Bending (out-of-plane) | Aromatic Ring |
Note: The specific peak values are based on typical ranges for the indicated functional groups.[1]
Table 4: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| 250 | Methanol/Water | Data not available |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 248.30 | - | [M]⁺ (Molecular Ion) |
| 184 | - | [M - SO₂]⁺ |
| 108 | - | [C₆H₆NO]⁺ |
| 92 | - | [C₆H₆N]⁺ |
Note: The molecular weight is confirmed from multiple sources.[4] The fragmentation pattern is proposed based on the known fragmentation of aromatic sulfonamides, which can involve the loss of SO₂.[5]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 3,3'-diaminodiphenyl sulfone.
Materials:
-
3,3'-Diaminodiphenyl sulfone
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3,3'-diaminodiphenyl sulfone for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3,3'-diaminodiphenyl sulfone using Fourier Transform Infrared (FTIR) spectroscopy.
Materials:
-
3,3'-Diaminodiphenyl sulfone (solid powder)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Ethanol or isopropanol for cleaning
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with ethanol or isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 3,3'-diaminodiphenyl sulfone powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[6]
-
Record the sample spectrum.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of 3,3'-diaminodiphenyl sulfone.
Materials:
-
3,3'-Diaminodiphenyl sulfone
-
Methanol (spectroscopic grade)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 3,3'-diaminodiphenyl sulfone in methanol of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the range of 1-10 µg/mL).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the methanol solvent to be used as a blank and record the baseline.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax) from the spectrum.
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3,3'-diaminodiphenyl sulfone.
Materials:
-
3,3'-Diaminodiphenyl sulfone
-
Methanol or other suitable volatile solvent
-
Mass spectrometer (e.g., with Electron Ionization - EI source)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 3,3'-diaminodiphenyl sulfone in a volatile solvent like methanol.
-
-
Instrument Setup:
-
Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC interface).
-
Set the ionization mode to Electron Ionization (EI).
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-300 amu).
-
-
Data Acquisition:
-
Acquire the mass spectrum. The instrument will bombard the sample with electrons, causing ionization and fragmentation.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify the major fragment ions. This information can be used to confirm the structure of the molecule.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 3,3'-diaminodiphenyl sulfone.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
An In-depth Technical Guide to the Physical Properties of Benzidine Sulfone Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of key benzidine sulfone isomers. The information is curated for researchers, scientists, and professionals in drug development who require detailed data on these compounds. This document summarizes quantitative physical data, presents detailed experimental protocols for synthesis and analysis, and visualizes relevant biological and chemical pathways.
Quantitative Physical Properties
The following tables summarize the key physical properties of prominent this compound isomers, facilitating easy comparison.
Table 1: Physical and Chemical Properties of Benzidine Sulfonic Acid Isomers
| Property | Benzidine-2,2'-disulfonic acid | Benzidine-3-sulfonic acid |
| Molecular Formula | C₁₂H₁₂N₂O₆S₂ | C₁₂H₁₂N₂O₃S |
| Molecular Weight | 344.36 g/mol | 264.30 g/mol |
| CAS Number | 117-61-3 | 2051-89-0 |
| Appearance | Purple crystalline powder | No data available |
| Melting Point | Decomposes near 175°C | No data available |
| Boiling Point | Decomposes | Decomposes |
| Solubility | Slightly soluble in water; soluble in ethanol and alkali solutions[1][2] | No data available |
| pKa | No data available | No data available |
Table 2: Physical and Chemical Properties of Diaminodiphenyl Sulfone Isomers
| Property | 3,3'-Diaminodiphenyl sulfone | 4,4'-Diaminodiphenyl sulfone (Dapsone) |
| Molecular Formula | C₁₂H₁₂N₂O₂S | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.30 g/mol | 248.30 g/mol |
| CAS Number | 599-61-1 | 80-08-0 |
| Appearance | Off-white powder/solid[3][4] | White to off-white crystalline powder[5] |
| Melting Point | 170-174 °C[3] | 175-177 °C[5] |
| Boiling Point | No information available | No information available |
| Solubility in Water | Low water solubility[3] | 0.38 g/L[6] |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, isopropanol, N,N-dimethylformamide[7] | Exceedingly soluble in Alcohol, Acetone and MEK[8] |
| pH | 7 (1% aq. solution)[3] | 5.5-7.5 (saturated aqueous solution)[6] |
| Bulk Density | 400 kg/m ³[9] | 250-350 kg/m ³[6] |
Experimental Protocols
This section details the methodologies for the synthesis and analysis of this compound isomers, providing a foundation for laboratory work.
Synthesis Protocols
2.1.1. Synthesis of 2,2'-Benzidinedisulfonic Acid
This protocol is based on the classical reduction of a nitro precursor followed by an acid-catalyzed rearrangement.[3]
-
Materials: 3-nitrobenzenesulfonic acid (sodium or potassium salt), zinc dust, sodium hydroxide solution, hydrochloric acid or dilute sulfuric acid.
-
Procedure:
-
Prepare a dilute aqueous solution of the sodium or potassium salt of 3-nitrobenzenesulfonic acid.
-
Gradually add zinc dust and sodium hydroxide solution to the reaction mixture to reduce the nitro groups to a hydrazo intermediate (hydrazobenzene-3,3'-disulphonic acid). This step should be performed under controlled temperature conditions.[3]
-
After the reduction is complete, introduce hydrochloric acid or dilute sulfuric acid to the reaction mixture to induce the benzidine rearrangement.
-
The product, 2,2'-benzidinedisulfonic acid, will precipitate from the solution.
-
Collect the precipitate by filtration and wash with an appropriate solvent to remove impurities.
-
The product can be further purified by recrystallization.
-
2.1.2. Synthesis of 3,3'-Diaminodiphenyl Sulfone
This protocol describes the reduction of 3,3'-dinitrodiphenyl sulfone using an iron powder in a weakly acidic solution.[10]
-
Materials: 3,3'-dinitrodiphenyl sulfone, iron powder, hydrochloric acid, water, tetramethylene sulfone (solvent), sodium hydroxide, activated carbon.
-
Procedure:
-
In a reaction vessel, add water, iron powder, and hydrochloric acid. Heat the mixture to 90°C.
-
Add tetramethylene sulfone as a solvent.
-
Slowly add 3,3'-dinitrodiphenyl sulfone to the reaction mixture.
-
Maintain the reaction at 90°C for 2-3 hours.
-
After the reaction, add sodium hydroxide to make the solution alkaline (pH 9-10), which will precipitate iron mud.
-
Filter to remove the iron mud.
-
Add activated carbon to the filtrate and heat at 80-100°C for decolorization.
-
Filter to remove the activated carbon.
-
Cool the reaction solution to 20°C to crystallize the product.
-
Collect the white crystals of 3,3'-diaminodiphenyl sulfone by suction filtration and dry.
-
2.1.3. Synthesis of 4,4'-Diaminodiphenyl Sulfone (Dapsone)
This protocol involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by oxidation and reduction.[1]
-
Materials: 4-chloronitrobenzene, sodium sulfide, potassium dichromate, sulfuric acid, tin(II) chloride, hydrochloric acid.
-
Procedure:
-
React 4-chloronitrobenzene with sodium sulfide to form 4,4'-dinitrodiphenyl thioether.
-
Oxidize the thioether to 4,4'-dinitrodiphenyl sulfone using potassium dichromate in sulfuric acid.
-
Reduce the nitro groups of 4,4'-dinitrodiphenyl sulfone to amino groups using tin(II) chloride in hydrochloric acid to yield 4,4'-diaminodiphenyl sulfone.
-
The product can be isolated and purified by standard laboratory techniques.
-
Analytical Protocols
2.2.1. High-Performance Liquid Chromatography (HPLC) for the Determination of Benzidine and its Derivatives
This protocol is a general guideline for the analysis of benzidine derivatives in various matrices.[9][11]
-
Instrumentation: HPLC system equipped with a UV or electrochemical detector.
-
Column: C18 reversed-phase column.[11]
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v) is commonly used. The mode is typically isocratic.[11]
-
Flow Rate: A flow rate of approximately 1.8 mL/min can be used.[11]
-
Column Temperature: Maintain the column at a constant temperature, for example, 50°C.[11]
-
Detection:
-
Sample Preparation:
-
For water samples, perform liquid-liquid extraction with a suitable solvent like chloroform. The extract can then be back-extracted with an acid, neutralized, and re-extracted. The final extract is concentrated and reconstituted in the mobile phase.[12]
-
For solid samples, an appropriate extraction method should be developed and validated.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Identify the peaks based on the retention times of standard compounds.
-
Quantify the concentration of the analytes by comparing the peak areas with a calibration curve generated from standards of known concentrations.
-
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to this compound isomers.
Metabolic Activation of Benzidine
Benzidine itself is not carcinogenic but requires metabolic activation to exert its toxic effects. The following pathway illustrates the key steps in this process, which is of significant interest in drug development and toxicology.[13][14]
Caption: Metabolic activation pathway of benzidine leading to bladder cancer.
Experimental Workflow: Synthesis of 2,2'-Benzidinedisulfonic Acid
This diagram outlines the key steps in the laboratory synthesis of 2,2'-benzidinedisulfonic acid.
Caption: Workflow for the synthesis of 2,2'-benzidinedisulfonic acid.
Logical Relationship: Carcinogenicity of Benzidine and its Derivatives
This diagram illustrates the established link between exposure to benzidine and its derivatives and the development of cancer, a critical consideration in drug development and chemical safety.[15][16]
Caption: Logical progression from benzidine exposure to cancer.
References
- 1. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 2. Benzidine 2,2 Disulfonic Acid | CAS 117-61-3 | Supplier, Manufacturer, Exporter [emcochemicals.com]
- 3. Benzidine-2,2'-disulfonic acid | 117-61-3 | Benchchem [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. nbinno.com [nbinno.com]
- 6. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative activation of benzidine and its derivatives by peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. Figure 3-3, Metabolic Schemes for Benzidine - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Benzidine and dyes metabolized to benzidine | Research Starters | EBSCO Research [ebsco.com]
- 16. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Quantum Chemical Calculations for 4,4'-Diaminodiphenyl Sulfone (Benzidine Sulfone)
Abstract
This technical whitepaper provides a comprehensive guide to performing quantum chemical calculations on 4,4'-diaminodiphenyl sulfone, a molecule of significant interest in medicinal chemistry and materials science. Lacking extensive published computational studies on this specific molecule, this guide establishes a robust theoretical protocol based on methodologies successfully applied to its parent compound, diphenyl sulfone, and other aromatic sulfones.[1] This document details a step-by-step computational workflow using Density Functional Theory (DFT), outlines key molecular properties for analysis, and presents a framework for data interpretation relevant to drug development. All proposed methodologies are grounded in established computational practices to ensure accuracy and relevance.
Introduction
4,4'-diaminodiphenyl sulfone (DDS), also known as Dapsone, is a cornerstone drug in the treatment of leprosy and other inflammatory conditions.[2] Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and ability to participate in intermolecular interactions. Understanding these characteristics at a quantum mechanical level is crucial for designing novel derivatives with enhanced efficacy, improved safety profiles, or novel applications.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens to investigate molecular properties that are often difficult or impossible to measure experimentally. By modeling the geometry, electronic landscape, and reactivity of DDS, researchers can gain insights into its mechanism of action, predict its behavior in biological systems, and guide synthetic efforts. This guide proposes a standardized computational protocol for achieving these aims.
Proposed Computational Methodology
The following protocol is recommended for a thorough quantum chemical analysis of 4,4'-diaminodiphenyl sulfone. This methodology is derived from successful computational studies on analogous aromatic sulfone systems.[1][3][4]
Software and Hardware
All calculations can be performed using the Gaussian 16 suite of programs, a standard in the computational chemistry field. Calculations should be run on high-performance computing (HPC) clusters to ensure timely completion.
Level of Theory
A combination of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional and a Pople-style basis set is recommended for a balance of accuracy and computational efficiency.[1][3]
-
Functional: B3LYP is widely used for organic molecules and has demonstrated reliability for predicting the geometries and electronic properties of aromatic sulfones.[1][3]
-
Basis Set: 6-311++G(d,p) is the recommended basis set. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen, nitrogen, and sulfur atoms, while the polarization functions (d,p) are critical for modeling the non-planar geometry around the sulfone group.[3]
Experimental Protocol: Step-by-Step Workflow
-
Structure Preparation: An initial 3D structure of 4,4'-diaminodiphenyl sulfone is built using molecular modeling software (e.g., GaussView 6).
-
Geometry Optimization: The initial structure is optimized in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This calculation seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive electronic properties, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP).
-
Mulliken atomic charges.
-
-
Data Analysis and Visualization: The output files are analyzed to extract quantitative data, which are then tabulated. Molecular orbitals and MEP maps are visualized to provide qualitative insights.
Key Molecular Properties and Data Presentation
The following sections describe the critical parameters to be calculated and provide a template for their presentation. Note: The data presented in the tables are illustrative examples and not the result of actual calculations.
Optimized Molecular Geometry
The optimized geometry provides the most stable three-dimensional arrangement of the molecule. Key structural parameters should be tabulated for analysis, as they govern the molecule's overall shape and how it can interact with biological targets.
Table 1: Selected Optimized Geometric Parameters (Illustrative Data)
| Parameter | Bond/Angle | Value (Å / Degrees) |
|---|---|---|
| Bond Length | S-O | 1.45 |
| S-C | 1.78 | |
| C-N | 1.40 | |
| Bond Angle | O-S-O | 119.5 |
| C-S-C | 104.2 | |
| S-C-C | 120.1 |
| Dihedral Angle | C-S-C-C | 85.0 |
Frontier Molecular Orbitals (FMO)
The HOMO and LUMO are central to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive.
Table 2: Calculated Electronic Properties (Illustrative Data)
| Property | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.85 | Electron-donating capability |
| ELUMO | -1.20 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.65 | Chemical reactivity & stability |
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These are invaluable for predicting toxicity, metabolic stability, and interaction profiles.[5]
Table 3: Global Reactivity Descriptors (Illustrative Data)
| Descriptor | Formula | Value (eV) | Interpretation |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 5.85 | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.20 | Energy released when gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 3.53 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.33 | Resistance to change in electron distribution |
| Electrophilicity Index (ω)| χ² / (2η) | 2.68 | Propensity to act as an electrophile |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It visually identifies regions of positive and negative charge, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), susceptible to electrophilic attack. These are expected around the sulfone oxygen atoms and the amino groups.
-
Blue Regions: Indicate positive potential (electron-poor), susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to heteroatoms.
Mandatory Visualizations
Diagrams are essential for representing complex workflows and relationships in a clear, concise manner.
Caption: Computational workflow for DFT analysis of 4,4'-diaminodiphenyl sulfone.
References
An In-depth Technical Guide to 3,3'-Diaminodiphenyl Sulfone (CAS No. 599-61-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS), a versatile aromatic diamine with the CAS number 599-61-1. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its primary application as a high-performance curing agent for epoxy resins. Comparative data on the thermal and mechanical properties of epoxy systems cured with 3,3'-DDS are presented in tabular format for easy reference. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent key processes involving this compound.
Introduction
3,3'-Diaminodiphenyl sulfone, also known as 3,3'-sulfonyldianiline, is an organic compound featuring two aminophenyl groups linked by a sulfone bridge.[1] Its meta-substituted aromatic structure imparts unique properties, making it a valuable building block in polymer chemistry and a component in the synthesis of specialty materials. Primarily, it serves as a curing agent, or hardener, for epoxy resins, yielding thermosets with high thermal stability and desirable mechanical characteristics.[2] Its isomeric counterpart, 4,4'-diaminodiphenyl sulfone (4,4'-DDS), is also widely used, and a comparative analysis of their effects on polymer properties is a key focus of this guide. Beyond its role in polymer science, 3,3'-DDS is also an intermediate in the production of certain dyes and heat-resistant polymers like polysulfonamides.
Chemical and Physical Properties
3,3'-DDS is typically a white to light yellow crystalline solid.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 599-61-1 | [1][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂S | [3][4] |
| Molecular Weight | 248.30 g/mol | [3][4] |
| Melting Point | 167-170 °C | [4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Bulk Density | 400 kg/m ³ | [4] |
| Water Solubility | Slightly soluble | |
| Amine Hydrogen Equivalent Weight | 62 g/eq |
A comprehensive study on the solubility of 3,3'-DDS in various organic solvents has been conducted. The mole fraction solubility increases with temperature. The order of solubility in different solvents at near-ambient temperatures is as follows: N,N-dimethylformamide > ethyl acetate > acetonitrile > ethylene glycol > 1,4-dioxane > methanol > ethanol > isobutanol > n-propanol > n-butanol > isopropanol > 1-heptanol > water > cyclohexane.[5]
Experimental Protocols
Synthesis of 3,3'-Diaminodiphenyl Sulfone
The most common laboratory and industrial synthesis of 3,3'-DDS involves the reduction of 3,3'-dinitrodiphenyl sulfone. Several methods have been reported, with variations in the reducing agent, catalyst, and solvent system.
Method 1: Catalytic Hydrogenation
This method utilizes hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, to reduce the nitro groups.
-
Reactants: 3,3'-dinitrodiphenyl sulfone, lower alcohol solvent (e.g., ethanol), catalyst (e.g., 5% Pd/C), and a co-catalyst/promoter (e.g., KOH).[6]
-
Procedure:
-
In a high-pressure reactor, charge the 3,3'-dinitrodiphenyl sulfone, ethanol, Pd/C catalyst, and KOH promoter.[6]
-
Seal the reactor and purge it multiple times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa) and heat to the reaction temperature (e.g., 10°C).[6]
-
Maintain the reaction with stirring until hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
The product mixture is then filtered while hot to remove the catalyst.
-
The solvent is evaporated from the filtrate to yield the crude 3,3'-diaminodiphenyl sulfone, which can be further purified by recrystallization.[6]
-
Method 2: Iron Powder Reduction in Acidic Medium
This is a classical method for nitro group reduction.
-
Reactants: 3,3'-dinitrodiphenyl sulfone, water, iron powder, hydrochloric acid, and a solvent such as sulfolane.[7]
-
Procedure:
-
Charge a reaction vessel with water, iron powder, and hydrochloric acid, and heat the mixture (e.g., to 90°C).[7]
-
Add sulfolane, followed by the slow addition of 3,3'-dinitrodiphenyl sulfone.[7]
-
Allow the reaction to proceed under reflux for several hours.
-
After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide) to a pH of 9-10 to precipitate iron oxides.[7]
-
Filter the hot mixture to remove the iron sludge.
-
The filtrate is then decolorized with activated carbon, filtered again, and allowed to cool to crystallize the 3,3'-diaminodiphenyl sulfone product.[7]
-
The synthesis workflow is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. showa-america.com [showa-america.com]
- 3. 3,3′-二氨基二苯砜 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 6. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Diaminodiphenyl Sulfone Isomers: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of three key isomers of diaminodiphenyl sulfone (DDS): 3,3'-diaminodiphenyl sulfone (3,3'-DDS), 4,4'-diaminodiphenyl sulfone (4,4'-DDS or dapsone), and 3,4'-diaminodiphenyl sulfone (3,4'-DDS). Understanding these fundamental physicochemical properties is critical for the successful formulation, development, and handling of these compounds in pharmaceutical and industrial applications.
Introduction to Diaminodiphenyl Sulfone Isomers
Diaminodiphenyl sulfone isomers are aromatic sulfones with two amino groups attached to the phenyl rings. Their structural differences significantly influence their physical and chemical properties, including solubility and stability. 4,4'-DDS, commonly known as dapsone, is a well-established antibacterial drug used in the treatment of various conditions, including leprosy.[1][2] The 3,3'-DDS isomer is utilized as a curing agent for epoxy resins and in the synthesis of high-performance polymers, where it imparts excellent thermal and chemical stability.[3][4] The 3,4'-DDS isomer is often found as an impurity in industrial-grade 3,3'-DDS.[4][5]
Solubility of Diaminodiphenyl Sulfone Isomers
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in formulation development. The solubility of DDS isomers is influenced by the chosen solvent, temperature, and the crystalline form of the solid.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for 3,3'-DDS and 4,4'-DDS in various solvents at different temperatures. Data for 3,4'-DDS is limited due to its status as an impurity.
Table 1: Solubility of 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) in Various Solvents [4][5]
| Solvent System | Temperature (K) | Molar Solubility (mol·L⁻¹) | Mole Fraction (x) |
| Isopropanol + Water | |||
| (various compositions) | 283.15 - 328.15 | Data available in source | Minimum solubility observed |
| Methanol + Water | |||
| (various compositions) | 283.15 - 328.15 | Data available in source | - |
| Ethanol + Water | |||
| (various compositions) | 283.15 - 328.15 | Data available in source | - |
| N,N-Dimethylformamide (DMF) + Water | |||
| (various compositions) | 283.15 - 328.15 | Data available in source | Maximum solubility observed |
| 14 Neat Solvents | 283.15 - 328.15 | Data available in source | - |
Table 2: Solubility of 4,4'-Diaminodiphenyl Sulfone (4,4'-DDS/Dapsone) in Neat Solvents [2]
| Solvent | Temperature (K) | Molar Concentration (sDAP) | Mole Fraction (xDAP, ·10⁻⁴) |
| N-methyl-2-pyrrolidone (NMP) | 298.15 - 313.15 | Data available in source | - |
| Dimethyl sulfoxide (DMSO) | 298.15 | - | 187.57 |
| 4-Formylmorpholine (4FM) | 298.15 - 313.15 | Data available in source | - |
| Tetraethylene pentamine (TEPA) | 298.15 - 313.15 | Data available in source | - |
| Diethylene glycol bis(3-aminopropyl) ether (B3APE) | 298.15 - 313.15 | Data available in source | - |
| Water | 293.15 | <0.1 g/100 mL | - |
Note: The solubility of 4,4'-DDS in water is reported to be 0.38 g/L.[6]
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7]
Objective: To determine the equilibrium solubility of a DDS isomer in a specific solvent at a controlled temperature.
Materials:
-
DDS isomer powder
-
Selected solvent
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the DDS isomer to a known volume of the solvent in a sealed flask. The excess solid should be visible to ensure saturation.
-
Equilibration: Place the flask in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K). Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or by letting it stand.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.[8]
-
Dilution: Dilute the filtered saturated solution with the mobile phase (for HPLC) or the solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of the DDS isomer in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.[9]
-
Calculation: Calculate the solubility of the DDS isomer in the solvent, expressed in units such as mg/mL, mol/L, or as a mole fraction.
Figure 1: Experimental workflow for the shake-flask solubility determination method.
Stability of Diaminodiphenyl Sulfone Isomers
The stability of an API is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[] DDS isomers can be susceptible to degradation under various environmental conditions.
General Stability Profile
-
3,3'-Diaminodiphenyl Sulfone (3,3'-DDS): Generally stable under normal conditions.[11] It is incompatible with strong oxidizing agents.[11] Temperature-induced phase transitions have been observed, with a hemihydrated form transforming to a partially hydrated form and then to two different anhydrous forms upon heating.[12]
-
4,4'-Diaminodiphenyl Sulfone (4,4'-DDS): Stable under normal conditions and combustible.[6] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[6]
-
3,4'-Diaminodiphenyl Sulfone (3,4'-DDS): As an impurity in 3,3'-DDS, its stability is expected to be similar to the other isomers, but specific data is lacking.
Stability Testing Protocols
Stability testing is crucial to identify potential degradation pathways and to establish a re-test period or shelf life.[][13] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[14][15]
Objective: To evaluate the thermal stability and sensitivity to moisture of the DDS isomers over time.
Methodology:
-
Sample Preparation: Store accurately weighed samples of the DDS isomer in suitable containers that do not interact with the compound.
-
Storage Conditions: Place the samples in stability chambers under controlled long-term and accelerated conditions as per ICH guidelines.
-
Testing Frequency: Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products using a validated stability-indicating HPLC method.[15]
Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical methods.
Methodology: Expose the DDS isomer to conditions more severe than accelerated testing.[14][15]
-
Thermal Stress: Expose the solid drug substance to high temperatures (e.g., 60°C, 80°C).[14]
-
Humidity Stress: Expose the solid to high humidity levels (e.g., 75% RH or greater).[14]
-
Acid/Base Hydrolysis: Prepare solutions of the DDS isomer in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and heat if necessary.
-
Oxidative Degradation: Prepare a solution of the DDS isomer in the presence of an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose the solid or solution to light as per ICH Q1B guidelines.[17][18]
Analyze the stressed samples at appropriate time points to identify and quantify any degradation products.
Figure 2: Logical workflow for a comprehensive stability testing program.
Objective: To determine the intrinsic photostability of the DDS isomer and to identify the need for light-resistant packaging.
Methodology (as per ICH Q1B): [17][18]
-
Sample Preparation: Expose the solid DDS isomer directly to the light source. If necessary, also test solutions or suspensions of the compound. A dark control sample should be protected from light to evaluate the contribution of thermal degradation.
-
Light Source: Use a light source that produces a combination of visible and ultraviolet (UV) light, such as an artificial daylight lamp or a xenon or metal halide lamp. The light source should be capable of emitting in the 320-400 nm range.[18]
-
Exposure Levels: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of near UV energy.[17][19]
-
Analysis: After exposure, compare the exposed samples to the dark control. Analyze for any changes in physical properties (e.g., appearance, color) and for assay and degradation products using a validated stability-indicating method.
Figure 3: Workflow for photostability testing according to ICH Q1B guidelines.
Conclusion
The solubility and stability of diaminodiphenyl sulfone isomers are fundamental properties that dictate their application and handling. 4,4'-DDS (dapsone) exhibits limited aqueous solubility, a key consideration in its pharmaceutical formulation. 3,3'-DDS shows variable solubility in binary solvent systems, which is relevant to its use in polymer synthesis. While all isomers are generally stable under normal conditions, they are susceptible to degradation from strong oxidizing agents and, in the case of 4,4'-DDS, a broader range of chemicals. Comprehensive stability testing, following established protocols such as those from the ICH, is essential to ensure the quality, safety, and efficacy of products containing these isomers. The provided experimental workflows offer a systematic approach for researchers and drug development professionals to accurately characterize these critical physicochemical attributes.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. cymerchemicals.com [cymerchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 4,4'-Diaminodiphenylsulfone | 80-08-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. pharmacyfreak.com [pharmacyfreak.com]
- 11. fishersci.com [fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. rwandafda.gov.rw [rwandafda.gov.rw]
- 16. m.youtube.com [m.youtube.com]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. Photostability | SGS [sgs.com]
A Technical Guide to the Historical Synthesis of Dapsone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core historical methods for the synthesis of Dapsone (4,4'-diaminodiphenyl sulfone), a key therapeutic agent. The document provides a detailed examination of the chemical pathways, experimental protocols, and quantitative data associated with its production, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.
Introduction
Dapsone, first synthesized in 1908 by Fromm and Wittmann, has a rich history as a cornerstone in the treatment of leprosy and other inflammatory diseases.[1][2] Its synthesis has evolved through various methods, each with distinct advantages and challenges. This guide focuses on the foundational chemical routes that have been historically significant in the production of this vital pharmaceutical compound.
Key Historical Synthesis Methods
The historical synthesis of dapsone has primarily revolved around two main strategies: the condensation of nitrated aromatic compounds followed by reduction, and the formation of the sulfone bridge between two protected aniline derivatives.
The Fromm and Wittmann Synthesis (1908)
The inaugural synthesis of dapsone was achieved by E. Fromm and J. Wittmann in 1908.[1] This method laid the groundwork for future developments and established the core chemical transformations required. The synthesis proceeds from 4-chloronitrobenzene.[3]
Experimental Protocol:
-
Formation of 4,4'-Dinitrodiphenyl Thioether: 4-Chloronitrobenzene is reacted with a sulfur source, such as sodium sulfide, to form the corresponding thioether.
-
Oxidation to Sulfone: The 4,4'-dinitrodiphenyl thioether is then oxidized to the sulfone, 4,4'-dinitrodiphenyl sulfone. Historical methods likely employed strong oxidizing agents.
-
Reduction of Nitro Groups: The final step involves the reduction of the two nitro groups to amino groups to yield dapsone.
Synthesis from 4-Chloronitrobenzene and Sodium Sulfide
This method is a widely cited and historically significant route for the industrial production of dapsone.[4][5] It involves a three-step process starting from 4-chloronitrobenzene.
Experimental Protocol:
-
Step 1: Synthesis of 4,4'-Dinitrodiphenyl Thioether:
-
Step 2: Oxidation to 4,4'-Dinitrodiphenyl Sulfone:
-
Step 3: Reduction to Dapsone:
Quantitative Data:
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| 1 | 4-Chloronitrobenzene, Sodium sulfide | - | 4,4'-Dinitrodiphenyl thioether | - | - | [4] |
| 2 | 4,4'-Dinitrodiphenyl thioether | Potassium dichromate, Sulfuric acid | 4,4'-Dinitrodiphenyl sulfone | - | - | [4] |
| 3 | 4,4'-Dinitrodiphenyl sulfone | Iron/HCl (Béchamp reduction) or SnCl₂/HCl | Dapsone | - | - | [4][6] |
Note: Specific yield and purity data for these historical methods are not consistently reported in the available literature.
Synthesis via Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be adapted for the synthesis of diaryl ethers, thioethers, and amines.[9] While not the most common historical route for dapsone, it represents an alternative approach to forming the diphenyl sulfone core. A variation of this approach involves the condensation of 4-acetamidobenzenesulfinic acid with p-nitrochlorobenzene.
Experimental Protocol:
A general protocol for an Ullmann-type synthesis of a dapsone precursor is as follows:
-
Condensation: A mixture of an aryl halide (e.g., 4-chloronitrobenzene) and a suitable coupling partner (e.g., a protected aminothiophenol derivative) is heated in the presence of a copper catalyst and a base in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[9]
-
Subsequent Transformations: The resulting intermediate would then undergo further steps, such as oxidation of the sulfur atom and deprotection/reduction of the functional groups, to yield dapsone.
Quantitative Data:
Quantitative data for a direct Ullmann condensation to dapsone is scarce in historical literature. The yields of Ullmann reactions can be variable and are highly dependent on the specific substrates, catalyst, and reaction conditions.
Synthesis from 4-Acetamidobenzenesulfonic Acid
Another documented historical route starts from 4-acetamidobenzenesulfonic acid.[4] This method introduces one of the aniline functionalities in a protected form from the beginning.
Experimental Protocol:
-
Condensation: The sodium salt of 4-acetamidobenzenesulfonic acid is reacted with 4-chloronitrobenzene at elevated temperatures.[4] This reaction forms 4-acetamido-4'-nitrodiphenyl sulfone.
-
Hydrolysis and Reduction: The resulting intermediate is then subjected to acidic hydrolysis to remove the acetyl protecting group, along with the simultaneous reduction of the nitro group to an amine.[4] This can be achieved using tin(II) chloride in hydrochloric acid.[4]
Quantitative Data:
| Step | Reactants | Reagents/Conditions | Product | Yield | Purity | Reference |
| 1 | Sodium 4-acetamidobenzenesulfonate, 4-Chloronitrobenzene | High temperature | 4-Acetamido-4'-nitrodiphenyl sulfone | - | - | [4] |
| 2 | 4-Acetamido-4'-nitrodiphenyl sulfone | SnCl₂/HCl | Dapsone | - | - | [4] |
Note: Specific yield and purity data for this historical method are not consistently reported in the available literature.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical synthesis methods for dapsone.
Caption: Fromm and Wittmann Synthesis Pathway.
Caption: Synthesis from 4-Chloronitrobenzene.
Caption: Synthesis from 4-Acetamidobenzenesulfonic Acid.
Conclusion
The historical synthesis methods of dapsone highlight the ingenuity of early medicinal chemists in constructing complex molecules from simple starting materials. While modern synthetic routes may offer improvements in terms of efficiency, safety, and environmental impact, a thorough understanding of these foundational methods remains crucial for researchers in the field. The pathways described in this guide provide a solid basis for further investigation and development in the synthesis of sulfone-containing pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. A century of the synthesis of dapsone: its anti-infective capacity now and then - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dapsone - Wikipedia [en.wikipedia.org]
- 4. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 8. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
A-Tiefen-Technischer Leitfaden zur grundlegenden Chemie aromatischer Sulfondiamine
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung
Aromatische Sulfondiamine sind eine wichtige Klasse von Verbindungen, die durch zwei Aminogruppen und eine Sulfongruppe gekennzeichnet sind, die an aromatische Ringe gebunden sind. Diese einzigartige strukturelle Anordnung verleiht diesen Molekülen eine bemerkenswerte thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit. Folglich finden sie breite Anwendung bei der Synthese von Hochleistungspolymeren, Farbstoffen und pharmazeutischen Wirkstoffen. Das bekannteste Beispiel ist 4,4'-Diaminodiphenylsulfon (DDS), allgemein bekannt als Dapson, das ein Grundpfeiler bei der Behandlung von Lepra ist.[1] Dieser Leitfaden bietet einen detaillierten Überblick über die grundlegende Chemie, Synthese, Eigenschaften und Hauptanwendungen aromatischer Sulfondiamine.
Kernstruktur
Die allgemeine Struktur eines aromatischen Sulfondiamins besteht aus einer Sulfonylgruppe (-SO2-), die als Brücke zwischen zwei Phenylringen dient, wobei jeder Ring eine Aminogruppe (-NH2) trägt. Die Position der Aminogruppen (ortho, meta oder para) beeinflusst die physikalischen und chemischen Eigenschaften des Moleküls erheblich.
Synthese von aromatischen Sulfondiaminen
Die Synthesewege für aromatische Sulfondiamine, insbesondere für 4,4'-Diaminodiphenylsulfon (Dapson), sind gut etabliert. Typischerweise umfassen diese Verfahren mehrstufige Reaktionen, die mit leicht verfügbaren Ausgangsmaterialien beginnen. Nachfolgend werden mehrere gängige Synthesemethoden beschrieben.
Methode 1: Ausgehend von 4-Chlornitrobenzol
Ein üblicher Weg zur Synthese von Dapson beginnt mit 4-Chlornitrobenzol. Dieses Verfahren umfasst die Bildung eines Thioether-Zwischenprodukts, gefolgt von Oxidation und Reduktion.
Abbildung 1: Syntheseweg von Dapson aus 4-Chlornitrobenzol.
Detailliertes experimentelles Protokoll (basierend auf der Synthese von Dapson)
-
Synthese von 4,4'-Dinitrodiphenylsulfid: 4-Chlornitrobenzol wird mit Natriumsulfid umgesetzt, um 4,4'-Dinitrodiphenylsulfid zu ergeben.
-
Oxidation zu 4,4'-Dinitrodiphenylsulfon: Die Schwefelbrücke im 4,4'-Dinitrodiphenylsulfid wird mit einem starken Oxidationsmittel wie Kaliumdichromat in Schwefelsäure zu einer Sulfongruppe oxidiert, wodurch 4,4'-Dinitrodiphenylsulfon entsteht.
-
Reduktion zu 4,4'-Diaminodiphenylsulfon: Die Nitrogruppen des 4,4'-Dinitrodiphenylsulfons werden anschließend zu Aminogruppen reduziert. Dies wird üblicherweise durch die Verwendung von Zinn(II)-chlorid in Salzsäure erreicht, was zum Endprodukt Dapson führt.
Methode 2: Kondensations-, Oxidations- und Reduktionsweg
Ein alternatives industrielles Verfahren umfasst drei Hauptschritte: Kondensation, Oxidation und Reduktion.[2][3]
Abbildung 2: Industrieller Syntheseweg für 4,4'-Diaminodiphenylsulfon.
Detailliertes experimentelles Protokoll[2]
-
Kondensationsreaktion: 4-Aminothiophenol und 4-Chlornitrobenzol werden kondensiert, um 4-Nitro-4'-aminodiphenylsulfid zu bilden.[2]
-
Oxidation des Thioethers: Das Sulfid-Zwischenprodukt wird mit einem Oxidationssystem aus Natriumwolframat (Na2WO4) und Wasserstoffperoxid (H2O2) unter sauren Bedingungen zum entsprechenden Sulfon oxidiert.[2]
-
Reduktion der Nitrogruppe: Das resultierende 4-Nitro-4'-aminodiphenylsulfon wird durch katalytische Hydrierung, typischerweise unter Verwendung von Palladium auf Kohle (Pd/C), zum Endprodukt 4,4'-Diaminodiphenylsulfon reduziert.[2]
Physikalisch-chemische Eigenschaften
Aromatische Sulfondiamine sind typischerweise kristalline Feststoffe mit hohen Schmelzpunkten aufgrund der starren aromatischen Struktur und der polaren Sulfongruppe. Ihre Löslichkeit ist in der Regel in organischen Lösungsmitteln begrenzt, kann aber durch die Wahl des Lösungsmittels und die Temperatur beeinflusst werden.
| Eigenschaft | 4,4'-Diaminodiphenylsulfon (p-DDS) | 3,3'-Diaminodiphenylsulfon (m-DDS) |
| CAS-Nummer | 80-08-0 | 599-61-1[4] |
| Molekülformel | C12H12N2O2S | C12H12N2O2S[4] |
| Molekulargewicht | 248.3 g/mol [5] | 248.3 g/mol [4] |
| Aussehen | Weißer kristalliner Feststoff[5] | Cremefarbener bis leicht bräunlich-weißer kristalliner Feststoff[6] |
| Schmelzpunkt | 175-177 °C | 170-174 °C[4][7] |
| Löslichkeit | Leicht löslich in Ethanol und Aceton; unlöslich in Wasser. | Leicht löslich in DMSO und Methanol; schwer löslich in Wasser.[4][7] |
| Reinheit (typisch) | ≥ 99% | ≥ 99%[6] |
Tabelle 1: Physikalisch-chemische Eigenschaften von para- und meta-isomeren Diaminodiphenylsulfonen.
Spektroskopische Charakterisierung
Die Struktur und Reinheit von aromatischen Sulfondiaminen werden routinemäßig mit verschiedenen spektroskopischen Techniken bestätigt.
Infrarotspektroskopie (FTIR)
Die FTIR-Spektroskopie ist nützlich zur Identifizierung der charakteristischen funktionellen Gruppen. Die Sulfongruppe zeigt starke, ausgeprägte Absorptionsbanden.
| Funktionelle Gruppe | Schwingung | Typischer Wellenzahlbereich (cm⁻¹) |
| N-H (Amin) | Streckschwingung | 3300-3500 (typischerweise zwei Banden) |
| S=O (Sulfon) | Asymmetrische Streckschwingung | 1350-1300 |
| S=O (Sulfon) | Symmetrische Streckschwingung | 1180-1140 |
| C=C (Aromatisch) | Streckschwingung | 1600-1450 |
Tabelle 2: Charakteristische FTIR-Absorptionsbanden für aromatische Sulfondiamine.
Kernspinresonanzspektroskopie (NMR)
¹H- und ¹³C-NMR-Spektroskopie liefern detaillierte Informationen über die molekulare Struktur. Die chemischen Verschiebungen der aromatischen Protonen werden durch die Position und die elektronenziehende Natur der Sulfongruppe sowie die elektronenspendende Natur der Aminogruppen beeinflusst.
-
¹H-NMR: Aromatische Protonen erscheinen typischerweise im Bereich von 6,5-8,0 ppm.[5] Die Protonen der Aminogruppe (-NH2) zeigen ein breites Singulett, dessen Position je nach Lösungsmittel und Konzentration variieren kann.[8]
-
¹³C-NMR: Die aromatischen Kohlenstoffatome resonieren im Bereich von 110-155 ppm.[9] Die Kohlenstoffatome, die direkt an die Sulfongruppe gebunden sind, sind aufgrund des starken entschirmenden Effekts des Sulfons typischerweise weiter unten im Feld zu finden.
Reaktivität und Schlüsselreaktionen
Die Chemie der aromatischen Sulfondiamine wird von der Reaktivität der Aminogruppen und der Stabilität der Sulfonbrücke bestimmt.
Reaktionen mit den Aminogruppen
Die primären Aminogruppen sind nukleophil und können an einer Vielzahl von Reaktionen teilnehmen, insbesondere an Polykondensationsreaktionen. Diese Reaktivität ist grundlegend für ihre Verwendung als Monomere bei der Herstellung von Hochleistungspolymeren.
Polymerisation
Aromatische Sulfondiamine dienen als wichtige Monomere bei der Synthese von Polyimiden, Polyamiden und Poly(ether-sulfon)en. Diese Polymere sind für ihre außergewöhnliche thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit bekannt.
Abbildung 3: Allgemeiner Reaktionsweg für die Synthese von Polyimiden.
Die Reaktion eines aromatischen Sulfondiamins mit einem aromatischen Dianhydrid führt zu einem Poly(amidsäure)-Zwischenprodukt, das anschließend durch Erhitzen oder chemische Dehydratisierung zu einem thermisch stabilen Polyimid cyclisiert wird.[10]
Anwendungen
Die einzigartige Kombination von Eigenschaften, die aromatische Sulfondiamine besitzen, macht sie in verschiedenen High-Tech-Bereichen wertvoll.
Hochleistungspolymere
Die bei weitem bedeutendste Anwendung von aromatischen Sulfondiaminen liegt im Bereich der Polymerchemie. Sie werden als Monomere oder Härter bei der Herstellung von Materialien verwendet, die unter extremen Bedingungen eingesetzt werden.
-
Polyimide und Poly(ether-sulfon)e: Diese Polymere werden aufgrund ihrer hohen Glasübergangstemperaturen (oft über 250 °C) und ihrer ausgezeichneten mechanischen Eigenschaften in der Luft- und Raumfahrt, der Elektronik und für industrielle Membranen eingesetzt.[11][12]
-
Epoxidharze: 4,4'-Diaminodiphenylsulfon wird als Härter für Epoxidharze verwendet, wodurch die thermische Beständigkeit und Flexibilität des ausgehärteten Materials verbessert wird.[6]
| Polymertyp | Dianhydrid/Diamin-Monomere | Glasübergangstemperatur (Tg) |
| Polyimid | PMDA / ODA | 302 °C[11] |
| Polyimid | BTDA / ODA | 276 °C[11] |
| Polyimid | BPDA / ODA | 290 °C[11] |
| Polyimid | 4,5-Diazafluoren-Dianhydrid / Verschiedene Diamine | 270 - 311 °C[12] |
Tabelle 3: Glasübergangstemperaturen (Tg) ausgewählter aromatischer Polyimide. (PMDA = Pyromellitsäuredianhydrid; BTDA = 3,3',4,4'-Benzophenontetracarbonsäuredianhydrid; BPDA = 3,3',4,4'-Biphenyltetracarbonsäuredianhydrid; ODA = 4,4'-Oxydianilin)
Pharmazeutika
Wie bereits erwähnt, ist 4,4'-Diaminodiphenylsulfon (Dapson) ein entscheidendes Medikament zur Behandlung von Lepra.[1] Seine antibakterielle Wirkung beruht auf seiner Fähigkeit, die Folsäuresynthese in Bakterien zu hemmen. Die Sulfonstruktur ist in zahlreichen anderen pharmazeutischen Molekülen mit einem breiten Spektrum an biologischen Aktivitäten vorhanden, darunter entzündungshemmende, antimikrobielle und krebsbekämpfende Eigenschaften.
Farbstoffe und Pigmente
Die aromatische Natur und die Anwesenheit von Aminogruppen machen diese Verbindungen zu nützlichen Zwischenprodukten bei der Synthese bestimmter Azofarbstoffe und anderer Farbstoffe.
Schlussfolgerung
Aromatische Sulfondiamine sind eine vielseitige und industriell wichtige Klasse chemischer Verbindungen. Ihre robuste Struktur, die durch eine Sulfonbrücke und aromatische Amine gekennzeichnet ist, verleiht ihnen außergewöhnliche thermische und mechanische Eigenschaften. Diese Eigenschaften werden bei ihrer Hauptanwendung als Monomere für Hochleistungspolymere genutzt. Darüber hinaus unterstreicht die entscheidende Rolle von 4,4'-Diaminodiphenylsulfon (Dapson) in der Medizin ihre Bedeutung in der Arzneimittelentwicklung. Die gut etablierten Synthesewege und die detaillierte Charakterisierung dieser Verbindungen untermauern weiterhin ihre Bedeutung in der wissenschaftlichen Forschung und bei industriellen Anwendungen.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 4,4'-Diaminodiphenylsulfone(80-08-0) 1H NMR spectrum [chemicalbook.com]
- 5. 3,3′-Diamino Diphenyl Sulfone Distributor and Supplier – Kessler Chemical [kesslerchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 12. cymerchemicals.com [cymerchemicals.com]
The Discovery and Development of Sulfone-Based Monomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in the development of high-performance polymers and life-saving pharmaceuticals. The unique properties imparted by the sulfone moiety—rigidity, thermal stability, and specific biological activity—have driven extensive research into the discovery and synthesis of sulfone-based monomers. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of these critical chemical building blocks.
High-Performance Polymers: The Rise of Polysulfones
Aromatic polysulfones are a class of engineering thermoplastics renowned for their exceptional thermal stability, mechanical strength, and resistance to chemical and hydrolytic degradation. These properties stem from the incorporation of the rigid and robust diphenyl sulfone unit in their polymer backbone. The primary monomer used in the synthesis of many commercial polysulfones is 4,4'-dichlorodiphenyl sulfone (DCDPS).
Synthesis of 4,4'-Dichlorodiphenyl Sulfone (DCDPS)
The industrial synthesis of DCDPS is a critical process, with several established routes. One common method involves the sulfonation of chlorobenzene.
Experimental Protocol: Synthesis of 4,4'-Dichlorodiphenyl Sulfone via Sulfonation of Chlorobenzene
Materials:
-
Chlorobenzene
-
Sulfur trioxide (SO₃) or Chlorosulfonic acid (ClSO₃H)
-
Thionyl chloride (SOCl₂) (optional, for conversion of sulfonic acid to sulfonyl chloride)
-
Ferric chloride (FeCl₃) (catalyst)
-
Methanol (for purification)
Procedure:
-
Sulfonation: In a reaction vessel equipped with a stirrer and temperature control, chlorobenzene is reacted with a sulfonating agent (e.g., sulfur trioxide or chlorosulfonic acid). The reaction temperature is typically maintained between 50-70°C. This step yields chlorobenzenesulfonic acid.
-
Conversion to Sulfonyl Chloride (Optional but common): The resulting chlorobenzenesulfonic acid can be converted to 4-chlorobenzenesulfonyl chloride by reacting it with thionyl chloride. This intermediate is often more reactive in the subsequent step.
-
Friedel-Crafts Reaction: 4-chlorobenzenesulfonyl chloride is then reacted with an excess of chlorobenzene in the presence of a Lewis acid catalyst, such as ferric chloride. The reaction is typically carried out at elevated temperatures (e.g., 140-160°C).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled. The product, 4,4'-dichlorodiphenyl sulfone, is then isolated and purified. Purification can be achieved by washing with water to remove the catalyst, followed by recrystallization from a suitable solvent like methanol.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-95% | [Varies with specific process] |
| Purity | >99.5% | [Varies with purification method] |
| Melting Point | 147-149°C |
Synthesis of Polysulfone from Bisphenol A and DCDPS
The polymerization of DCDPS with a bisphenol, most commonly Bisphenol A (BPA), is a nucleophilic aromatic substitution reaction that forms the polyether sulfone backbone.
Experimental Protocol: Synthesis of Polysulfone
Materials:
-
Bisphenol A (BPA)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) (base)
-
Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) (solvent)
-
Toluene or Chlorobenzene (azeotropic agent for water removal)
Procedure:
-
Formation of the Bisphenate Salt: Bisphenol A is reacted with a stoichiometric amount of a strong base (e.g., NaOH) in a high-boiling aprotic polar solvent (e.g., DMSO). This deprotonates the hydroxyl groups of BPA to form the more nucleophilic sodium bisphenate.
-
Azeotropic Dehydration: An azeotropic agent like toluene is added, and the mixture is heated to reflux to remove the water formed during the salt formation. Complete removal of water is crucial to achieve high molecular weight polymer.
-
Polymerization: After dehydration, the toluene is removed by distillation. DCDPS is then added to the reaction mixture. The temperature is raised to 160-180°C to initiate the nucleophilic aromatic substitution polymerization. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen).
-
Precipitation and Purification: The polymerization is allowed to proceed until the desired viscosity is reached. The viscous polymer solution is then cooled and precipitated by pouring it into a non-solvent such as methanol or water. The resulting fibrous or powdered polysulfone is then filtered, washed thoroughly to remove residual solvent and salts, and dried.
Quantitative Data for Polysulfone (PSU) and Polyethersulfone (PES):
| Property | Polysulfone (PSU) | Polyethersulfone (PES) |
| Glass Transition Temperature (Tg) | 185-190°C | 220-230°C |
| Tensile Strength | 70-80 MPa | 80-90 MPa |
| Flexural Modulus | 2.5-2.7 GPa | 2.6-2.8 GPa |
| Notched Izod Impact Strength | 60-70 J/m | 70-90 J/m |
| Water Absorption (24h) | 0.2-0.3% | 0.4-0.6% |
| Density | 1.24 g/cm³ | 1.37 g/cm³ |
Workflow for Polysulfone Synthesis
Caption: Workflow for the synthesis of polysulfone resin.
Sulfone-Based Drugs: Targeting Microbial Pathways
The sulfone group is also a key pharmacophore in several important drugs. The most well-known example is dapsone (4,4'-diaminodiphenyl sulfone), a cornerstone in the treatment of leprosy and other inflammatory diseases.
Synthesis of Dapsone
Dapsone can be synthesized through various routes, often starting from 4-chloronitrobenzene or through the sulfonation of acetanilide.
Experimental Protocol: Synthesis of Dapsone from 4-Chloronitrobenzene
Materials:
-
4-Chloronitrobenzene
-
Sodium sulfide (Na₂S)
-
Potassium dichromate (K₂Cr₂O₇) or other oxidizing agents
-
Sulfuric acid (H₂SO₄)
-
Iron (Fe) or Tin(II) chloride (SnCl₂) (reducing agent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Thioether Formation: 4-Chloronitrobenzene is reacted with sodium sulfide to form 4,4'-dinitrodiphenyl sulfide.
-
Oxidation to Sulfone: The sulfide is then oxidized to the corresponding sulfone, 4,4'-dinitrodiphenyl sulfone, using a strong oxidizing agent like potassium dichromate in sulfuric acid.
-
Reduction of Nitro Groups: The two nitro groups of 4,4'-dinitrodiphenyl sulfone are reduced to amino groups. This can be achieved using a reducing agent such as iron in the presence of hydrochloric acid (Béchamp reduction) or tin(II) chloride.
-
Isolation and Purification: After the reduction is complete, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the dapsone. The crude product is then filtered, washed, and can be recrystallized from a suitable solvent to obtain pure dapsone.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 70-85% | [Varies with specific process][1] |
| Purity | >99% (pharmaceutical grade) | [2] |
| Melting Point | 175-177°C |
Mechanism of Action: Inhibition of Folate Synthesis
Sulfone drugs like dapsone exert their antimicrobial effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the de novo synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet.
Caption: Inhibition of bacterial folate synthesis by dapsone.
Functionalized Sulfone-Based Monomers
Beyond the foundational monomers for polysulfones and dapsone, research is actively exploring a diverse range of functionalized sulfone-based monomers to create specialty polymers with tailored properties.
Sulfonated Monomers
The introduction of sulfonic acid groups (-SO₃H) into aromatic sulfone monomers is a key strategy for developing proton-exchange membranes for fuel cells and other electrochemical applications.[5] These sulfonated polymers exhibit enhanced hydrophilicity and ionic conductivity. The synthesis often involves the sulfonation of pre-formed aromatic sulfone monomers or the polymerization of already sulfonated monomers.
Vinyl Sulfone Monomers
Vinyl sulfones are another important class of monomers that contain a vinyl group attached to the sulfone moiety.[6] These monomers can undergo polymerization through their vinyl group, typically via free-radical or Michael addition reactions.[7] The resulting polymers have a sulfone group in the side chain, which can influence the polymer's properties, such as its polarity and reactivity. Poly(vinyl sulfone) and its derivatives have applications in areas such as reactive dyes, crosslinking agents, and functional polymers for bioconjugation.[8]
Experimental Protocol: General Synthesis of a Phenyl Vinyl Sulfone
Materials:
-
Thiophenol
-
2-Chloroethanol
-
Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Dehydrating agent (e.g., phosphorus pentoxide)
Procedure:
-
Thioether Formation: Thiophenol is reacted with 2-chloroethanol to form 2-(phenylthio)ethanol.
-
Oxidation: The resulting thioether is oxidized to 2-(phenylsulfonyl)ethanol using an oxidizing agent like hydrogen peroxide in acetic acid.
-
Dehydration: The alcohol is then dehydrated to yield phenyl vinyl sulfone. This can be achieved by heating with a dehydrating agent.
Conclusion
The discovery and development of sulfone-based monomers have had a profound impact on both materials science and medicine. In the realm of polymers, the inherent stability and rigidity of the sulfone group have led to the creation of high-performance thermoplastics that are indispensable in demanding applications. In pharmaceuticals, the sulfone moiety serves as a critical pharmacophore for antimicrobial drugs that effectively target essential bacterial metabolic pathways. The ongoing exploration of novel functionalized sulfone monomers continues to push the boundaries of polymer chemistry and drug discovery, promising the development of new materials and therapies with enhanced properties and functionalities.
References
- 1. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 2. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Synthesis and polymerization of substituted ammonium sulfonate monomers for advanced materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vinyl sulfone - Wikipedia [en.wikipedia.org]
- 7. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of High-Performance Polyimides Using 4,4'-Diaminodiphenyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-performance polyimides utilizing 4,4'-diaminodiphenyl sulfone (DDS) as a key monomer. Polyimides derived from DDS exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications, from advanced materials in aerospace and electronics to innovative platforms in the biomedical field, including drug delivery systems.
Introduction
4,4'-diaminodiphenyl sulfone is an aromatic diamine characterized by the presence of a sulfone group between two aminophenyl rings. This rigid and polar structure imparts excellent properties to the resulting polyimides. The synthesis of polyimides from DDS typically follows a two-step polycondensation reaction. In the first step, DDS is reacted with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization, a process involving cyclodehydration.
The choice of dianhydride comonomer allows for the fine-tuning of the final polymer's properties. Common dianhydrides used in conjunction with DDS include pyromellitic dianhydride (PMDA), 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Data Presentation
The following tables summarize the typical thermal and mechanical properties of polyimides synthesized from 4,4'-diaminodiphenyl sulfone and various dianhydrides. These values are representative and can vary based on the specific synthesis conditions and processing methods.
| Dianhydride | Polymer Designation | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PMDA | DDS-PMDA | > 400 | 120 - 150 | 3.5 - 4.5 | 5 - 10 |
| BTDA | DDS-BTDA | ~276 | 110 - 130 | 3.0 - 4.0 | 10 - 20 |
| 6FDA | DDS-6FDA | ~290 | 90 - 110 | 2.5 - 3.5 | > 20 |
Note: The data presented is a compilation from various sources and should be considered as a general guide.
Experimental Protocols
This section provides detailed protocols for the synthesis of polyimides from 4,4'-diaminodiphenyl sulfone and two common dianhydrides: 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) and pyromellitic dianhydride (PMDA).
Protocol 1: Synthesis of DDS-BTDA Polyimide Film
Materials:
-
4,4'-diaminodiphenyl sulfone (DDS)
-
3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Glass reaction vessel with mechanical stirrer, gas inlet, and drying tube
-
Glass plates for casting
-
Programmable oven or furnace
Procedure:
-
Preparation of Poly(amic acid) Solution:
-
In a clean, dry glass reaction vessel, dissolve a specific molar quantity of DDS in anhydrous NMP under a gentle stream of inert gas (e.g., argon or nitrogen). The concentration is typically around 15-20 wt%.
-
Once the DDS is fully dissolved, slowly add an equimolar amount of BTDA powder to the solution in small portions while stirring continuously.
-
Continue stirring the reaction mixture at room temperature for 24 hours under an inert atmosphere to ensure the formation of a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto clean, dry glass plates using a doctor blade or by spin coating to achieve a uniform thickness.
-
Place the cast films in a programmable oven and subject them to a multi-step thermal imidization process. A typical heating schedule is as follows:
-
80°C for 2 hours to slowly evaporate the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature.
-
Peel the resulting polyimide films from the glass substrates. The films should be flexible and tough.
-
Protocol 2: Synthesis of DDS-PMDA Polyimide
Materials:
-
4,4'-diaminodiphenyl sulfone (DDS)
-
Pyromellitic dianhydride (PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas supply
-
Glass reaction vessel with mechanical stirrer, gas inlet, and drying tube
-
Glass plates for casting
-
Programmable oven or furnace
Procedure:
-
Preparation of Poly(amic acid) Solution:
-
In a clean, dry glass reaction vessel, dissolve a specific molar quantity of DDS in anhydrous DMAc under a gentle stream of inert gas.
-
In a separate flask, dissolve an equimolar amount of PMDA in anhydrous DMAc.
-
Slowly add the PMDA solution to the DDS solution dropwise with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto clean glass plates.
-
Place the cast films in a programmable oven and follow a similar multi-step thermal imidization schedule as described in Protocol 1, with a final curing temperature of at least 300°C.
-
After cooling, carefully remove the resulting DDS-PMDA polyimide films from the glass plates.
-
Mandatory Visualizations
Caption: Workflow for the two-step synthesis of polyimides from 4,4'-diaminodiphenyl sulfone.
Applications in Drug Development
The excellent biocompatibility, biostability, and mechanical properties of certain polyimides make them attractive candidates for various biomedical applications, including drug delivery systems. Porous polyimide structures can be fabricated to serve as reservoirs for therapeutic agents. The drug release kinetics can be controlled by tailoring the pore size and surface chemistry of the polyimide matrix.[1]
For instance, DDS-based polyimides could be engineered into implantable devices for localized and sustained drug release. Their high mechanical strength and durability are advantageous for long-term implantation. Furthermore, the surface of these polyimides can be functionalized to enhance biocompatibility or to target specific cells or tissues.
Caption: Conceptual diagram of a DDS-polyimide-based implantable drug delivery system.
References
Application Notes and Protocols: 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS) as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diaminodiphenyl sulfone (3,3'-DDS) is an aromatic amine curing agent utilized to crosslink epoxy resins, yielding thermosetting polymers with a desirable combination of thermal and mechanical properties.[1] Its meta-substituted aromatic structure provides a unique balance of properties compared to its para-substituted isomer, 4,4'-DDS, making it a subject of interest in the formulation of advanced materials for aerospace, automotive, and specialized industrial applications.[1][2] These materials are valued for their high strength-to-weight ratios and robust performance in demanding environments.[1] This document provides detailed application notes, experimental protocols, and comparative data for researchers and scientists working with 3,3'-DDS as an epoxy curing agent.
Curing Mechanism
The curing of epoxy resins with 3,3'-DDS proceeds through a nucleophilic addition reaction between the amine groups of the curing agent and the epoxide (oxirane) rings of the epoxy resin.[3][4][5] The reaction occurs in a stepwise manner:
-
Primary Amine Reaction: The active hydrogen on a primary amine group of the 3,3'-DDS molecule attacks an epoxy ring, leading to the formation of a secondary amine and a hydroxyl group.[3][4]
-
Secondary Amine Reaction: The newly formed secondary amine, which is less reactive than the primary amine, then reacts with another epoxy group to form a tertiary amine and another hydroxyl group.[3][4]
This process continues until a highly crosslinked, three-dimensional polymer network is formed. The reaction of primary amines generally occurs before the reaction of secondary amines, leading to the initial formation of linear oligomers prior to extensive crosslinking.[2]
Caption: Epoxy-amine curing reaction pathway.
Data Presentation: Properties of Epoxy Resins Cured with 3,3'-DDS
The following tables summarize the mechanical and thermal properties of various epoxy resin systems cured with 3,3'-DDS. For comparative purposes, data for the 4,4'-DDS isomer are also included where available.
Table 1: Mechanical Properties of Epoxy Resins Cured with DDS Isomers
| Epoxy Resin System | Curing Agent | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (MPa·m¹/²) | Reference |
| TGDDM | 3,3'-DDS | 88 | 2.22 | 0.9 | [6] |
| TGDDM | 4,4'-DDS | 80 | 2.10 | 0.6 | [6] |
| TGDDM with 7:3 3,3'-/4,4'-DDS | Mixed | 86 | 2.30 | 1.2 | [6] |
| DGEBA | 3,3'-DDS | 93.5 ± 13.7 | - | - | [7] |
| DGEBF | 3,3'-DDS | - | - | - | [7] |
| TGAP | 3,3'-DDS | - | - | - | [7] |
Table 2: Thermal Properties of Epoxy Resins Cured with DDS Isomers
| Epoxy Resin System | Curing Agent | Glass Transition Temp. (Tg) (°C) | Onset of Degradation (°C) | Reference |
| TGDDM | 3,3'-DDS | 241 - 266 (range with mixtures) | - | [8] |
| TGDDM | 4,4'-DDS | 241 - 266 (range with mixtures) | - | [8] |
| DGEBA/DDS System | DDS | - | >300 | [9] |
| DGEBF | 3,3'-DDS | 148.7 | - | [7] |
| TGAP | 3,3'-DDS | 215.5 | - | [7] |
Experimental Protocols
Stoichiometric Calculation
To achieve optimal properties, it is crucial to use the correct stoichiometric ratio of the epoxy resin and the amine curing agent. The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent.
The amount of curing agent in parts per hundred of resin (phr) can be calculated using the following formula:
phr = (AHEW / EEW) x 100
-
AHEW of 3,3'-DDS: The molecular weight of 3,3'-DDS (C₁₂H₁₂N₂O₂S) is 248.3 g/mol . Since it has four reactive amine hydrogens (two per primary amine group), the AHEW is 248.3 / 4 = 62.1 g/eq.
-
EEW of Epoxy Resin: This value is specific to the epoxy resin being used and should be obtained from the manufacturer's technical data sheet.
Sample Preparation: Mixing and Degassing
Proper mixing and degassing are critical to ensure a homogeneous, void-free cured product.
Caption: Workflow for epoxy sample preparation.
Protocol:
-
Weighing: Accurately weigh the epoxy resin and 3,3'-DDS in the calculated stoichiometric ratio into a suitable container.
-
Preheating and Mixing:
-
For solid epoxy resins or to reduce viscosity, gently preheat the epoxy resin.
-
Add the 3,3'-DDS to the preheated resin.
-
Mix the components thoroughly using a mechanical stirrer or by hand with a spatula, ensuring to scrape the sides and bottom of the container to achieve a homogeneous mixture. For example, a mixture of Tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) and DDS can be stirred at 80°C for 2 hours.
-
-
Degassing:
-
Place the mixture in a vacuum chamber to remove entrapped air bubbles introduced during mixing.
-
Apply vacuum gradually to prevent excessive frothing.
-
Continue degassing until bubbling subsides. For a TGDDM/DDS mixture, degassing at 80°C for 10 minutes in a rotary evaporator has been reported.
-
-
Casting: Pour the degassed mixture into a preheated mold.
-
Curing: Transfer the mold to an oven and cure according to a predetermined temperature schedule. A typical multi-step curing schedule for a TGDDM/DDS system is:
-
150°C for 2 hours
-
180°C for 1 hour
-
210°C for 2 hours
-
Characterization Protocols
DSC is used to determine the heat of cure and the glass transition temperature (Tg) of the cured epoxy.
Protocol:
-
Sample Preparation: Place a small amount (typically 5-10 mg) of the uncured or cured epoxy mixture into an aluminum DSC pan and seal it.
-
Instrumentation: Use a calibrated DSC instrument.
-
Thermal Program (for cure analysis):
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the curing exotherm.
-
The area under the exothermic peak corresponds to the heat of cure.
-
-
Thermal Program (for Tg determination):
-
Perform a heat-cool-heat cycle. The first heating scan is to ensure complete curing.
-
Cool the sample to below its expected Tg.
-
Reheat the sample at a controlled rate (e.g., 10°C/min). The Tg is observed as a step change in the heat flow curve.
-
TGA is used to evaluate the thermal stability and decomposition temperature of the cured epoxy.
Protocol:
-
Sample Preparation: Place a small amount (typically 10-20 mg) of the cured epoxy sample into a TGA pan.
-
Instrumentation: Use a calibrated TGA instrument.
-
Thermal Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal degradation, or in air to study oxidative degradation.
-
The onset of weight loss indicates the beginning of thermal decomposition.
-
DMA is used to determine the viscoelastic properties of the cured epoxy, including the storage modulus, loss modulus, and a precise measurement of the glass transition temperature (Tg).
Protocol:
-
Sample Preparation: Prepare a rectangular specimen of the cured epoxy with defined dimensions.
-
Instrumentation: Use a DMA instrument in a suitable test mode (e.g., single cantilever, three-point bending).
-
Test Parameters:
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).
-
Ramp the temperature from below to above the expected Tg at a constant heating rate (e.g., 3-5°C/min).
-
The Tg can be determined from the peak of the tan δ (loss factor) curve or the onset of the drop in the storage modulus.
-
Standardized tests should be performed to determine the mechanical properties of the cured epoxy.
Protocols (referencing ASTM standards):
-
Tensile Properties (Strength and Modulus): Follow ASTM D638 using dog-bone shaped specimens.
-
Flexural Properties (Strength and Modulus): Follow ASTM D790 using rectangular bar specimens.
-
Compressive Properties: Follow ASTM D695.
-
Fracture Toughness: Can be determined using methods like single-edge-notch bending (SENB) as described in relevant literature.
Conclusion
3,3'-Diaminodiphenyl sulfone is a versatile curing agent for epoxy resins, offering a unique set of properties that can be tailored for specific high-performance applications. The choice between 3,3'-DDS and its isomer, 4,4'-DDS, or a mixture of the two, allows for the fine-tuning of mechanical and thermal characteristics of the final cured product. By following the detailed protocols for formulation, sample preparation, and characterization outlined in this document, researchers can effectively evaluate and utilize 3,3'-DDS in their material development efforts. Careful control of stoichiometry and curing conditions is paramount to achieving the desired performance in the cured epoxy system.
References
- 1. nbinno.com [nbinno.com]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. threebond.co.jp [threebond.co.jp]
- 5. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijert.org [ijert.org]
Application Notes and Protocols for Benzidine Sulfone Derivatives in Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzidine sulfone derivatives, a class of aromatic diamines, are emerging as promising building blocks for the synthesis of advanced polyimide and other polymer membranes for gas separation applications. The incorporation of the sulfone group (-SO2-) into the polymer backbone imparts desirable properties such as enhanced rigidity, improved thermal stability, and favorable interactions with specific gases like carbon dioxide (CO2). These characteristics can lead to membranes with superior permeability and selectivity, crucial for applications such as natural gas purification, carbon capture, and hydrogen recovery. This document provides a comprehensive overview of the application of this compound derivatives in gas separation membranes, including synthesis protocols, membrane fabrication techniques, and gas transport properties. While specific quantitative data for a wide range of this compound derivatives remains an active area of research, this guide consolidates available information on closely related sulfonated and sulfone-containing polymers to provide a strong foundation for researchers in the field.
Data Presentation: Gas Separation Performance
The performance of gas separation membranes is primarily evaluated by their permeability and selectivity for a specific gas pair. Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), indicates the rate at which a gas passes through the membrane. Selectivity is the ratio of the permeabilities of two different gases and reflects the membrane's ability to separate them.
The following tables summarize the gas separation performance of various polyimide membranes, including those containing sulfone groups, which are structurally related to this compound derivatives. This data provides a benchmark for the expected performance of membranes derived from this compound monomers.
Table 1: Gas Separation Performance of Sulfone-Containing Polyimide Membranes
| Polymer Composition | Gas Pair | Permeability (Barrer) | Selectivity |
| 6FDA-6FpDA | CO₂/CH₄ | 193.8 | 39.2 |
| Matrimid® | CO₂/CH₄ | ~10 | ~35 |
| P84® (BTDA-TDI/MDI) | CO₂/CH₄ | 1.76 | 11.28[1] |
| 6FDA-durene/3,3′-DDS (50/50) | CO₂/N₂ | - | Enhanced |
| 6FDA-1,5-NDA | CO₂/CH₄ | 22.6 | 49 |
Table 2: Gas Separation Performance of Mixed Matrix Membranes (MMMs) with Sulfone-Containing Polymers
| Polymer Matrix | Filler | Gas Pair | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity |
| Polyimide (PI) | MOF (8 wt%) | CO₂/CH₄ | 1079.12 | 56.96[2] |
| Polyimide (PI) | MOF (8 wt%) | CO₂/N₂ | 1079.12 | 53.88[2] |
| Matrimid® | Zeolite 4A (15 wt%) | CO₂/N₂ | 3457 GPU | 23.8 |
| Matrimid® | Zeolite 4A (15 wt%) | CO₂/CH₄ | - | 8.2 |
Signaling Pathways and Logical Relationships
The relationship between the chemical structure of this compound derivatives and the gas separation performance of the resulting membranes is a key area of investigation. The following diagram illustrates the expected structure-property relationships.
Caption: Structure-property relationships in this compound membranes.
Experimental Protocols
Synthesis of Sulfonated Polyimides from this compound Derivatives
This protocol describes a general two-step polycondensation method for synthesizing sulfonated polyimides.
Materials:
-
This compound diamine monomer (e.g., 2,2'-benzidinedisulfonic acid)
-
Aromatic dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Triethylamine (TEA)
-
Acetic anhydride
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, dissolve the this compound diamine monomer in anhydrous NMP.
-
Slowly add an equimolar amount of the aromatic dianhydride to the solution while stirring.
-
Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and triethylamine (as a catalyst).
-
Stir the mixture at room temperature for 12 hours, followed by heating to 80°C for 4 hours to complete the imidization.
-
Precipitate the resulting polyimide by slowly pouring the solution into a large volume of methanol.
-
Filter and wash the polymer with fresh methanol and dry under vacuum at 100°C for 24 hours.
-
Caption: Workflow for sulfonated polyimide synthesis.
Fabrication of Dense Polymer Membranes by Solution Casting
Materials:
-
Synthesized sulfonated polyimide
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc))
-
Glass plate
-
Casting knife or doctor blade
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the dried sulfonated polyimide in a suitable solvent to form a 15-20 wt% solution.
-
Stir the solution until the polymer is completely dissolved and the solution is homogeneous.
-
Allow the solution to stand to remove any air bubbles.
-
-
Membrane Casting:
-
Place a clean, dry glass plate on a level surface.
-
Pour the polymer solution onto the glass plate.
-
Use a casting knife or doctor blade to spread the solution into a thin, uniform film of desired thickness.
-
-
Solvent Evaporation and Annealing:
-
Place the cast film in a controlled environment (e.g., a dust-free oven).
-
Heat the film gradually to 80°C for 12 hours to slowly evaporate the solvent.
-
Further, anneal the membrane at a temperature just below its glass transition temperature (Tg) for several hours to remove residual solvent and enhance mechanical properties.
-
-
Membrane Detachment:
-
Carefully peel the dried membrane from the glass plate.
-
Caption: Workflow for dense membrane fabrication.
Gas Permeation Testing Protocol
This protocol describes the constant-volume/variable-pressure method for measuring the gas permeability of a dense membrane.
Apparatus:
-
Gas permeation cell
-
Pressure transducers
-
Vacuum pump
-
Gas cylinders with pure gases (e.g., CO₂, CH₄, N₂, O₂)
-
Data acquisition system
Procedure:
-
Membrane Mounting:
-
Mount the dense polymer membrane in the gas permeation cell, ensuring a good seal to prevent leaks.
-
-
System Evacuation:
-
Evacuate both the feed (upstream) and permeate (downstream) sides of the cell to a high vacuum.
-
-
Gas Permeation Measurement:
-
Introduce the test gas to the feed side of the membrane at a constant pressure (typically 2-10 atm).
-
Monitor the pressure increase on the permeate side over time using a pressure transducer.
-
Record the rate of pressure increase (dP/dt) in the steady-state.
-
-
Permeability Calculation:
-
The permeability coefficient (P) is calculated using the following equation: P = (V * L) / (A * R * T * Δp) * (dP/dt) where:
-
V is the permeate volume
-
L is the membrane thickness
-
A is the membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
-
-
Selectivity Calculation:
-
The ideal selectivity (α) for a gas pair (A/B) is calculated as the ratio of their individual permeabilities: α(A/B) = P(A) / P(B)
-
Caption: Workflow for gas permeation testing.
Conclusion
This compound derivatives hold significant promise for the development of next-generation gas separation membranes. Their inherent rigidity and the presence of the polar sulfone group can be strategically utilized to design polymers with enhanced selectivity for important gas separations. While the field is still evolving, the protocols and data presented here for related sulfone-containing polymers provide a valuable starting point for researchers. Further investigation into the synthesis of novel this compound monomers and the systematic evaluation of their structure-property relationships will be crucial for unlocking the full potential of these materials in industrial gas separation processes.
References
Application Note: Analytical Standards and Protocols for the Identification of Benzidine Sulfone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzidine sulfone, chemically known as diaminodiphenyl sulfone, and its isomers are compounds of significant interest in various fields, including pharmaceuticals, polymer science, and environmental analysis. Accurate identification and quantification of these isomers are crucial for quality control, safety assessment, and research purposes. This document provides detailed application notes and protocols for the preparation of analytical standards and the chromatographic separation and identification of this compound isomers. The primary focus is on High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection, which are robust techniques for analyzing these compounds.
Analytical Standards
The availability of pure analytical standards is a prerequisite for accurate identification and quantification. While some diaminodiphenyl sulfone isomers, such as 4,4'-diaminodiphenyl sulfone (dapsone), are commercially available, others may require custom synthesis.
Synthesis of 3,3'-Diaminodiphenyl Sulfone (Representative Protocol)
A common method for synthesizing diaminodiphenyl sulfone isomers is the reduction of the corresponding dinitrodiphenyl sulfone precursor. The following is a representative protocol for the synthesis of 3,3'-diaminodiphenyl sulfone via catalytic hydrogenation.[1]
Materials:
-
3,3'-Dinitrodiphenyl sulfone
-
Solvent (e.g., Ethanol, Methanol, or Dimethylformamide)[1]
-
Catalyst (e.g., Pd/C or Raney Nickel)[1]
-
Co-catalyst (optional, e.g., Na₂CO₃, MgO, CaO)[1]
-
Hydrogen gas
-
Reaction vessel (e.g., high-pressure autoclave)
Procedure:
-
In a suitable high-pressure reaction vessel, dissolve 3,3'-dinitrodiphenyl sulfone in the chosen solvent (e.g., a 1:1 to 1:8 weight ratio of sulfone to solvent).[1]
-
Add the catalyst (e.g., 0.05% to 10% by weight of the dinitrodiphenyl sulfone) and, if used, a co-catalyst.[1]
-
Seal the reactor and purge with nitrogen gas before introducing hydrogen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.5-10 MPa).[1]
-
Heat the mixture to the reaction temperature (e.g., 10-120 °C) with stirring.[1]
-
Monitor the reaction by observing the cessation of hydrogen uptake. The reaction time can vary from 90 minutes to several hours.[1]
-
After the reaction is complete, cool the reactor, and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The crude product can be obtained by removing the solvent under reduced pressure.
-
Purify the crude 3,3'-diaminodiphenyl sulfone by recrystallization from a suitable solvent to obtain a high-purity product suitable for use as an analytical standard.[1] The purity should be confirmed by HPLC analysis (e.g., >99%).[1]
A similar iron-powder reduction method in a weakly acidic solution can also be employed.[2]
Experimental Protocols
HPLC Method for Isomer Separation
This protocol is based on a validated method for the separation of 3,3'-diaminodiphenyl sulfone and its related substances, including the 4,4'- and 3,4'- isomers.[3][4]
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Methanol:Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm |
| Temperature | Ambient |
Sample Preparation:
-
Prepare a stock solution of the synthesized or commercial diaminodiphenyl sulfone isomer standard in a suitable solvent like methanol.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
LC-MS/MS for Isomer Identification and Confirmation
For unambiguous identification, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
Liquid Chromatography Conditions:
The HPLC conditions described in section 3.1 can be adapted for LC-MS/MS. For MS-compatible methods, it is advisable to replace any non-volatile buffer salts with volatile alternatives like formic acid or ammonium formate.
Mass Spectrometry Conditions (Representative):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | +3 kV |
| Nebulizer Pressure | 40 psi (N₂) |
| Drying Gas Flow | 10 L/min (N₂) |
| Drying Gas Temp. | 300 °C |
| Analysis Mode | Full Scan and Product Ion Scan (for fragmentation analysis) or Multiple Reaction Monitoring (MRM) for quantification |
Mass Spectral Fragmentation:
The fragmentation patterns of diaminodiphenyl sulfone isomers in MS/MS can aid in their structural elucidation. For example, the fragmentation of dapsone (4,4'-diaminodiphenyl sulfone) involves characteristic losses. While specific fragmentation patterns can be unique to each isomer, some common fragmentation pathways for aromatic amines and sulfones include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the C-N bond in the amine group.[5]
-
Loss of SO₂: Cleavage of the C-S bonds can lead to the loss of the sulfone group.
-
Ring-related fragmentations: Characteristic losses from the phenyl rings.
A proposed mass spectral fragmentation pathway for dapsone is illustrated below.[6]
Data Presentation
The following table summarizes the expected elution order and provides a template for recording quantitative data for the separation of diaminodiphenyl sulfone isomers based on the described HPLC method. The retention times are illustrative and will vary depending on the specific column and system used.
| Isomer | Retention Time (min) - Illustrative | Resolution (Rs) | Peak Asymmetry |
| 4,4'-Diaminodiphenyl sulfone | tR1 | - | |
| 3,4'-Diaminodiphenyl sulfone | tR2 | Rs(2,1) | |
| 3,3'-Diaminodiphenyl sulfone | tR3 | Rs(3,2) | |
| 3-Amino-3'-nitrodiphenyl sulfone | tR4 | Rs(4,3) |
Note: The elution order in reversed-phase chromatography is generally related to the hydrophobicity of the isomers. The exact retention times and resolution should be determined experimentally.[3][4]
Visualizations
Caption: Experimental workflow for the analysis of this compound isomers.
Caption: Schematic of the HPLC system for isomer separation.
Caption: Logical relationship for analytical method development.
References
- 1. CN101429143B - Method for preparing 3,3 '-diamino diphenyl sulfone by catalytic hydrogenation of 3,3' -dinitrodiphenyl sulfone - Google Patents [patents.google.com]
- 2. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Application Note: Quantification of 4,4'-Diaminodiphenyl Sulfone (Dapsone) using a Stability-Indicating HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 4,4'-diaminodiphenyl sulfone (DDS), commonly known as dapsone. The described method is simple, precise, and accurate, making it suitable for routine quality control analysis of dapsone in bulk drug and pharmaceutical formulations. The method has been developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Dapsone (4,4'-diaminodiphenyl sulfone) is a sulfone antibiotic primarily used in the treatment of leprosy, dermatitis herpetiformis, and as a second-line treatment for Pneumocystis jirovecii pneumonia.[1][2] Given its clinical significance, a reliable analytical method for its quantification is essential for ensuring the quality and efficacy of pharmaceutical products.[2] This application note presents a validated reverse-phase HPLC (RP-HPLC) method that offers high sensitivity, accuracy, and reproducibility for the determination of dapsone.
Experimental
Instrumentation
A standard HPLC system equipped with a UV detector, a C18 column, an ultrasonic bath, an analytical balance, and standard laboratory glassware is required.
Chemicals and Reagents
-
Dapsone pure standard
-
Methanol (HPLC grade)
-
Water (Milli-Q or double distilled)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Formic acid
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of dapsone.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Neosphere C18 (150 x 4.6 mm, 3.5 µm)[3] | C18 (250 mm × 4.6 mm, 5 μm)[1] | YMC pack ODS AQ C18[2] |
| Mobile Phase | 10 mM Ammonium acetate buffer (pH 3) and Methanol (60:40 v/v)[3] | Methanol:Water (70:30 v/v)[1] | Acetonitrile and pH 4.5 Ammonium acetate buffer[2] |
| Flow Rate | 1.0 mL/min[1][2][3] | 1.0 mL/min[1] | 1.0 mL/min[2] |
| Detection Wavelength | 295 nm[1][3] | 295 nm[1] | 254 nm[2] |
| Injection Volume | 20 µL | 20 µL[4] | Not Specified |
| Temperature | Ambient[4] | Ambient[4] | Not Specified |
| Retention Time | ~4.3 min[3] | ~4.5 min[1] | ~7.05 min[2] |
Protocols
Standard Solution Preparation
-
Accurately weigh 10 mg of dapsone standard and dissolve it in 10 mL of methanol to obtain a standard stock solution of 1000 µg/mL.[3]
-
From the stock solution, prepare working standards by serial dilution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2-12 µg/mL or 5-50 µg/mL).[1][3]
Sample Preparation (from Tablets)
-
Weigh and powder 20 tablets to determine the average tablet weight.
-
Take a quantity of powder equivalent to 10 mg of dapsone and transfer it to a 10 mL volumetric flask.[3]
-
Add approximately 5 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[3]
-
Make up the volume to 10 mL with methanol to get a concentration of 1000 µg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to a final concentration within the calibration range.[3]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Validation Parameter | Result |
| Linearity Range | 2-12 µg/mL[3], 5-50 µg/mL[1], 1-30 µg/mL[2], 0.2-50 µg/mL[5] |
| Correlation Coefficient (R²) | > 0.997[3] |
| Accuracy (% Recovery) | 98.5 – 101.2%[1], 99.4% to 99.7%[2], 99.50-101.38%[5] |
| Precision (%RSD) | < 2%[1][5] |
| Limit of Detection (LOD) | ~0.5 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[5], ~1.5 µg/mL[1] |
| Robustness | The method was found to be robust with minor deliberate changes in flow rate, pH, and mobile phase composition not significantly affecting the results.[2] |
Results and Discussion
The HPLC method provided a well-resolved peak for dapsone with good symmetry. The retention time was consistent across multiple injections. The calibration curve showed excellent linearity over the tested concentration range, with a correlation coefficient greater than 0.997. The accuracy of the method was confirmed by the high recovery values, and the low relative standard deviation indicated good precision. The method's sensitivity was demonstrated by the low LOD and LOQ values, making it suitable for the analysis of low concentrations of dapsone.
Conclusion
The described HPLC-UV method is simple, rapid, accurate, precise, and robust for the quantification of 4,4'-diaminodiphenyl sulfone in bulk and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and stability studies.
Experimental Workflow
Caption: HPLC-UV analysis workflow for dapsone quantification.
HPLC Method Validation Parameters
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols: The Role of Dapsone in Aerospace Composite Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone, chemically known as 4,4'-diaminodiphenyl sulfone (DDS), is a critical curing agent for high-performance epoxy resins used extensively in aerospace composite materials. Its aromatic structure imparts exceptional thermal stability and mechanical properties to the cured composite, making it an ideal choice for applications demanding high strength-to-weight ratios and resistance to extreme environmental conditions. This document provides detailed application notes, experimental protocols, and quantitative data on the use of dapsone in the manufacturing of aerospace-grade composites.
Application Notes
Dapsone is primarily utilized as a hardener for epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA). The curing process, an addition polymerization reaction, involves the amine groups of the dapsone molecule reacting with the epoxide rings of the epoxy resin. This reaction creates a highly cross-linked, three-dimensional polymer network.
The key advantages of using dapsone as a curing agent in aerospace composites include:
-
High Glass Transition Temperature (Tg): Dapsone-cured epoxies exhibit a high glass transition temperature, which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2][3][4] A high Tg is crucial for aerospace components that experience significant temperature variations during operation.
-
Excellent Thermal Stability: The aromatic nature of dapsone contributes to the exceptional thermal stability of the cured composite, allowing it to retain its mechanical properties at elevated temperatures.
-
Superior Mechanical Properties: Composites cured with dapsone typically demonstrate high tensile strength, flexural modulus, and compressive strength, which are essential for structural aerospace applications.[5]
-
Chemical Resistance: The highly cross-linked network provides excellent resistance to various chemicals, including hydraulic fluids and fuels.
The purity of dapsone is a critical factor influencing the final properties of the composite. High-purity dapsone ensures a more complete and uniform curing reaction, leading to optimal thermal and mechanical performance.
Quantitative Data Presentation
The following tables summarize the key quantitative data for dapsone-cured epoxy composites, with comparisons to other common curing agents where available.
| Property | Dapsone (DDS) Cured DGEBA Epoxy | Triethylenetetramine (TETA) Cured DGEBA Epoxy | Isophorone diamine (IPDA) Cured DGEBA Epoxy |
| Glass Transition Temperature (Tg) | 183 °C | 101 °C | 138 °C |
| Network Density | 1152 mol/g | 559 mol/g | 1069 mol/g |
| Temperature at 1% Weight Loss (T1%) | > 250 °C | 219 °C | 228 °C |
Table 1: Thermal Properties of DGEBA Epoxy Cured with Different Hardeners. [5]
| Property | Value (for Carbon Fiber/Epoxy Composite) |
| Tensile Strength | ~317 - 470 MPa[6] |
| Flexural Modulus | ~5.24 - 7.56 GPa[7] |
| Flexural Strength | ~83.8 - 130.2 MPa[7] |
Table 2: Typical Mechanical Properties of Dapsone-Cured Carbon Fiber Reinforced Epoxy Composites.
Experimental Protocols
Protocol 1: Preparation of Dapsone-Cured Epoxy Resin
This protocol describes the preparation of a neat dapsone-cured epoxy resin system for material characterization.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
4,4'-diaminodiphenyl sulfone (Dapsone) powder
-
Mixing container
-
Stirring rod
-
Vacuum oven
-
Mold
Procedure:
-
Mixing: In a clean mixing container, combine the DGEBA epoxy resin and dapsone powder. A typical stoichiometric ratio is approximately 25-35 parts of dapsone per 100 parts of epoxy resin by weight.
-
Degassing: Place the mixture in a vacuum oven at a temperature sufficient to reduce the viscosity of the resin (typically 80-100°C) and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubble formation ceases.
-
Casting: Carefully pour the degassed mixture into a preheated mold.
-
Curing: Place the mold in a programmable oven and execute the desired cure cycle. A typical cure cycle involves an initial hold at a lower temperature (e.g., 120-130°C) for a specified duration to allow for resin flow and wetting, followed by a ramp up to a higher temperature (e.g., 170-180°C) for the final cure.
-
Post-Curing: After the initial cure, a post-cure at a higher temperature (e.g., 180-200°C) may be performed to ensure complete cross-linking and achieve the maximum glass transition temperature.
-
Cooling: Allow the cured resin to cool slowly to room temperature to minimize residual thermal stresses.
Protocol 2: Manufacturing of Dapsone-Cured Carbon Fiber Reinforced Composite via Autoclave Processing
This protocol outlines the general steps for manufacturing a high-performance aerospace composite using dapsone-cured prepreg material in an autoclave.[8][9][10]
Materials:
-
Carbon fiber prepreg with a dapsone-cured epoxy resin system
-
Mold or tool
-
Release agent
-
Vacuum bagging materials (release film, breather cloth, vacuum bag)
-
Autoclave
Procedure:
-
Lay-up:
-
Apply a release agent to the mold surface to prevent the composite from adhering.
-
Carefully lay up the prepreg plies onto the mold in the desired orientation.
-
Use a squeegee or roller to ensure good compaction and remove any trapped air between the plies.
-
-
Vacuum Bagging:
-
Place a layer of release film over the prepreg stack.
-
Add a breather cloth over the release film to ensure even vacuum distribution.
-
Enclose the entire assembly in a vacuum bag and seal it to the mold.
-
Connect a vacuum line to the bag and apply a vacuum to remove air and consolidate the laminate.
-
-
Autoclave Curing:
-
Place the vacuum-bagged assembly into the autoclave.
-
Connect the vacuum line and thermocouple to the autoclave's monitoring system.
-
Execute a pre-programmed cure cycle, which typically involves:
-
Heating Ramp: A controlled increase in temperature to an initial dwell temperature.
-
Initial Dwell: A hold at a specific temperature to allow for resin flow and consolidation.
-
Pressurization: Application of pressure to further consolidate the laminate and suppress void formation.
-
Heating Ramp to Final Cure Temperature: A controlled increase to the final curing temperature.
-
Final Cure Dwell: A hold at the final cure temperature to ensure complete cross-linking.
-
Cooling: A controlled cooling phase to minimize thermal stresses.
-
-
-
Demolding and Finishing:
-
Once the cure cycle is complete and the part has cooled, remove the assembly from the autoclave.
-
Carefully remove the vacuum bagging materials and demold the composite part.
-
Perform any necessary trimming or finishing operations.
-
Visualizations
Curing Reaction Signaling Pathway
Caption: Curing mechanism of DGEBA epoxy with dapsone.
Experimental Workflow for Composite Manufacturing
Caption: Workflow for aerospace composite manufacturing.
References
- 1. epotek.com [epotek.com]
- 2. epotek.com [epotek.com]
- 3. focenter.com [focenter.com]
- 4. Does Cure Temperature Influence Glass Transition Temperature? | Kohesi Bond [kohesibond.com]
- 5. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 7. Improved Flexural Properties of Experimental Resin Composites Functionalized with a Customized Low-Sodium Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. toraycma.com [toraycma.com]
- 9. pirancomposites.com [pirancomposites.com]
- 10. sensxpert.com [sensxpert.com]
Application of Benzidine Sulfone Derivatives in Thermally Stable Adhesives
Contact: --INVALID-LINK--
Abstract
High-performance adhesives capable of withstanding extreme temperatures are critical for applications in the aerospace, automotive, and microelectronics industries. This document details the application of benzidine sulfone derivatives, specifically 4,4'-diaminodiphenyl sulfone (DDS), in the formulation of thermally stable adhesives. DDS, a diamine monomer incorporating a sulfone group, serves as a key building block for high-temperature resistant polymers such as polyimides and as a curing agent for epoxy resins. The incorporation of the sulfone linkage enhances the thermal stability, mechanical strength, and chemical resistance of the resulting adhesive systems. This application note provides detailed protocols for the synthesis of a DDS-based polyimide adhesive and the formulation of a DDS-cured epoxy adhesive, along with a summary of their performance characteristics.
Introduction
The demand for adhesives that can perform reliably at elevated temperatures continues to grow, driven by advancements in modern engineering. Traditional adhesives often fail at temperatures exceeding 200°C, limiting their use in demanding environments. Polyimides and specialized epoxy resins are two classes of polymers that exhibit exceptional thermal stability. The introduction of a sulfone group (-SO₂-) into the polymer backbone is a well-established strategy to increase the glass transition temperature (Tg) and the thermal decomposition temperature of polymers.
While the term "this compound" can be ambiguous, in the context of high-performance polymers, it typically refers to aromatic diamines that contain both a biphenyl-like structure and a sulfone group. 4,4'-diaminodiphenyl sulfone (DDS) is a prominent and widely used example of such a monomer. Its rigid aromatic structure and the presence of the electron-withdrawing sulfone group contribute to the exceptional thermal and oxidative stability of polymers derived from it. This document focuses on the application of DDS as a representative this compound derivative in thermally stable polyimide and epoxy adhesives.
DDS-Based Polyimide Adhesives
Polyimides are renowned for their outstanding thermal stability, mechanical properties, and solvent resistance.[1] They are often synthesized through a two-step polycondensation reaction between a dianhydride and a diamine. The use of DDS as the diamine component results in polyimides with high glass transition temperatures and excellent long-term thermal durability.[2]
Synthesis of a DDS-Based Polyimide Adhesive
This protocol describes the synthesis of a polyimide based on the reaction of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) with 4,4'-diaminodiphenyl sulfone (DDS).
Experimental Protocol:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-diaminodiphenyl sulfone (DDS) in a polar aprotic solvent such as N-methyl-2-pyrrolidinone (NMP).
-
Slowly add an equimolar amount of 3,3',4,4'-benzophenonetetracarboxylic dianhydride (BTDA) to the DDS solution under a nitrogen atmosphere.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Adhesive Film Casting:
-
Cast the poly(amic acid) solution onto a glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the coated substrate in a vacuum oven.
-
-
Thermal Curing (Imidization):
-
Heat the cast film in the vacuum oven using a staged curing cycle: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process converts the poly(amic acid) into the fully cured polyimide through the elimination of water.[3]
-
After cooling to room temperature, the resulting polyimide adhesive film can be peeled from the glass substrate.
-
DDS-Cured Epoxy Adhesives
Epoxy resins are versatile thermosetting polymers widely used as adhesives due to their excellent adhesion, mechanical strength, and chemical resistance.[4] Curing epoxy resins with aromatic amines like DDS results in highly cross-linked networks with superior thermal stability compared to those cured with aliphatic amines.[5] The diglycidylether of bisphenol A (DGEBA) is a common epoxy resin used in these formulations.
Formulation and Curing of a DDS-Epoxy Adhesive
This protocol outlines the preparation of a thermally stable adhesive by curing a DGEBA-based epoxy resin with DDS.
Experimental Protocol:
-
Mixing:
-
Preheat the diglycidylether of bisphenol A (DGEBA) epoxy resin to approximately 100°C to reduce its viscosity.
-
Add a stoichiometric amount of 4,4'-diaminodiphenyl sulfone (DDS) to the heated epoxy resin.
-
Thoroughly mix the components until the DDS is completely dissolved and a homogeneous mixture is obtained.
-
-
Application and Bonding:
-
Apply the hot adhesive mixture to the surfaces of the substrates to be bonded (e.g., aluminum or titanium alloys).
-
Join the substrates in a lap shear configuration.
-
Place the assembly in a press to maintain constant pressure during curing.
-
-
Curing:
-
Heat the assembly in an oven at 180°C for 2-3 hours to achieve a high degree of cross-linking.[6]
-
Allow the bonded assembly to cool slowly to room temperature to minimize residual thermal stresses.
-
Data Presentation
The following tables summarize the typical thermal and mechanical properties of adhesives based on this compound derivatives.
Table 1: Thermal Properties of DDS-Based Adhesives
| Adhesive Type | Polymer System | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (TGA) |
| Polyimide | BTDA-DDS | 280-310 °C | ~500 °C in N₂[7] |
| Epoxy | DGEBA-DDS | 180-220 °C | ~350 °C in N₂ |
Table 2: Lap Shear Strength of DDS-Based Adhesives on Aluminum Substrates
| Adhesive Type | Polymer System | Test Temperature | Lap Shear Strength (MPa) |
| Polyimide | BTDA-DDS | Room Temperature | 20-30 |
| Polyimide | BTDA-DDS | 250 °C | 10-15 |
| Epoxy | DGEBA-DDS | Room Temperature | 25-40 |
| Epoxy | DGEBA-DDS | 150 °C | 15-25 |
Note: The values presented are typical ranges and can vary depending on the specific formulation, curing conditions, and substrate preparation.[8]
Visualizations
Signaling Pathways and Workflows
Caption: Synthesis workflow for DDS-based polyimide adhesive.
Caption: Curing process for DDS-epoxy thermally stable adhesive.
Caption: Experimental workflow for adhesive characterization.
References
- 1. shimadzu.com [shimadzu.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0539331A1 - Adducts of diaminodiphenyl sulfone compounds as hardeners for epoxy resins - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. designworldonline.com [designworldonline.com]
Application Notes: Formulation and Curing of Epoxy Resins with Diaminodiphenyl Sulfone (DDS) Hardeners
Introduction
Diaminodiphenyl sulfone (DDS) is a high-performance aromatic amine curing agent widely used in the formulation of epoxy resin systems for applications demanding excellent thermal stability, mechanical properties, and chemical resistance.[1][2] It is particularly prevalent in the aerospace, electronics, and high-performance composites industries.[1][3] DDS exists as different isomers, primarily 4,4'-DDS and 3,3'-DDS, which can influence the final properties of the cured thermoset.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the formulation, curing, and characterization of epoxy resins with DDS hardeners.
Key Characteristics of DDS-Cured Epoxy Systems:
-
High Glass Transition Temperature (Tg): DDS-cured epoxies exhibit high Tg values, often exceeding 180°C and in some formulations reaching up to 290°C, which imparts excellent performance at elevated temperatures.[3][6]
-
Excellent Mechanical Properties: These systems are known for their high strength, stiffness, and good fracture toughness.[6][7]
-
Good Thermal Stability: Thermogravimetric analysis (TGA) shows that DDS-cured systems exhibit low weight loss at elevated temperatures, indicating high thermal stability.[6]
-
Slow Reactivity: DDS has a slow reactivity at room temperature, which provides a long pot life and allows for the fabrication of large or complex parts.[2] Curing is typically carried out at elevated temperatures.
Formulation and Curing
The formulation of epoxy-DDS systems requires precise stoichiometric calculations to achieve optimal properties. The parts per hundred of resin (phr) of the hardener are calculated based on the amine hydrogen equivalent weight (AHEW) of the DDS and the epoxy equivalent weight (EEW) of the resin.
Diagram of the Curing Reaction
The curing of an epoxy resin with DDS proceeds through a nucleophilic addition reaction where the primary and secondary amine groups of the DDS molecule open the epoxy rings, leading to a highly cross-linked three-dimensional network.
Caption: Curing mechanism of epoxy resin with DDS hardener.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on epoxy-DDS formulations.
Table 1: Formulation and Curing Schedules
| Epoxy Resin Type | DDS Isomer | Hardener Content (phr) | Curing Schedule | Reference |
| DGEBA | 4,4'-DDS | 33.4 | Pre-mixed at 110°C, then injected | [6] |
| DGEBF | 4,4'-DDS | Stoichiometric | 35°C to 180°C at various ramp rates, hold at 180°C for 3h | [8] |
| TGDDM | 3,3'-DDS & 4,4'-DDS | 33 (total) | 150°C for 2h, 180°C for 1h, 210°C for 2h | [7] |
| TMBPBTH-EPOXY | 4,4'-DDS | 41 | Varied cure temperatures and times | [3] |
| DGEBA | 4,4'-DDS | 30 | Isothermal cure at 180°C for various times | [9][10] |
Table 2: Thermal and Mechanical Properties
| Epoxy/Hardener System | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Fracture Toughness (MPa·m¹/²) | Reference |
| DGEBA/TETA | 101 | - | - | - | [6] |
| DGEBA/IPDA | 138 | - | - | - | [6] |
| DGEBA/4,4'-DDS | 183 | - | 2.79 (Compressive) | - | [6] |
| TGDDM/3,3'-DDS | - | ~88 | ~2200 | 0.9 | [7] |
| TGDDM/4,4'-DDS | - | 80 | 2100 | 0.6 | [7] |
| TGDDM/7:3 (3,3'-:4,4'-) | 241-266 | - | - | ~1.2 | [7][11] |
| TMBPBTH-EPOXY/4,4'-DDS | 290.1 | - | - | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Sample Preparation Protocol
-
Drying: Dry the DDS hardener in a vacuum oven to remove any moisture, which can affect the curing process and final properties. A typical procedure is drying at 50°C for 24 hours.[8]
-
Mixing: The epoxy resin is preheated to reduce its viscosity (e.g., 65°C).[8] The stoichiometric amount of DDS is then added to the resin and mixed thoroughly until the DDS is completely dissolved.[6] For some systems, a higher mixing temperature (e.g., 110°C) may be required.[6]
-
Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles, which can create voids in the cured material.
-
Casting and Curing: The degassed mixture is poured into molds and cured according to the specified curing schedule in a programmable oven.[8]
2. Differential Scanning Calorimetry (DSC) Protocol
DSC is used to determine the heat of cure and the glass transition temperature (Tg).[12]
-
Instrumentation: A differential scanning calorimeter with a cooling accessory.[12]
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured or cured epoxy-DDS mixture into an aluminum DSC pan and hermetically seal it.[12]
-
Temperature Program (for uncured sample):
-
Temperature Program (for cured sample):
-
Equilibrate at a low temperature (e.g., 25°C).
-
Ramp up the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected Tg.[8] The Tg is determined from the step change in the heat flow curve.
-
-
Data Analysis: The heat of cure (ΔH) is calculated by integrating the area under the exothermic peak. The Tg is determined as the midpoint of the transition in the heat flow curve.[12] The degree of cure can be calculated by comparing the residual heat of reaction in a partially cured sample to the total heat of reaction of an uncured sample.[12]
3. Thermogravimetric Analysis (TGA) Protocol
TGA is used to evaluate the thermal stability of the cured epoxy.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place a small amount (5-10 mg) of the cured sample into a TGA pan.
-
Experimental Conditions: Heat the sample from room temperature to a high temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]
-
Data Analysis: The onset of decomposition temperature and the percentage of weight loss as a function of temperature are determined from the TGA curve.
4. Dynamic Mechanical Analysis (DMA) Protocol
DMA is used to determine the viscoelastic properties of the cured material, including the storage modulus (E'), loss modulus (E''), and tan delta, from which the glass transition temperature (Tg) can also be determined.
-
Instrumentation: A dynamic mechanical analyzer.
-
Sample Preparation: Prepare rectangular specimens of the cured epoxy with defined dimensions.
-
Experimental Conditions: The sample is subjected to a sinusoidal stress in a specific mode (e.g., tensile, three-point bending). The test is typically run over a temperature range (e.g., 35°C to 250°C) at a constant heating rate (e.g., 3°C/min) and frequency (e.g., 1 Hz).[8]
-
Data Analysis: The storage modulus, loss modulus, and tan δ are plotted against temperature. The Tg is often taken as the peak of the tan δ curve.[8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for formulating and characterizing epoxy-DDS systems.
Caption: Experimental workflow for epoxy-DDS systems.
Logical Relationships in Property Optimization
The final properties of the cured epoxy are dependent on several formulation and processing variables.
Caption: Factors influencing the properties of DDS-cured epoxies.
References
- 1. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]
- 2. atul.co.in [atul.co.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. showa-america.com [showa-america.com]
- 6. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. aquila.usm.edu [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.org [mdpi.org]
Application Notes and Protocols for the Synthesis of Sulfonated Polyamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonated polyamides. These materials are of significant interest for various applications, including as proton exchange membranes in fuel cells, and in biomedical applications where ion-exchange properties are crucial. The protocols and data presented are synthesized from established research in the field of polymer chemistry.
Introduction
Sulfonated aromatic polyamides are a class of polymers that have garnered considerable attention due to their excellent thermal and mechanical stability, coupled with tunable ion-exchange properties imparted by the sulfonic acid groups.[1][2][3] The incorporation of sulfonate moieties into the polymer backbone creates hydrophilic domains that facilitate the transport of protons and other cations, making these materials suitable for applications such as proton exchange membranes (PEMs) in fuel cells.[1][3][4] The performance of these materials is critically dependent on properties such as ion exchange capacity (IEC), water uptake, and proton conductivity. Generally, a higher degree of sulfonation leads to a higher IEC and increased proton conductivity.[1][4] However, this often comes at the cost of reduced mechanical stability and excessive swelling in aqueous environments.[1][4] Therefore, the synthesis of sulfonated polyamides often involves a trade-off between these properties, which can be controlled by the judicious selection of monomers and polymerization conditions.
While the specific term "benzidine sulfone" is not commonly used as a monomer, the synthesis of sulfonated polyamides frequently employs sulfonated diamines derived from benzidine or diphenyl sulfone structures. A widely used and commercially available sulfonated diamine is 2,2'-benzidinedisulfonic acid (BDSA).[5] This document will provide a generalized protocol for the synthesis of a sulfonated polyamide using a sulfonated diamine and a diacid chloride, representative of the methods found in the literature.
Synthesis Workflow
The synthesis of sulfonated polyamides is typically achieved through a polycondensation reaction between a sulfonated diamine and a diacid chloride. The following diagram illustrates the general workflow for this process.
References
- 1. Partially Fluorinated Sulfonated Poly(ether amide) Fuel Cell Membranes: Influence of Chemical Structure on Membrane Properties | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells [mdpi.com]
- 5. mrs-j.org [mrs-j.org]
Troubleshooting & Optimization
Technical Support Center: Reduction of 3,3'-Dinitrodiphenyl Sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3,3'-dinitrodiphenyl sulfone to 3,3'-diaminodiphenyl sulfone.
Troubleshooting Guides
This section addresses common issues encountered during the reduction of 3,3'-dinitrodiphenyl sulfone, offering potential causes and recommended solutions.
Issue 1: Incomplete Reaction - Presence of 3-amino-3'-nitrodiphenyl sulfone
-
Symptom: HPLC analysis of the crude reaction mixture shows a significant peak corresponding to the mono-reduced intermediate, 3-amino-3'-nitrodiphenyl sulfone.
-
Potential Causes:
-
Insufficient reducing agent.
-
Short reaction time.
-
Low reaction temperature.
-
Poor quality or passivation of the reducing agent (e.g., iron powder).
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure the correct molar ratio of the reducing agent to the starting material is used. For iron powder reduction, a significant excess is often required.
-
Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider extending the reaction time.
-
Increase Temperature: Gradually increase the reaction temperature within the limits of the experimental protocol. Be cautious, as higher temperatures may promote the formation of other byproducts.
-
Activate Reducing Agent: If using iron powder, pre-treatment with a dilute acid (e.g., hydrochloric acid) can remove the passivating oxide layer and improve reactivity.
-
Issue 2: Formation of Isomeric Byproducts (3,4'- and 4,4'-diaminodiphenyl sulfone)
-
Symptom: HPLC or LC-MS analysis reveals the presence of isomeric diaminodiphenyl sulfone byproducts.[1][2]
-
Potential Causes:
-
Impure starting material (presence of 3,4'- and 4,4'-dinitrodiphenyl sulfone isomers).
-
Reaction conditions favoring isomerization (less common during reduction).
-
-
Troubleshooting Steps:
-
Analyze Starting Material: Before starting the reaction, verify the purity of the 3,3'-dinitrodiphenyl sulfone using HPLC to ensure it is free from significant isomeric impurities.
-
Optimize Reaction Conditions: The choice of solvent can influence the selectivity of the reaction. For instance, using sulfolane has been reported to improve reaction selectivity.[3]
-
Purification: If isomeric byproducts are present, purification of the final product is necessary. Recrystallization is a common method. A chemical purification method involving the conversion of ortho- and para-substituted isomers to alkoxy compounds, which can then be more easily separated, has also been described.[4]
-
Issue 3: Low Yield of 3,3'-diaminodiphenyl sulfone
-
Symptom: The isolated yield of the desired product is significantly lower than expected.
-
Potential Causes:
-
Incomplete reaction.
-
Product loss during workup and purification.
-
Formation of insoluble byproducts or polymers.
-
-
Troubleshooting Steps:
-
Address Incomplete Reaction: Refer to the troubleshooting steps for "Incomplete Reaction."
-
Optimize Workup: Ensure efficient extraction of the product from the reaction mixture. Adjust the pH during workup to ensure the amine product is in the desired form for extraction.
-
Purification Efficiency: Evaluate the purification method for product loss. If using column chromatography, ensure appropriate stationary and mobile phases are used for good separation and recovery. For recrystallization, select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures for the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the reduction of 3,3'-dinitrodiphenyl sulfone?
A1: The most frequently encountered byproducts are the partially reduced intermediate, 3-amino-3'-nitrodiphenyl sulfone, and positional isomers, primarily 3,4'-diaminodiphenyl sulfone and 4,4'-diaminodiphenyl sulfone.[1][2] The presence of these isomers in the final product is often due to isomeric impurities in the 3,3'-dinitrodiphenyl sulfone starting material.
Q2: How can I monitor the progress of the reduction reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting material, the intermediate, and the final product. For HPLC, a reversed-phase C18 column with a methanol-water mobile phase can be used.[2]
Q3: What are the recommended reaction conditions for a clean and high-yielding reduction using iron powder?
A3: A common method involves using iron powder in a weakly acidic medium. The use of a co-solvent like sulfolane can shorten the reaction time and improve selectivity.[3] A typical procedure involves heating a mixture of water, iron powder, and a small amount of acid (e.g., hydrochloric acid), followed by the addition of the solvent and then the slow addition of the 3,3'-dinitrodiphenyl sulfone. The reaction is typically run at elevated temperatures (e.g., 80-100 °C).
Q4: Are there alternative reduction methods to the use of iron powder?
A4: Yes, catalytic hydrogenation is a common alternative. This method often employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere.[5] The use of a co-catalyst, such as magnesium carbonate or sodium carbonate, can improve the reaction rate and yield. Catalytic hydrogenation can sometimes offer higher selectivity and cleaner reaction profiles compared to metal/acid reductions.
Q5: How can I purify the final product, 3,3'-diaminodiphenyl sulfone, if it is contaminated with isomeric byproducts?
A5: Recrystallization from a suitable solvent is the most common purification method. If recrystallization is insufficient to remove isomeric impurities, a chemical purification method can be employed. This involves treating the crude product with a lower alcohol and a base. The ortho- and para-substituted isomers will react to form alkoxy compounds, which have different solubility profiles and can be more easily separated from the desired 3,3'-diaminodiphenyl sulfone.[4]
Data Presentation
Table 1: Common Byproducts in the Reduction of 3,3'-Dinitrodiphenyl Sulfone
| Byproduct Name | Chemical Structure | Common Cause of Formation |
| 3-amino-3'-nitrodiphenyl sulfone | O=S(C₆H₄-3-NH₂)(C₆H₄-3'-NO₂) | Incomplete reduction |
| 3,4'-diaminodiphenyl sulfone | O=S(C₆H₄-3-NH₂)(C₆H₄-4'-NH₂) | Isomeric impurity in starting material |
| 4,4'-diaminodiphenyl sulfone | O=S(C₆H₄-4-NH₂)(C₆H₄-4'-NH₂) | Isomeric impurity in starting material |
Table 2: Representative Yields of 3,3'-diaminodiphenyl sulfone under Different Reduction Conditions (Illustrative)
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Iron Powder / HCl | Water / Tetramethylene sulfone | 90 | 2-3 | 73-81 | [3] |
| Hydrazine Hydrate / Fe(OH)₃ | Ethanol | 70 | 2 | ~96 | [6] |
| H₂ / Raney Ni / Na₂CO₃ | Isopropanol | 40 | 2 | 96 | [5] |
Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup/purification procedures. The data presented here are for illustrative purposes.
Experimental Protocols
1. Iron Powder Reduction of 3,3'-Dinitrodiphenyl Sulfone
This protocol is adapted from a patented procedure.[3]
-
Materials:
-
3,3'-dinitrodiphenyl sulfone
-
Iron powder
-
Hydrochloric acid (concentrated)
-
Tetramethylene sulfone (sulfolane)
-
Sodium hydroxide
-
Activated carbon
-
Water
-
-
Procedure:
-
To a 1000 mL reaction vessel, add 280 g of water, 89.8 g of iron powder, and 20 g of hydrochloric acid.
-
Heat the mixture to 90 °C with stirring.
-
Add 300 g of tetramethylene sulfone to the reaction mixture.
-
Slowly add 125 g of 3,3'-dinitrodiphenyl sulfone to the heated mixture.
-
Maintain the reaction at 90 °C for 2-3 hours, monitoring the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture slightly and add sodium hydroxide solution to adjust the pH to 9-10, which will precipitate iron salts.
-
Filter the hot solution to remove the iron sludge.
-
To the filtrate, add activated carbon and heat at 80-100 °C for decolorization.
-
Filter the hot solution to remove the activated carbon.
-
Cool the filtrate to 20 °C to induce crystallization.
-
Collect the white crystals of 3,3'-diaminodiphenyl sulfone by suction filtration and dry.
-
2. HPLC Analysis of 3,3'-diaminodiphenyl sulfone and Byproducts
This method is based on a published analytical procedure.[2]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol-water (40/60, v/v).
-
Flow Rate: 1.0 mL/min (typical, may need optimization).
-
Detection: UV absorption at a wavelength of 250 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample to be analyzed by dissolving a known amount in the mobile phase or a suitable solvent (e.g., methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to 3,3'-diaminodiphenyl sulfone and its potential byproducts by comparing their retention times with those of known standards.
-
Quantify the components by integrating the peak areas.
-
Visualizations
Caption: Pathway of byproduct formation during reduction.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. CN101250143A - Method for preparing 3,3-diaminodiphenyl sulphone - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 5. CA1193283A - Process for preparing 3,3'-diamino diphenysulfones diphenylsulfones - Google Patents [patents.google.com]
- 6. CN101654422A - 3, the preparation method of 3'-diaminodiphenyl sulfone - Google Patents [patents.google.com]
Technical Support Center: Thermal Degradation of Polysulfones Derived from DDS
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with polysulfones derived from 4,4'-diaminodiphenyl sulfone (DDS).
Troubleshooting Guide
This guide addresses common issues encountered during the thermal analysis of DDS-based polysulfones.
| Question | Possible Cause(s) | Troubleshooting Steps |
| TGA shows unexpected weight loss at low temperatures (e.g., < 200°C). | Residual solvent (e.g., NMP, DMAc) from synthesis or processing.[1] Adsorbed moisture. | - Ensure the sample is thoroughly dried under vacuum at an elevated temperature (below the glass transition temperature) before TGA analysis. - Perform a TGA-MS or TGA-FTIR analysis to identify the evolved gases at low temperatures.[2] - Run a blank experiment with an empty pan to ensure the instrument is not the source of the weight loss. |
| The onset of degradation in the TGA curve is lower than expected. | Presence of impurities or residual catalyst from polymerization. Side group degradation (e.g., from functionalized monomers).[3] Oxidation due to air leaks in the TGA instrument. | - Purify the polymer sample by reprecipitation to remove impurities. - Analyze the polymer by NMR or FTIR to check for unintended side groups. - Ensure a high-purity inert gas (e.g., nitrogen, argon) is used and check for leaks in the TGA system. |
| DSC curve shows a broad or weak glass transition (Tg). | Low sample mass. Slow heating rate. Sample has a high degree of crystallinity or crosslinking. | - Increase the sample mass (typically 5-10 mg for DSC).[4] - Use a higher heating rate (e.g., 20°C/min) to enhance the transition signal.[5] - Perform a second heating run after a controlled cooling step to erase the thermal history.[5] |
| Py-GC-MS results show a complex mixture of unidentified peaks. | Incomplete pyrolysis leading to large, non-volatile fragments. Secondary reactions of pyrolysis products in the injection port or column. | - Optimize the pyrolysis temperature to ensure complete and reproducible fragmentation. Stepwise pyrolysis at different temperatures can be informative.[3] - Use a high-temperature GC column and ensure the transfer line and injector are sufficiently hot to prevent condensation. |
| Inconsistent results between different batches of the same polymer. | Variations in molecular weight or molecular weight distribution. Differences in end-group chemistry. Inconsistent sample preparation. | - Characterize each batch for molecular weight (e.g., by GPC) and end-groups (e.g., by NMR). - Standardize the sample preparation protocol, including drying procedures and sample mass. |
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for polysulfones derived from DDS?
A1: The thermal degradation of DDS-based polysulfones in an inert atmosphere typically proceeds through a multi-stage process. The primary pathways involve the scission of the weakest bonds in the polymer backbone. Based on bond dissociation energies, the C-S bond in the diphenyl sulfone group is generally the most susceptible to cleavage, followed by the C-O ether linkages.[3] Key degradation steps include:
-
Sulfone group decomposition: This often initiates the degradation, leading to the evolution of sulfur dioxide (SO₂).[6][7]
-
Ether linkage scission: Cleavage of the ether bonds results in the formation of phenolic and phenyl radical species.[8]
-
Chain scission and crosslinking: Random scission of the polymer backbone generates a variety of smaller aromatic fragments. At higher temperatures, these fragments can undergo crosslinking reactions to form a char residue.[7]
Q2: At what temperature does the thermal degradation of DDS-based polysulfones typically begin?
A2: The onset of thermal degradation for DDS-based polysulfones is generally observed in the range of 400-500°C in an inert atmosphere.[7] The exact temperature can be influenced by factors such as the specific chemical structure of the polysulfone, its molecular weight, and the presence of any additives or impurities. For instance, polysulfone aramid fibers have been shown to have an initial degradation temperature of around 375°C in nitrogen.[9]
Q3: What are the major volatile products formed during the thermal degradation of DDS-polysulfones?
A3: The primary volatile products identified by techniques like Py-GC-MS include sulfur dioxide (SO₂), phenol, and various substituted aromatic compounds.[6] Other detected products can include benzene, toluene, and dibenzofuran, particularly at higher pyrolysis temperatures.[3]
Q4: How does the atmosphere (inert vs. oxidative) affect the thermal degradation of these polysulfones?
A4: The degradation mechanism is significantly different in an oxidative atmosphere (e.g., air) compared to an inert atmosphere (e.g., nitrogen). In the presence of oxygen, the degradation typically begins at a lower temperature and proceeds more rapidly. The degradation in air is a thermo-oxidative process, leading to a different set of degradation products and a lower char yield compared to pyrolysis in an inert environment. For example, the initial degradation temperature of polysulfone aramid fiber is about 410°C in air, which is higher than in nitrogen, but the fiber loses all its mass in air at 800°C.[9]
Q5: What is a typical char yield for DDS-based polysulfones at high temperatures?
A5: Polysulfones are known for their high thermal stability and tend to form a significant amount of char residue upon pyrolysis. In an inert atmosphere, the char yield for aromatic polysulfones at temperatures around 800°C can be in the range of 30-50 wt%.[3] The exact char yield depends on the specific polymer structure and the heating conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the thermal degradation of DDS-based polysulfones.
Table 1: Decomposition Temperatures from Thermogravimetric Analysis (TGA)
| Polymer System | Atmosphere | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tmax) (°C) | Char Yield at 800°C (%) |
| Polysulfone (general) | Nitrogen | ~450 - 500 | ~500 - 630 | 30 - 40 |
| Polysulfone Aramid | Nitrogen | ~375 | - | - |
| Polysulfone Aramid | Air | ~410 | - | 0 |
| Epoxy/Polysulfone (30 phr) blend with DDS | - | Increased stability noted | - | - |
Note: The values presented are approximate and can vary based on the specific molecular weight, end-groups, and experimental conditions.
Table 2: Major Pyrolysis Products from Py-GC-MS
| Pyrolysis Temperature (°C) | Major Products | Minor Products |
| 500 | Sulfur Dioxide (SO₂), Phenol | Benzene, Toluene |
| 600 | Sulfur Dioxide (SO₂), Phenol, Dibenzofuran | 4-hydroxydiphenyl, Fluorene derivatives |
| > 700 | Benzene, Toluene, Phenol | Biphenyl, various polycyclic aromatic hydrocarbons |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, degradation temperatures, and char yield of DDS-based polysulfones.
Methodology:
-
Sample Preparation:
-
Ensure the polymer sample is in a powder or film form and is thoroughly dried under vacuum at 120°C for at least 12 hours to remove residual solvent and moisture.
-
Accurately weigh 5-10 mg of the dried sample into a clean TGA crucible (alumina or platinum).
-
-
Instrument Setup:
-
Place the sample crucible in the TGA instrument.
-
Use an empty crucible as a reference.
-
Purge the furnace with high-purity nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.
-
-
TGA Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 900°C at a constant heating rate of 10°C/min.
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperature of maximum decomposition rate (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.
-
Calculate the char yield as the percentage of residual weight at the final temperature (e.g., 800°C).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of DDS-based polysulfones.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan.
-
Seal the pan hermetically.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
DSC Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 30°C and then heat the sample to a temperature approximately 30-50°C above the expected Tg at a heating rate of 10-20°C/min. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 20°C/min) to a temperature well below the Tg (e.g., 30°C).
-
Second Heating Scan: Heat the sample again at the same heating rate as the first scan to a temperature above the Tg.
-
-
Data Analysis:
-
Analyze the heat flow curve from the second heating scan.
-
The glass transition is observed as a step-like change in the heat capacity.
-
Determine the Tg as the midpoint of this transition.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal degradation.
Methodology:
-
Sample Preparation:
-
Place a small amount of the dried polymer sample (typically 0.1-0.5 mg) into a pyrolysis sample cup.
-
-
Instrument Setup:
-
The pyrolyzer is directly interfaced with the GC injector.
-
Pyrolyzer: Set the pyrolysis temperature (e.g., 600°C) and time (e.g., 15-30 seconds).
-
GC: Use a capillary column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the injector temperature to 250-300°C.
-
Use a suitable temperature program for the oven, for example: hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Use helium as the carrier gas.
-
-
MS:
-
Set the transfer line temperature to 280-300°C.
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 35-550.
-
-
-
Data Analysis:
-
Identify the individual peaks in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) to identify the corresponding compound.
-
Visualizations
Caption: Primary thermal degradation pathways of DDS-based polysulfones.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Logical workflow for Pyrolysis-GC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Experimental parameters of DSC | PPTX [slideshare.net]
- 5. tainstruments.com [tainstruments.com]
- 6. A Study ontheCure Behavior and Thermal Stability of Di-functional Epoxy/Polysulfone Blends -Textile Science and Engineering | 학회 [koreascience.kr]
- 7. Assessment of Heat Hazard during the Polymerization of Selected Light-Sensitive Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Benzidine Sulfone in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the solubility of benzidine sulfone and structurally similar compounds in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a crystalline solid with a molecular structure that includes aromatic rings, amino groups, and a sulfonyl group.[1] This structure suggests that it is likely to have limited solubility in non-polar organic solvents and moderate solubility in polar aprotic solvents. The presence of amino and sulfonyl groups allows for hydrogen bonding, which can enhance solubility in solvents capable of acting as hydrogen bond donors or acceptors.[1] However, the rigid, crystalline nature of the molecule can lead to poor solubility overall.
Q2: I am observing very low solubility of this compound in my chosen organic solvent. What are the initial steps I should take?
If you are experiencing low solubility, consider the following initial steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common organic solvents to consider include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetone, and various alcohols.
-
Temperature Increase: Gently heating the solvent while dissolving the this compound can significantly increase solubility.[2] Always monitor for any signs of degradation at elevated temperatures.
-
Particle Size Reduction: Ensure that the this compound powder is finely ground. Smaller particle size increases the surface area available for solvation, which can improve the dissolution rate.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
Yes, using a co-solvent system is a highly effective technique.[3][4][5][6] A small amount of a "good" solvent (one in which this compound is more soluble, like DMSO or DMF) can be added to a "poor" solvent to enhance the overall solvating power of the mixture.[6] This approach can be particularly useful for creating stock solutions that can then be diluted with a less ideal solvent for subsequent experiments.
Q4: Are there more advanced techniques to improve the solubility of this compound for formulation development?
For more significant enhancements in solubility, particularly for applications like drug formulation, several advanced methods can be employed:
-
Solid Dispersion: This involves dispersing this compound in an inert carrier matrix at a solid state.[7][8][9][10][11] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion.
-
Nanonization: Reducing the particle size to the nanometer range can increase both the dissolution rate and the equilibrium solubility of the compound.[12][13]
-
pH Modification: While more relevant for aqueous solutions, the amino groups in this compound are basic and can be protonated in the presence of an acid. This can alter the compound's polarity and may influence its solubility in certain organic solvent systems.
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution Upon Standing
-
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, especially if heat was used and the solution was then cooled. The chosen solvent may also be a poor choice for long-term stability.
-
Troubleshooting Steps:
-
Re-dissolve with gentle heating and then allow the solution to cool slowly to room temperature. This can sometimes lead to a more stable, saturated solution.
-
Consider a co-solvent system. Adding a small percentage of a stronger solvent (e.g., 5-10% DMSO) can help to stabilize the solution.
-
Filter the solution after it has been allowed to equilibrate at the desired temperature to remove any undissolved particles that could act as nucleation sites for precipitation.
-
Issue 2: Inconsistent Solubility Results Between Experiments
-
Possible Cause: Variations in experimental conditions can lead to inconsistent results. This can include differences in the source or purity of the this compound, the grade of the organic solvent, the ambient temperature and humidity, and the level of agitation.
-
Troubleshooting Steps:
-
Standardize all experimental parameters. Use the same batch of this compound and the same grade of solvent for all experiments. Control the temperature and agitation speed.
-
Ensure the this compound is completely dry. The presence of residual moisture can affect its solubility.
-
Perform a solvent purity check. Impurities in the solvent can alter its solvating properties.
-
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the potential effects of different solubility enhancement techniques on this compound.
| Method | Solvent System | Temperature (°C) | Hypothetical Solubility (mg/mL) |
| Standard Dissolution | Dichloromethane (DCM) | 25 | 0.1 |
| Standard Dissolution | Acetone | 25 | 1.5 |
| Standard Dissolution | Dimethyl Sulfoxide (DMSO) | 25 | 25.0 |
| Heating | Acetone | 50 | 5.0 |
| Co-solvency | DCM with 10% DMSO | 25 | 2.0 |
| Micronization | Acetone | 25 | 2.5 |
| Nanonization | Acetone | 25 | 7.0 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
-
Add an excess amount of finely powdered this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) using a mechanical shaker or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a validated analytical method such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in mg/mL.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Dissolve a specific ratio of this compound and a carrier polymer (e.g., polyvinylpyrrolidone - PVP) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The resulting solid dispersion can then be collected and characterized.
Visualizations
Caption: Workflow for improving the solubility of this compound.
Caption: Key strategies for enhancing this compound solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ijpbr.in [ijpbr.in]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. wjpls.org [wjpls.org]
- 11. jopcr.com [jopcr.com]
- 12. mdpi.com [mdpi.com]
- 13. Effect of particle size on solubility, dissolution rate, and oral bioavailability: evaluation using coenzyme Q10 as naked nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diaminodiphenyl Sulfone (DDS) Epoxy Curing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diaminodiphenyl sulfone (DDS) as a curing agent for epoxy resins.
Troubleshooting Guides
This section provides solutions to common problems encountered during the curing process of epoxy-DDS systems.
Question: My epoxy resin is not curing or remains tacky. What are the possible causes and how can I fix it?
Answer:
An incomplete or tacky cure is one of the most common issues and can stem from several factors. The primary reasons include incorrect mix ratio, insufficient mixing, improper cure temperature, or moisture contamination.
Troubleshooting Steps:
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Verify Mix Ratio: The stoichiometric ratio of the amine hardener to the epoxy resin is critical for achieving optimal properties. An incorrect ratio is a frequent cause of curing failure.
-
Solution: Carefully review your calculations for the resin and hardener quantities. It is recommended to measure components by weight for the highest accuracy. If an error was made, the uncured liquid resin will need to be scraped off, and a new batch with the correct ratio should be applied.
-
-
Ensure Thorough Mixing: Inadequate mixing can result in localized areas of uncured or partially cured resin.
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Solution: Mix the resin and hardener for a minimum of 3-5 minutes, ensuring you scrape the sides and bottom of the mixing container to fully incorporate all components. For consistent results, consider the double-cup mixing method where you transfer the mixture to a second clean cup and mix again.
-
-
Check Curing Temperature and Time: DDS is a high-temperature curing agent, and the curing reaction is highly sensitive to temperature.
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Solution: Ensure your curing oven is calibrated and maintaining the correct temperature throughout the cure cycle. If the temperature was too low, you can try post-curing the part at a suitable temperature to see if the cure will advance. Refer to the recommended cure schedules in the table below.
-
-
Investigate Moisture Contamination: Moisture can interfere with the curing reaction, leading to a tacky or "blushed" surface.
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Solution: Ensure all your mixing equipment is dry and that the DDS hardener has been stored in a dry environment. If amine blush (a waxy film) has formed, it can sometimes be removed by washing the surface with warm, soapy water.
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Question: The surface of my cured epoxy has a cloudy or milky appearance. What causes this?
Answer:
A cloudy or milky appearance in the cured epoxy is often a sign of moisture contamination. This can happen in several ways:
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High Humidity: Curing in a high-humidity environment can introduce moisture into the epoxy system.
-
Contaminated Components: The resin, hardener, or any fillers may have been exposed to moisture.
-
Water-based Additives: The use of water-based colorants or other additives can introduce water into the mix.
Solutions:
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Control the curing environment to maintain low humidity.
-
Ensure all components, including fillers and mixing equipment, are thoroughly dry before use.
-
Use colorants and additives that are specifically designed for use with epoxy resins.
Frequently Asked Questions (FAQs)
Handling and Storage of DDS
Question: How should I store and handle diaminodiphenyl sulfone (DDS) to ensure the best results?
Answer:
Proper storage and handling of DDS are crucial to prevent moisture absorption and contamination, which can negatively impact the curing process.
-
Storage: Store DDS in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.[1][2] It is recommended to store it long-term in a cool, dry place.[1]
-
Handling: Avoid the formation of dust.[2][3] Use with adequate ventilation.[1] Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[1][3] Wash hands thoroughly after handling.[1]
Curing Parameters
Question: What are typical cure schedules for epoxy resins with DDS?
Answer:
The optimal cure schedule depends on the specific epoxy resin being used (e.g., DGEBA, TGDDM) and the desired final properties. Generally, a multi-step cure profile involving an initial cure at a lower temperature followed by a post-cure at a higher temperature is recommended.
| Epoxy System | Initial Cure | Post-Cure | Reference |
| DGEBA/DDS | 3 hours @ 80°C, then 2 hours @ 120°C | 3 hours @ 180°C | [4] |
| TGDDM/DDS | 2 hours @ 150°C | 1 hour @ 180°C, then 2 hours @ 210°C | [5] |
| DGEBA/DDS | Pre-cured at 363 K (90°C) for 3 hours | Post-cured at 453 K (180°C) for 12 hours | [6] |
Stoichiometry
Question: How critical is the stoichiometric ratio of DDS to epoxy, and what are the effects of deviations?
Answer:
The stoichiometric ratio is extremely important. Deviations can significantly impact the glass transition temperature (Tg), mechanical properties, and overall performance of the cured epoxy.
| Stoichiometric Condition | Effect on Properties | Reference |
| Epoxy-Rich | Lower Tg, reduced crosslink density. | [2] |
| Stoichiometric | Highest Tg and rubbery state modulus. | [2] |
| Amine-Rich (Excess DDS) | Reduced Tg and crosslink density, potential for unreacted amine to remain. Young's modulus may increase in some cases due to steric hindrance. | [7] |
Experimental Protocols
Protocol: Troubleshooting Curing Issues with Differential Scanning Calorimetry (DSC)
Objective: To determine the degree of cure and identify potential curing problems in an epoxy-DDS sample.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum DSC pans and lids
-
Microbalance
-
Problematic cured epoxy sample
-
Uncured epoxy-DDS mixture (for reference)
Procedure:
-
Sample Preparation:
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a low temperature, for example, 25°C.[5]
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature well above the expected final cure temperature (e.g., 250°C or 300°C).[8]
-
Cool the sample back to the starting temperature.
-
Perform a second heating ramp under the same conditions as the first.
-
-
Data Interpretation:
-
First Heating Scan:
-
Glass Transition (Tg): Observe the step-like change in the baseline. A lower than expected Tg can indicate an incomplete cure.[5]
-
Residual Exotherm: An exothermic peak after the Tg indicates that the sample was not fully cured and is undergoing further curing during the DSC scan. The area under this peak (ΔH_residual) represents the residual heat of cure.[5][8]
-
-
Uncured Reference Scan: The exothermic peak in the first heating scan of the uncured sample represents the total heat of cure (ΔH_total).
-
Second Heating Scan: A properly cured sample should show no residual exotherm in the second heating scan, only a stable Tg.
-
-
Calculating Degree of Cure:
-
The degree of cure can be calculated using the following formula:
-
% Cure = [(ΔH_total - ΔH_residual) / ΔH_total] x 100[5]
-
-
Interpreting the Results:
| Observation in DSC Thermogram of Cured Sample | Potential Cause |
| Lower than expected Tg | Incomplete cure, incorrect stoichiometry, moisture contamination. |
| Significant residual exotherm in the first scan | Incomplete cure due to insufficient cure time or temperature. |
| Broad or multiple curing peaks | Side reactions, possibly due to moisture or impurities. |
| No residual exotherm in the first scan, but low Tg | Incorrect mix ratio (off-stoichiometry). |
Visualizations
Caption: Troubleshooting workflow for incomplete epoxy-DDS cure.
Caption: Curing mechanism and moisture interference pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. betterceramic.com [betterceramic.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. hitachi-hightech.com [hitachi-hightech.com]
addressing moisture sensitivity of diaminodiphenyl sulfone during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the moisture sensitivity of diaminodiphenyl sulfone (DDS), also known as dapsone. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is diaminodiphenyl sulfone (DDS) and why is it moisture-sensitive?
A1: Diaminodiphenyl sulfone is a chemical compound used as a curing agent for epoxy resins, particularly in high-performance applications like aerospace composites, and as an active pharmaceutical ingredient (API) in various drug formulations.[1][2] DDS is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to the formation of a non-stoichiometric hydrate, where water molecules are incorporated into the crystal structure.[3] This moisture absorption can significantly impact its physical and chemical properties.
Q2: How should I properly store DDS to minimize moisture absorption?
A2: To maintain the quality of DDS, it is crucial to store it in a dry, cool, and well-ventilated area.[4] The container should be tightly sealed to prevent exposure to atmospheric humidity. Storage temperatures should generally be kept between 2°C and 30°C.[5]
Q3: What are the consequences of using moisture-contaminated DDS in my experiments?
A3: The impact of moisture-contaminated DDS depends on the application:
-
In Epoxy Systems: Moisture in DDS can act as a plasticizer, which can lower the glass transition temperature (Tg) of the cured epoxy resin.[4][6][7] This can compromise the thermal and mechanical performance of the final composite material.[8][9] Absorbed moisture can also affect the cure kinetics, potentially increasing the cure rate at low degrees of cure and decreasing it at higher degrees.[8]
-
In Pharmaceutical Formulations: The presence of moisture can lead to the physical instability of the DDS powder, causing clumping and affecting flowability. In liquid formulations, it can lead to discoloration and may promote degradation reactions, such as the Maillard reaction if sugars are present in the formulation.[3] While some studies have shown dapsone suspensions to be stable for extended periods even at room temperature, minimizing moisture is a key factor in ensuring the shelf-life and efficacy of the final drug product.[3][10]
Q4: What is an acceptable level of moisture content in DDS for my application?
A4: The acceptable moisture content in DDS is highly dependent on the specific application:
-
For Pharmaceutical Applications: For active pharmaceutical ingredients (APIs) like dapsone, the acceptable moisture content is typically defined in the drug product's specifications and is often guided by pharmacopeial monographs. A general limit for powders for oral suspension is often around 1% , as higher moisture content can lead to the formation of lumps over time.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent curing of epoxy resin; lower than expected Tg. | The DDS curing agent may have absorbed moisture. | 1. Verify the moisture content of your DDS stock using a suitable analytical method (see Experimental Protocols). 2. If the moisture content is high, dry the DDS using the recommended drying procedure before use. 3. Ensure proper storage of DDS in a desiccator or a tightly sealed container with desiccant. |
| DDS powder is clumpy and difficult to handle. | The DDS has likely been exposed to a humid environment. | 1. Gently break up any large clumps. 2. Dry the DDS according to the recommended procedure to remove excess moisture. 3. Review and improve your storage conditions to prevent future moisture absorption. |
| Discoloration (yellowing or browning) of a dapsone oral suspension. | This can be a result of a Maillard reaction with sucrose in the formulation, which can be influenced by storage conditions. | 1. While slight discoloration may not always indicate a loss of potency, it is best to investigate the stability of the formulation. 2. Consider using a sugar-free vehicle for the suspension to avoid the Maillard reaction.[3] 3. Storing the suspension under refrigerated conditions can help slow down this reaction.[3] |
Quantitative Data Summary
Table 1: Effect of Absorbed Moisture on Epoxy Composite Properties
| Moisture Content in Epoxy Resin (%) | Approximate Reduction in Glass Transition Temperature (Tg) | Impact on Mechanical Properties |
| 0.5 | Minimal | Can cause an increase in fracture toughness due to plasticization, but a reduction in shear strength of about 20%.[7][8] |
| 2.0 | Significant | Can cause a reduction in fracture toughness by 20% and a reduction in shear strength by 40%.[7][8] |
| 3.0 | A drop of 35°C has been observed in some epoxy systems. | Significant degradation of mechanical properties. |
Note: The exact impact of moisture can vary depending on the specific epoxy resin system and curing cycle.
Experimental Protocols
Protocol 1: Moisture Content Determination by Karl Fischer Titration
This method is highly specific for water and is suitable for determining low levels of moisture in DDS.
1. Principle: The Karl Fischer titration is based on a chemical reaction where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent.
2. Apparatus:
-
Volumetric or Coulometric Karl Fischer Titrator
-
Analytical Balance (readable to 0.1 mg)
-
Dry glassware (syringes, beakers, etc.)
3. Reagents:
-
Karl Fischer reagent (one-component or two-component)
-
Anhydrous methanol or a specialized Karl Fischer solvent
-
For strongly basic amines, a neutralizing agent like salicylic or benzoic acid may be required to prevent side reactions.[12][13]
4. Procedure (Volumetric Method):
-
Titrator Preparation: Fill the titrator with Karl Fischer reagent and prime the burette.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint to neutralize any residual moisture in the solvent.
-
Sample Preparation: Accurately weigh a representative sample of DDS powder (typically 0.1 - 0.5 g, depending on the expected moisture content).
-
Titration: Quickly add the weighed DDS sample to the titration vessel. The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The instrument's software will calculate the moisture content based on the volume of titrant used and the sample weight.
Protocol 2: Moisture Content Determination by Thermogravimetric Analysis (TGA)
TGA measures the weight loss of a sample as it is heated, which can be used to determine the moisture content.
1. Principle: The sample is heated in a controlled atmosphere, and the weight loss corresponding to the evaporation of water is measured.
2. Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical Balance
3. Procedure:
-
Instrument Calibration: Ensure the TGA is calibrated for both temperature and mass.
-
Sample Preparation: Accurately weigh a small amount of the DDS sample (typically 5-10 mg) into a TGA pan.
-
TGA Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature sufficient to drive off water but below the decomposition temperature of DDS (e.g., up to 150°C).[14] DDS is thermally stable up to approximately 339°C.
-
Hold at the final temperature until a constant weight is achieved.
-
The analysis should be performed under an inert atmosphere, such as dry nitrogen, to prevent oxidation.[15][16]
-
-
Data Analysis: The weight loss in the temperature range corresponding to water evaporation is used to calculate the moisture content.
Protocol 3: Drying Procedure for DDS
This procedure can be used to dry DDS that has been exposed to moisture.
1. Apparatus:
-
Vacuum oven
-
Vacuum pump
-
Shallow, heat-resistant dish (e.g., a crystallization dish)
2. Procedure:
-
Spread the DDS powder in a thin layer in the shallow dish to maximize the surface area.
-
Place the dish in the vacuum oven.
-
Heat the oven to a temperature between 60°C and 80°C. A patent for the synthesis of DDS mentions drying under vacuum at 60°C.[17][18] Higher temperatures can be used, but should remain well below the melting point of DDS (approximately 175-181°C).
-
Apply a vacuum (e.g., <100 mbar).
-
Dry for a period of 4-24 hours, depending on the initial moisture content and the desired final dryness.
-
To confirm dryness, the moisture content can be measured periodically using Karl Fischer titration or TGA until the desired level is reached.
-
After drying, allow the DDS to cool to room temperature under vacuum or in a desiccator before handling to prevent reabsorption of moisture.
Visualizations
Caption: Troubleshooting workflow for suspected DDS moisture contamination.
Caption: Recommended process flow for DDS storage and handling.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103819372A - Method for preparing 4,4'-diaminodiphenyl sulfone - Google Patents [patents.google.com]
- 3. Stability of Dapsone in Extemporaneously Compounded Oral Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2018037283A1 - Epoxy resin composition, prepreg, and fiber reinforced plastic material - Google Patents [patents.google.com]
- 6. Effect of Moisture on Epoxy Resins and Composites | Semantic Scholar [semanticscholar.org]
- 7. scispace.com [scispace.com]
- 8. "Effects of moisture on the properties of epoxies and carbon-epoxy comp" by Nathan Sharp [docs.lib.purdue.edu]
- 9. mdpi.com [mdpi.com]
- 10. Formulation development and stabililty testing of extemporaneous suspension prepared from dapsone tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. hiranuma.com [hiranuma.com]
- 14. Direct Moisture Determination of Food and Feed Using a TGA Analyzer - XRF [xrfscientific.com]
- 15. atslab.com [atslab.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone - Google Patents [patents.google.com]
- 18. WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone - Google Patents [patents.google.com]
Technical Support Center: Purification of Industrial Grade 3,3'-Diaminodiphenyl Sulfone (3,3'-DDS)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of industrial grade 3,3'-diaminodiphenyl sulfone (3,3'-DDS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in industrial grade 3,3'-DDS?
A1: Industrial grade 3,3'-DDS often contains several process-related impurities. The most common are isomers of diaminodiphenyl sulfone, such as 4,4'-diaminodiphenyl sulfone and 3,4'-diaminodiphenyl sulfone. Another frequent impurity is the partially reduced intermediate, 3-amino-3'-nitro diphenyl sulfone.[1][2] The presence and concentration of these impurities can affect the performance of 3,3'-DDS in downstream applications, making purification a critical step for high-purity requirements.
Q2: What are the most common methods for purifying 3,3'-DDS?
A2: The two primary methods for purifying industrial grade 3,3'-DDS are recrystallization and preparative high-performance liquid chromatography (HPLC). Recrystallization is a cost-effective method for removing a significant portion of impurities and is often the first step in a purification strategy. Preparative HPLC is employed when very high purity is required, as it can effectively separate closely related isomers.
Q3: Which solvents are recommended for the recrystallization of 3,3'-DDS?
A3: Several solvents can be used for the recrystallization of 3,3'-DDS. The choice of solvent depends on the impurity profile and the desired purity and yield. Commonly used solvents include:
-
Ethanol: Known to provide good crystal quality and high purity.[3]
-
Methanol: Another effective solvent that can yield high purity crystals.[3]
-
Methanol-Water mixtures: This mixed-solvent system allows for fine-tuning of the solubility and can be very effective for precipitating 3,3'-DDS while leaving more soluble impurities in the mother liquor.[1][2]
Q4: How can I monitor the purity of 3,3'-DDS during the purification process?
A4: The most common and effective method for monitoring the purity of 3,3'-DDS is reverse-phase high-performance liquid chromatography (RP-HPLC). A typical analytical method utilizes a C18 column with a mobile phase consisting of a methanol and water mixture (e.g., 40:60 v/v).[1][2] Detection is typically performed using a UV detector at a wavelength of 250 nm.[1][2]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes from different purification techniques for industrial grade 3,3'-DDS.
| Purification Technique | Solvent/Mobile Phase | Typical Purity Achieved | Typical Yield | Key Considerations |
| Recrystallization | Ethanol | >99% | ~97% | Good for bulk purification, cost-effective.[3] |
| Recrystallization | Methanol | >99% | ~99% | High yield and purity, readily available solvent.[3] |
| Recrystallization | Methanol-Water | >98% | Variable | Allows for fine-tuning solubility; ratio needs optimization.[1][2] |
| Preparative HPLC | Acetonitrile/Water or Methanol/Water with a C18 column | >99.9% | Lower than recrystallization | Ideal for obtaining highly pure material for sensitive applications; requires specialized equipment. |
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling out" (product separates as a liquid instead of crystals) | The solution is too supersaturated when cooling begins. The boiling point of the solvent is too high, causing the solute to melt. | - Add a small amount of additional hot solvent to the solution before cooling. - Ensure a slow cooling rate. - Use a seed crystal to induce crystallization. - Consider a different solvent or a mixed-solvent system. |
| Poor Crystal Yield | - Too much solvent was used. - The solution was not cooled sufficiently. - Premature crystallization during hot filtration. | - Evaporate some of the solvent to increase the concentration of the product. - Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize precipitation. - Use a pre-heated funnel and filter flask for hot filtration to prevent the product from crashing out. |
| No Crystals Form | - The solution is not sufficiently saturated. - The solution is supersaturated but requires nucleation. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod at the liquid surface to create nucleation sites. - Add a small seed crystal of pure 3,3'-DDS. |
| Colored Impurities in Crystals | The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. |
Preparative HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | - Inappropriate mobile phase composition or gradient. - Column overloading. - Incorrect stationary phase. | - Optimize the mobile phase gradient (e.g., a shallower gradient of methanol/water or acetonitrile/water). - Reduce the amount of sample loaded onto the column. - Ensure a C18 stationary phase is being used, as it has shown good selectivity for these isomers.[1][2] |
| Peak Tailing | - Interaction of the basic amine groups with residual silanols on the silica-based stationary phase. - Column overloading. | - Add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase to mask the active sites on the stationary phase. - Reduce the sample concentration and injection volume. |
| High Backpressure | - Clogged column frit. - Particulate matter from the sample or mobile phase. | - Filter all samples and mobile phases before use. - Use a guard column to protect the main column. - If the frit is clogged, it may need to be replaced. |
| Low Recovery | - The compound is not eluting from the column. - The compound is degrading on the column. | - Increase the strength of the organic solvent in the mobile phase at the end of the run to ensure all the compound elutes. - Ensure the pH of the mobile phase is compatible with the compound's stability. |
Experimental Protocols
Protocol 1: Recrystallization of 3,3'-DDS from Ethanol
-
Dissolution: In a fume hood, place 10 g of industrial grade 3,3'-DDS into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add approximately 100 mL of ethanol to the flask.
-
Heating: Gently heat the mixture on a hotplate with stirring until the ethanol begins to boil and all the 3,3'-DDS has dissolved. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., 0.1-0.2 g) of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of 3,3'-DDS (typically around 60-80 °C) until a constant weight is achieved.
-
Analysis: Determine the purity of the recrystallized 3,3'-DDS by HPLC and measure the melting point.
Protocol 2: Preparative HPLC Purification of 3,3'-DDS
-
Sample Preparation: Dissolve the industrial grade or recrystallized 3,3'-DDS in the initial mobile phase (e.g., a mixture of methanol and water) to a known concentration. Filter the sample solution through a 0.45 µm filter before injection.
-
Chromatographic System:
-
Column: A preparative C18 column (e.g., 20-50 mm internal diameter, 250 mm length, 5-10 µm particle size).
-
Mobile Phase A: Water (HPLC grade).
-
Mobile Phase B: Methanol or Acetonitrile (HPLC grade).
-
Detector: UV detector set at 250 nm.
-
-
Method Development (Analytical Scale): First, optimize the separation on an analytical C18 column to determine the ideal gradient conditions for separating 3,3'-DDS from its isomers and other impurities. A typical starting point is a linear gradient from 40% to 70% Methanol in Water over 20-30 minutes.
-
Scale-Up to Preparative Scale:
-
Adjust the flow rate according to the diameter of the preparative column.
-
Calculate the appropriate sample loading based on the column dimensions and the results from the analytical scale separation.
-
Inject the prepared sample onto the preparative column.
-
-
Fraction Collection: Collect the fractions corresponding to the main 3,3'-DDS peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the final product under vacuum to obtain the highly purified 3,3'-DDS.
Visualizations
Caption: Logical workflow for selecting a purification method for 3,3'-DDS.
Caption: Troubleshooting workflow for common recrystallization issues.
References
minimizing side reactions in the sulfonation of diphenylamine
Welcome to the technical support center for the sulfonation of diphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing the synthesis of diphenylamine-4-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the sulfonation of diphenylamine?
The primary and desired product of the sulfonation of diphenylamine is diphenylamine-4-sulfonic acid. The sulfonic acid group (-SO₃H) is introduced onto one of the phenyl rings, predominantly at the para-position due to steric hindrance and electronic effects of the amine group.
Q2: What are the most common side reactions during the sulfonation of diphenylamine?
The most common side reactions include:
-
Di-sulfonation: The introduction of a second sulfonic acid group onto the diphenylamine molecule. This is more likely to occur under harsh reaction conditions such as high temperatures or prolonged reaction times.
-
Oxidation/Degradation: The strong oxidizing nature of concentrated sulfuric acid, especially at elevated temperatures, can lead to the formation of colored impurities and degradation of the starting material and product. This often results in a dark-colored reaction mixture.
-
Sulfone Formation: While less common for amines compared to other aromatics, the formation of sulfone bridges between two diphenylamine molecules is a potential side reaction.
Q3: How does temperature affect the sulfonation of diphenylamine?
Temperature is a critical parameter. Generally, higher temperatures (around 155-160°C) are required to drive the reaction to completion.[1][2][3] However, excessively high temperatures can increase the rate of side reactions, particularly oxidation and di-sulfonation.[4]
Q4: Is the removal of water during the reaction necessary?
Yes, the sulfonation reaction produces water, which can dilute the sulfuric acid and slow down or even reverse the reaction.[5] Therefore, removing water as it is formed, for example by distillation under reduced pressure, is a common technique to drive the reaction towards the product.[1][2][3][6]
Q5: Are there alternatives to using concentrated sulfuric acid as the sulfonating agent?
Yes, other sulfonating agents can be used, which may offer milder reaction conditions and potentially reduce side reactions. These include:
-
Sulfur Trioxide (SO₃): Can achieve sulfonation under milder conditions.[7][8]
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive sulfonating agent.[5] The choice of agent depends on the desired reactivity and the scale of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sulfonation of diphenylamine.
Problem 1: Low Yield of Diphenylamine-4-sulfonic Acid
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Verify Reaction Time and Temperature: Ensure the reaction has been heated at the appropriate temperature (typically 155-160°C) for a sufficient duration. Monitor the reaction progress using a suitable analytical technique like HPLC.[9] |
| Ensure Water Removal: If the protocol requires it, confirm that water is being effectively removed from the reaction mixture.[1][2][3] | |
| Check Sulfuric Acid Concentration: Use a high concentration of sulfuric acid as specified in the protocol. Lower concentrations will be less effective. | |
| Degradation of Starting Material/Product | Control Temperature: Avoid excessive heating, as this can lead to the degradation of the product. Maintain a stable temperature within the recommended range.[4] |
| Formation of Side Products | Optimize Reaction Conditions: Consider lowering the reaction temperature slightly or reducing the reaction time to minimize the formation of di-sulfonated products. |
| Use Stoichiometric Amounts: Ensure the correct molar ratio of diphenylamine to sulfonating agent is used. An excess of the sulfonating agent can promote di-sulfonation. | |
| Loss During Work-up | Efficient Product Isolation: Ensure complete precipitation of the product during work-up. The product's solubility can be influenced by pH and the presence of other salts. |
Problem 2: Dark-Colored Product or Reaction Mixture
| Possible Cause | Suggested Solution |
| Oxidation of Diphenylamine | Control Reaction Temperature: High temperatures can cause oxidation. Maintain the temperature in the lower end of the effective range. |
| Inert Atmosphere: For sensitive reactions, conducting the sulfonation under an inert atmosphere (e.g., nitrogen) can help to prevent oxidation. | |
| Impurities in Starting Material | Use Pure Diphenylamine: Ensure the diphenylamine used is of high purity, as impurities can lead to discoloration.[10] |
| Product Purification | Recrystallization: If the final product is colored, consider recrystallization from a suitable solvent to remove colored impurities. |
| Charcoal Treatment: Treating a solution of the product with activated charcoal can help to adsorb colored impurities. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the product distribution in the sulfonation of diphenylamine. (Note: These are representative values based on general principles of sulfonation reactions).
Table 1: Effect of Temperature on Product Distribution
| Reaction Temperature (°C) | Yield of Diphenylamine-4-sulfonic Acid (%) | Yield of Di-sulfonated Product (%) |
| 140 | 75 | < 5 |
| 160 | 90 | ~8 |
| 180 | 80 | > 15 |
Table 2: Effect of Reaction Time on Product Distribution at 160°C
| Reaction Time (hours) | Yield of Diphenylamine-4-sulfonic Acid (%) | Unreacted Diphenylamine (%) |
| 1 | 85 | ~10 |
| 2 | 92 | < 5 |
| 4 | 90 | < 2 (with increased side products) |
Experimental Protocols
Protocol 1: Sulfonation of Diphenylamine using Concentrated Sulfuric Acid
This protocol is based on common literature procedures.[1][2][3]
Materials:
-
Diphenylamine
-
Concentrated Sulfuric Acid (98%)
-
Barium Hydroxide solution (for isolation as barium salt, optional)
-
Sodium Carbonate solution (for pH adjustment)
-
Barium Chloride (for isolation as barium salt, optional)
-
Deionized Water
Equipment:
-
Round-bottom flask with a distillation setup
-
Heating mantle with temperature control
-
Stirrer
-
Vacuum source
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask, add diphenylamine.
-
Carefully add concentrated sulfuric acid to the diphenylamine with stirring.
-
Heat the mixture to 155-160°C with constant stirring.
-
If the setup allows, apply a vacuum to distill off the water that is formed during the reaction. Continue heating until the theoretical amount of water is removed or until the reaction is complete as monitored by a suitable method (e.g., TLC or HPLC).
-
After completion, cool the reaction mixture.
-
Slowly and carefully pour the cooled reaction mixture into a beaker of cold water or crushed ice with vigorous stirring.
-
The diphenylamine-4-sulfonic acid may precipitate. If isolation as the barium salt is desired, proceed with the following steps.
-
Heat the aqueous solution to boiling and add a hot solution of barium hydroxide. This will precipitate barium sulfate and form the soluble barium salt of diphenylamine-4-sulfonic acid.
-
Filter the hot solution to remove the precipitated barium sulfate.
-
Adjust the pH of the filtrate to 6-7 with a sodium carbonate solution.
-
Add solid barium chloride to the hot filtrate and then cool to 5-10°C to precipitate the barium diphenylamine-4-sulfonate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
Protocol 2: Sulfonation using Sulfur Trioxide (Alternative Method)
This protocol provides a milder alternative to concentrated sulfuric acid.[7][8]
Materials:
-
Diphenylamine
-
Sulfur Trioxide (SO₃)
-
Anhydrous aprotic solvent (e.g., 1,2-dichloroethane)
Equipment:
-
Three-necked round-bottom flask with a dropping funnel and a condenser
-
Stirrer
-
Inert atmosphere setup (e.g., nitrogen line)
Procedure:
-
In a dry three-necked flask under an inert atmosphere, dissolve diphenylamine in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sulfur trioxide in the same solvent dropwise to the diphenylamine solution with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for the sulfonation of diphenylamine.
References
- 1. DIPHENYLAMINE-4-SULFONIC ACID BARIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 2. scirp.org [scirp.org]
- 3. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'-amino-diphenylamine-4-sulfonic acid - Google Patents [patents.google.com]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Determination of Diphenylamine in Agricultural Products by HPLC-FL] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ジフェニルアミン-4-スルホン酸ナトリウム ACS reagent | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemithon.com [chemithon.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for high-purity dapsone synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of high-purity dapsone (4,4'-diaminodiphenyl sulfone).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing high-purity dapsone?
A1: High-purity dapsone is typically synthesized via several established routes. One common method involves the reaction of 4-chloronitrobenzene with sodium sulfide to form a 4,4'-dinitrodiphenyl thioester intermediate. This is followed by oxidation to 4,4'-dinitrodiphenyl sulfone and subsequent reduction of the nitro groups to yield dapsone.[1] Another route begins with 4-acetamidobenzenesulfonic acid, which is reacted with 4-chloronitrobenzene at elevated temperatures.[1] A "one-pot" synthesis strategy has also been developed using 4-nitrobenzenesulfonyl chloride as the starting material, which offers a simpler and more efficient process.[2][3]
Q2: What are the critical reaction parameters to control for achieving high purity?
A2: To achieve high-purity dapsone, it is crucial to control several parameters:
-
Temperature: Precise temperature control is essential during both the initial reaction and subsequent steps like reduction. For instance, in the "one-pot" synthesis from 4-nitrobenzenesulfonyl chloride, the initial desulfurization-linked reaction is optimally carried out at 60°C.[2]
-
Reaction Time: The duration of each reaction step significantly impacts the yield and impurity profile. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[1][4]
-
Purity of Starting Materials: The purity of reagents, such as 4-chloronitrobenzene or 4-nitrobenzenesulfonyl chloride, directly affects the purity of the final product.
-
Solvent System: The choice of solvent can influence reaction rates and solubility of intermediates and impurities. Methanol is commonly used in several synthesis routes.[2][3]
Q3: How can I monitor the progress of the dapsone synthesis reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[1][4][5] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the common impurities I should be aware of during dapsone synthesis?
A4: Dapsone synthesis can lead to the formation of several process-related impurities and degradation products.[6] Common impurities can include starting materials that have not fully reacted, intermediates from the synthetic pathway, and byproducts from side reactions.[6] Specific examples include 4,4'-dichlorodiphenyl sulfone and various other structurally related compounds.[6] It is important to identify and quantify these impurities to ensure the final product meets regulatory standards.[7]
Troubleshooting Guide
Problem 1: My dapsone yield is consistently low.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature, while carefully monitoring for impurity formation. |
| Suboptimal Reagent Stoichiometry | Carefully check the molar ratios of your reactants. For example, in the "one-pot" synthesis, the molar ratio of copper acetate to 4-nitrobenzenesulfonyl chloride is a critical parameter.[3] |
| Poor Quality of Reagents | Ensure that all starting materials and reagents are of high purity and are not degraded. |
| Losses During Work-up and Purification | Optimize the extraction and recrystallization steps to minimize product loss. Ensure the pH is appropriately adjusted during work-up to maximize precipitation of the product.[8] |
Problem 2: My final dapsone product has a low purity according to HPLC analysis.
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Materials or Intermediates | Improve the reaction conditions (time, temperature) to drive the reaction to completion. Optimize the purification process, such as recrystallization, to effectively remove these impurities. |
| Formation of Side Products | Re-evaluate the reaction temperature and reagent addition rate. Sometimes, slower addition or lower temperatures can minimize the formation of unwanted side products. |
| Degradation of the Product | Dapsone can be sensitive to light and air. Store the final product and intermediates under appropriate conditions (e.g., protected from light, under an inert atmosphere if necessary). |
| Ineffective Purification | Experiment with different recrystallization solvents or solvent mixtures to improve the removal of specific impurities. Multiple recrystallizations may be necessary. Recrystallization from methanol is a common final purification step.[2] |
Problem 3: The final product is off-color (not a white crystalline powder).
| Possible Cause | Suggested Solution |
| Presence of Colored Impurities | This often indicates the presence of residual starting materials, intermediates, or side products that are colored. Enhance the purification process. An activated carbon treatment during recrystallization can sometimes be effective in removing colored impurities. |
| Oxidation | The amino groups in dapsone can be susceptible to oxidation, which can lead to discoloration. Ensure that the final product is dried thoroughly and stored in a well-sealed container, protected from light and air. |
Experimental Protocols
Protocol 1: "One-Pot" Synthesis of Dapsone from 4-Nitrobenzenesulfonyl Chloride
This protocol is based on a method that offers a simple and efficient synthesis route.[2][3]
Materials:
-
4-Nitrobenzenesulfonyl chloride
-
Methanol
-
Copper (II) acetate monohydrate
-
Sodium dithionite (V-Brite B)
Procedure:
-
In a suitable reaction flask, dissolve 4-nitrobenzenesulfonyl chloride (10 mmol) in methanol (30 ml).
-
Under magnetic stirring, add copper (II) acetate monohydrate (5 mmol) in batches.
-
Heat the reaction mixture to 60°C and maintain for 2-3 hours.
-
Allow the reaction system to cool slightly.
-
Add sodium dithionite (15 mmol) in batches.
-
Stir the reaction at room temperature for 1 hour.
-
Filter to remove any insoluble materials.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the resulting solid from methanol and dry to obtain dapsone as a white crystalline solid.
Protocol 2: Purity Analysis by RP-HPLC
This protocol outlines a general method for determining the purity of dapsone using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 295 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh 10 mg of dapsone reference standard and dissolve it in methanol in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare working standards by serial dilution.[9]
-
Sample Solution Preparation: Accurately weigh an appropriate amount of the synthesized dapsone, dissolve it in methanol, and dilute to a known concentration within the linear range of the method.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Determine the purity of the synthesized dapsone by comparing the peak area of the dapsone peak in the sample chromatogram to that of the standard.
Visualizations
Caption: Workflow for the synthesis and purification of high-purity dapsone.
Caption: Troubleshooting decision tree for low dapsone yield.
References
- 1. 4,4'-Diaminodiphenylsulfone synthesis - chemicalbook [chemicalbook.com]
- 2. CN103641753A - Preparation method of dapsone - Google Patents [patents.google.com]
- 3. CN103641753B - Preparation method of dapsone - Google Patents [patents.google.com]
- 4. CN106518735A - Synthesis method for dapsone - Google Patents [patents.google.com]
- 5. Evaluation of dapsone and its synthetic derivative DDS‑13 in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. article.scirea.org [article.scirea.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. ijfmr.com [ijfmr.com]
preventing discoloration of polyimides made with benzidine sulfone
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on preventing the discoloration of polyimides synthesized with benzidine sulfone-type diamines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the intrinsic yellow or brown color in my this compound-based polyimide films?
The color in aromatic polyimides, including those made with this compound, primarily originates from the formation of intramolecular and intermolecular Charge Transfer Complexes (CTCs).[1][2] These complexes form between the electron-donating segments of the polymer chain (the diamine units) and the electron-accepting segments (the dianhydride units).[2][3] This interaction absorbs light in the blue region of the visible spectrum, causing the material to appear yellow or brown.[4]
Q2: How does the synthesis and curing process affect the final color of the polyimide?
The processing conditions, particularly thermal curing, play a critical role in color formation. High curing temperatures, while necessary for complete imidization, can intensify CTC formation.[5] More significantly, the presence of oxygen during curing can lead to thermo-oxidative degradation, which creates chromophoric (color-causing) groups in the polymer backbone, leading to severe discoloration and potentially brittle films.[6][7] Therefore, maintaining an inert atmosphere is crucial.
Q3: Can modifying the chemical structure of the monomers help reduce color?
Yes, monomer design is a key strategy for producing colorless polyimides (CPIs). The goal is to disrupt the formation of CTCs. This can be achieved by:
-
Introducing bulky side groups or flexible, non-linear linkages into the polymer backbone to hinder chain packing.[8]
-
Incorporating highly electronegative groups, such as fluorine atoms (-CF3), which decrease the electron-donating ability of the diamine and reduce CTC interactions.[7][8]
-
Using alicyclic (non-aromatic) dianhydrides to eliminate one of the key components of the CTC.[9]
Q4: Are commercial antioxidants effective at preventing yellowing during thermal curing?
While antioxidants can be useful for preventing yellowing in many polymers, their effectiveness in polyimides is often limited.[10][11] The high temperatures required for thermal imidization (often >300°C) can exceed the decomposition temperature of many common antioxidants.[10] At these temperatures, the antioxidant may degrade and fail to prevent oxidation, and in some cases, the decomposition products could even contribute to discoloration.
Troubleshooting Guide
Problem: My polyimide film is significantly more yellow/brown than expected after thermal curing.
| Possible Cause | Recommended Solution |
| Oxidation during Curing | The most common cause of severe discoloration is oxidation. Ensure the curing process is performed in an oxygen-free environment. Purge the oven with an inert gas like nitrogen or argon before and during the entire heating cycle. A vacuum oven is also an excellent alternative. Oxygen levels should ideally be kept below 20 ppm.[6] |
| Incomplete Imidization | If the film appears pale but becomes darker over time or upon further heating, imidization may be incomplete. Ensure the final curing temperature and duration are sufficient for full conversion of the poly(amic acid) precursor to polyimide. Refer to literature for optimal curing profiles for your specific monomer combination.[12] |
| High Curing Temperature | Excessively high temperatures can promote degradation and intensify CTC formation. Review your curing protocol. A slower temperature ramp rate (e.g., 2-10°C/min) and a multi-step curing process can often yield better results than a single, rapid ramp to a high temperature.[12] |
| Monomer or Solvent Impurities | Impurities in the diamine or dianhydride monomers, or residual solvent, can act as catalysts for degradation at high temperatures. Ensure monomers are of high purity or recrystallize them before use. Ensure complete solvent removal with a pre-bake step at a lower temperature (e.g., 100-150°C) before the final high-temperature cure.[7] |
Problem: The color of my polyimide film is inconsistent across its surface.
| Possible Cause | Recommended Solution |
| Uneven Oven Temperature | "Hot spots" in the oven can cause localized areas to experience higher temperatures, leading to darker spots. Calibrate your oven to ensure uniform temperature distribution. Using a programmable oven with good air/gas circulation is recommended.[6] |
| Film Thickness Variation | Thicker sections of the film may trap solvent more effectively, leading to different curing dynamics and color compared to thinner sections. Optimize your film casting or spin-coating procedure to ensure a uniform thickness. |
| Surface Contamination | Contaminants on the substrate or in the casting environment can lead to localized discoloration. Ensure all glassware and substrates are scrupulously clean before preparing the poly(amic acid) solution and casting the film. |
Quantitative Data on Discoloration
The curing atmosphere is one of the most critical factors influencing the final color of a polyimide film. The table below summarizes the effect of the curing environment on the Yellow Index (YI) of a fluorinated polyimide film, demonstrating the dramatic impact of oxygen.
| Curing Atmosphere (at 350°C) | Additive | Yellow Index (YI) | Outcome |
| Air | None | ~ 14 | Significant Discoloration |
| Nitrogen (N₂) anoxia | None | ~ 4 | Pale / Near Colorless |
| Air | Antioxidant (Irganox® 3114) | ~ 12 | Minor Improvement |
| Nitrogen (N₂) anoxia | Antioxidant (Irganox® 3114) | ~ 3 | Pale / Near Colorless |
| Data adapted from a study on fluorinated polyimide films. The Yellow Index is a standard measure of material yellowness; lower values indicate less color.[10] |
Experimental Protocols
Protocol: Synthesis of Poly(amic acid) Precursor
This protocol describes the general two-step method for synthesizing the poly(amic acid) (PAA) precursor solution, which is then thermally cured to form the polyimide film.[13][14]
Materials:
-
This compound-type diamine (e.g., 3,3'-diaminodiphenyl sulfone)
-
Aromatic tetracarboxylic dianhydride (e.g., PMDA, 6FDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a nitrogen inlet and a drying tube
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen.
-
Monomer Dissolution: In the flask, dissolve an equimolar amount of the this compound diamine in anhydrous DMAc under a gentle, positive pressure of nitrogen. Stir until the diamine is fully dissolved. The typical concentration is 15-20 wt% solids.
-
Polymerization: Slowly add an equimolar amount of the dianhydride powder to the stirring diamine solution in small portions over 30-60 minutes. The reaction is exothermic; maintain the temperature at or below room temperature, using an ice bath if necessary.
-
Viscosity Build-up: Continue stirring the solution at room temperature under a nitrogen atmosphere for 12-24 hours. The solution will become highly viscous as the poly(amic acid) forms.
-
Storage: The resulting PAA solution is sensitive to moisture and should be stored in a tightly sealed container at low temperatures (e.g., <4°C) until ready for film casting.
Protocol: Thermal Imidization with Minimized Discoloration
This protocol details the crucial step of converting the PAA solution into a solid polyimide film while minimizing oxidative degradation.[6][13]
Materials:
-
Poly(amic acid) solution
-
Glass substrate or wafer
-
Programmable vacuum or nitrogen-purged oven
Procedure:
-
Film Casting: Cast the viscous PAA solution onto a clean, level glass substrate. Use a doctor blade to ensure a uniform thickness.
-
Solvent Removal (Pre-bake): Place the cast film in the programmable oven.
-
Purge the oven with nitrogen for at least 30 minutes to displace all oxygen.
-
Heat the film according to a staged profile to gently remove the solvent:
-
Ramp to 80°C and hold for 1 hour.
-
Ramp to 150°C and hold for 1 hour.
-
-
-
Curing (Imidization): After the pre-bake, proceed with the high-temperature cure under a continuous nitrogen flow or vacuum.
-
Ramp to 200°C at 5°C/min and hold for 1 hour.
-
Ramp to 300°C at 5°C/min and hold for 1 hour.
-
(Optional) For highly crystalline polyimides, ramp to 350-400°C at 2-3°C/min and hold for 1 hour.[12]
-
-
Cooling: After the final hold, allow the film to cool slowly to room temperature under nitrogen before removing it from the oven. A slow cooling rate prevents thermal stress and cracking.
-
Film Removal: The resulting polyimide film can often be peeled from the glass substrate or removed by immersing the substrate in water.
Visual Workflow
Caption: Workflow for minimizing discoloration in polyimide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. archive.constantcontact.com [archive.constantcontact.com]
- 7. svc.org [svc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. How to Prevent the Yellowing of Clear Flexible Film Packaging - Flexible Packaging & Product Packaging Solutions | PPC Flex [ppcflex.com]
- 12. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 13. mdpi.com [mdpi.com]
- 14. utpedia.utp.edu.my [utpedia.utp.edu.my]
Technical Support Center: Benzidine Sulfone-Based Thermoplastics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzidine sulfone-based thermoplastics. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in overcoming common challenges during the processing and characterization of these high-performance polymers.
Troubleshooting Guides
This section addresses specific issues that may arise during the processing of this compound-based thermoplastics, such as injection molding and extrusion.
Injection Molding Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Short Shots / Incomplete Fill | Insufficient material injection, low melt or mold temperature, inadequate venting, or low injection speed.[1] | Increase injection pressure and/or shot size. Raise melt and mold temperatures to improve flow.[1] Ensure proper venting to allow trapped air to escape. Increase injection speed. |
| Flash (Material Seeping from Mold) | Excessive injection pressure, poor mold clamping, or worn mold parting lines. | Reduce injection pressure. Ensure adequate clamp force. Inspect and maintain mold parting lines. |
| Burn Marks (Black or Brown Streaks) | Trapped and overheated air/gas, excessive injection speed, or melt temperature is too high. | Improve mold venting. Reduce injection speed to minimize shear heating. Lower the melt temperature. |
| Warpage / Distortion | Non-uniform cooling, high or inconsistent mold temperature, or improper packing. | Optimize cooling channel design for uniform temperature distribution. Adjust mold temperature. Increase holding pressure and time to ensure proper packing. |
| Brittleness | Material degradation due to excessive temperature or residence time, or presence of moisture. | Lower melt temperature and minimize residence time in the barrel.[2] Ensure proper drying of the material before processing. |
| Black Specks / Contamination | Material degradation, contamination from previous runs, or "sulfidation" - a reaction between sulfur in the polymer and steel components of the machine.[3] | Purge the barrel thoroughly with a suitable material like polyethylene before and after runs.[3] If sulfidation is suspected, inspect and clean the screw and barrel. Consider using more corrosion-resistant components.[3] |
Extrusion Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Melt Fracture (Rough or Wavy Surface) | Excessive shear stress in the die, melt temperature is too low, or abrupt changes in die geometry. | Increase melt and die temperatures to reduce viscosity. Use a more streamlined die design with gradual transitions. Reduce the extrusion speed. |
| Die Swell (Extrudate Diameter > Die Diameter) | High elastic nature of the polymer melt. | Increase the land length of the die. Optimize the melt temperature. |
| Bubbles in Extrudate | Presence of moisture or volatile materials. | Ensure thorough drying of the polymer before extrusion. Use a vented extruder to remove volatiles. |
| Discoloration / Degradation | Melt temperature is too high, or excessive residence time in the extruder. | Reduce the barrel and die temperatures.[2] Increase the screw speed to reduce residence time, but be mindful of shear heating. |
| Inconsistent Output / Surging | Improper feeding of material, or temperature fluctuations in the barrel. | Ensure a consistent feed of material from the hopper. Check and stabilize barrel temperature controllers. |
Frequently Asked Questions (FAQs)
Q1: Why is drying this compound-based thermoplastics so critical before processing?
A1: Like many high-performance thermoplastics, this compound-based polymers are hygroscopic, meaning they absorb moisture from the atmosphere. Processing these materials without proper drying can lead to hydrolysis at high temperatures, resulting in reduced molecular weight and degradation of mechanical properties. This can manifest as brittleness, splay marks, or foaming in the final product.[4]
Q2: What are typical drying conditions for sulfone-based thermoplastics?
A2: While specific conditions depend on the grade of the polymer, a general guideline is to dry the material in a desiccant dryer at 120-140°C for 4-6 hours.[1] The dew point of the drying air should be -40°C or lower to ensure effective moisture removal.
Q3: What are the key processing temperature ranges for polysulfones?
A3: The processing temperatures for polysulfones are generally high due to their high glass transition temperatures. For injection molding, barrel temperatures can range from 320°C to 400°C, with mold temperatures typically between 120°C and 160°C.[1] Extrusion temperatures are in a similar range. It is crucial to consult the material supplier's datasheet for specific recommendations.
Q4: How can I identify if black specks in my molded parts are from degradation or contamination?
A4: Black specks from thermal degradation are often accompanied by a smoky odor and may be more prevalent after machine stoppages. Contamination from previous materials might show a different color or texture. A specific issue with sulfone polymers is "sulfidation," where sulfur from the polymer reacts with the steel of the processing equipment, forming black iron sulfide particles.[3] A thorough purging procedure and inspection of the screw and barrel can help identify the source.[3]
Q5: What is the significance of the glass transition temperature (Tg) in processing these materials?
A5: The glass transition temperature (Tg) is a critical property of amorphous thermoplastics like this compound-based polymers. It marks the transition from a rigid, glassy state to a softer, rubbery state. Processing must occur well above the Tg to ensure the material flows properly. The Tg also influences the mechanical properties and maximum service temperature of the final part. You can determine the Tg using techniques like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[5][6]
Quantitative Data Summary
The following tables provide a summary of typical properties and processing parameters for aromatic sulfone-based thermoplastics. Note that these are general ranges and may vary depending on the specific grade and manufacturer.
Table 1: Typical Thermal and Mechanical Properties
| Property | Value | Test Standard |
| Glass Transition Temperature (Tg) | 180 - 250 °C | DSC/DMA |
| Heat Deflection Temperature (HDT) @ 1.8 MPa | 170 - 220 °C | ASTM D648 |
| Tensile Strength | 70 - 100 MPa | ASTM D638 |
| Tensile Modulus | 2.5 - 3.5 GPa | ASTM D638 |
| Flexural Strength | 100 - 150 MPa | ASTM D790 |
| Flexural Modulus | 2.8 - 4.0 GPa | ASTM D790 |
Table 2: General Injection Molding Processing Parameters
| Parameter | Recommended Range |
| Drying Temperature | 120 - 140 °C |
| Drying Time | 4 - 6 hours |
| Melt Temperature | 320 - 400 °C[1] |
| Mold Temperature | 120 - 160 °C[1] |
| Injection Pressure | 100 - 140 MPa[1] |
| Holding Pressure | 50 - 80% of Injection Pressure |
| Back Pressure | 0.3 - 0.7 MPa |
Experimental Protocols
This section provides detailed methodologies for key characterization techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and assess the thermal history of the material.
Methodology:
-
Sample Preparation: Prepare a 5-10 mg sample of the this compound-based thermoplastic. The sample can be in the form of powder, pellets, or a small piece cut from a processed part. Place the sample in an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., 50°C). Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature significantly above the Tg (e.g., 280°C).[7] This scan reveals the thermal history of the "as-received" or processed material.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min or 20°C/min) back to the starting temperature. This creates a uniform thermal history.
-
Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The Tg is determined from this second scan to eliminate the effects of prior thermal history.
-
-
Data Analysis: The Tg is identified as a step-like change in the heat flow curve. It can be determined as the midpoint of the transition or using the inflection point.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and degradation temperature of the polymer.
Methodology:
-
Sample Preparation: Place a 10-20 mg sample of the material into a TGA pan (e.g., platinum or ceramic).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to study thermal degradation, or with air to study oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a high temperature where complete degradation is expected (e.g., 800°C).[8]
-
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass versus temperature.
-
The onset of degradation is often reported as the temperature at which 5% weight loss occurs.
-
The temperature of maximum degradation rate can be determined from the peak of the derivative of the TGA curve (DTG curve).
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the glass transition temperature (Tg).
Methodology:
-
Sample Preparation: Prepare a rectangular specimen with dimensions suitable for the DMA clamp (e.g., single cantilever or three-point bending). Typical dimensions are around 35 mm x 10 mm x 2 mm.
-
Instrument Setup:
-
Mount the specimen in the appropriate fixture.
-
Enclose the sample in the temperature-controlled chamber.
-
-
Test Parameters:
-
Mode: Temperature sweep.
-
Frequency: A standard frequency of 1 Hz is commonly used.[9]
-
Strain/Stress: Apply a small oscillatory strain or stress within the material's linear viscoelastic region (LVER). The LVER should be determined beforehand with a strain sweep test.
-
Temperature Program: Heat the sample at a controlled rate (e.g., 2-5°C/min) through the temperature range of interest, ensuring it covers the glass transition.
-
-
Data Analysis:
-
The storage modulus (E') represents the elastic response of the material.
-
The loss modulus (E'') represents the viscous response.
-
Tan delta is the ratio of the loss modulus to the storage modulus (E''/E').
-
The Tg can be identified as the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.[5][9]
-
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the processing and troubleshooting of this compound-based thermoplastics.
Caption: Experimental workflow for processing and characterization.
Caption: Logical flow for troubleshooting processing defects.
Caption: Interpreting DMA results to determine glass transition temperature (Tg).
References
- 1. PSU/PSF (Polysulfone) injection molding process - Knowledge - Odin Mould [plasticomould.com]
- 2. US4740547A - Aromatic polysulfone thermoplastics protected from discoloration during thermal processing - Google Patents [patents.google.com]
- 3. solvay.com [solvay.com]
- 4. researchgate.net [researchgate.net]
- 5. madisongroup.com [madisongroup.com]
- 6. Polymeric materials | DMA Analysis | EAG Laboratories [eag.com]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. pbipolymer.com [pbipolymer.com]
Validation & Comparative
A Comparative Analysis of 4,4'-DDS and 3,3'-DDS in Polyamide Properties
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Diaminodiphenyl Sulfone Isomer for Polyamide Synthesis.
The isomeric positioning of functional groups in monomers can significantly influence the final properties of a polymer. This guide provides a comparative study of polyamides synthesized using two isomers of diaminodiphenyl sulfone: 4,4'-diaminodiphenyl sulfone (4,4'-DDS) and 3,3'-diaminodiphenyl sulfone (3,3'-DDS). The selection between the para-isomer (4,4'-DDS) and the meta-isomer (3,3'-DDS) is a critical decision in the design of high-performance polyamides, impacting thermal stability, mechanical strength, and processability. This comparison is based on established principles of polymer chemistry and supported by data from analogous studies on aromatic polymers.
Data Presentation: A Comparative Overview of Polyamide Properties
The following table summarizes the expected quantitative differences in the properties of polyamides synthesized with 4,4'-DDS and 3,3'-DDS. These values are extrapolated from trends observed in aromatic polyamides and related high-performance polymers.
| Property | Polyamide with 4,4'-DDS | Polyamide with 3,3'-DDS | Rationale for Difference |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) | Higher (e.g., > 250 °C) | Lower (e.g., 220-250 °C) | The linear and symmetric structure of 4,4'-DDS leads to more ordered chain packing and restricted segmental motion, requiring more energy for the transition from a glassy to a rubbery state. |
| Decomposition Temp. (Td) | Higher | Slightly Lower | The rigid para-linkages in the polymer backbone enhance thermal stability. |
| Mechanical Properties | |||
| Tensile Strength | Higher | Moderate to High | The regular, tightly packed chains in 4,4'-DDS based polyamides result in stronger intermolecular forces and higher tensile strength. |
| Tensile Modulus | Higher | Lower | The rigidity of the polymer chains derived from 4,4'-DDS contributes to a higher modulus. |
| Elongation at Break | Lower | Higher | The less linear structure of 3,3'-DDS introduces more flexibility into the polymer chain, allowing for greater elongation before breaking. |
| Solubility | |||
| Organic Solvents | Generally Lower | Generally Higher | The irregular, kinked structure of 3,3'-DDS disrupts chain packing, making it easier for solvent molecules to penetrate and dissolve the polymer.[1] |
Experimental Protocols: A Guide to Synthesis and Characterization
The following are detailed methodologies for the synthesis and characterization of polyamides from DDS isomers.
Polyamide Synthesis via Low-Temperature Solution Polycondensation
This method is widely used for the synthesis of aromatic polyamides.
Materials:
-
4,4'-Diaminodiphenyl sulfone (4,4'-DDS) or 3,3'-Diaminodiphenyl sulfone (3,3'-DDS)
-
Aromatic dicarboxylic acid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) as the solvent
-
Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl2) (optional, to enhance solubility)
-
Pyridine (as an acid scavenger)
-
Methanol (for precipitation)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of the chosen DDS isomer (4,4'-DDS or 3,3'-DDS) and any solubility-enhancing salts in the amide-type solvent under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an equimolar amount of the aromatic dicarboxylic acid chloride to the stirred solution.
-
Allow the reaction to proceed at 0-5 °C for 1-2 hours and then at room temperature for an additional 12-24 hours.
-
The resulting viscous polymer solution is then poured into a non-solvent like methanol to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 80-100 °C.
Characterization of Polyamide Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), samples are heated at a rate of 10-20 °C/min under a nitrogen atmosphere.[2]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability, the decomposition temperature (Td) is measured by heating the samples at a rate of 10 °C/min in a nitrogen or air atmosphere.[2]
Mechanical Testing:
-
Tensile Properties: Polymer films are cast from solution, and their tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine according to ASTM standards.[3]
Solubility Testing:
-
The solubility of the synthesized polyamides is qualitatively assessed by dissolving a small amount of the polymer in various organic solvents (e.g., NMP, DMAc, dimethyl sulfoxide (DMSO), m-cresol) at room temperature and with heating.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the fundamental differences in the molecular structure of polyamides derived from 4,4'-DDS and 3,3'-DDS and how this impacts their properties.
Caption: Isomer Structure and its Influence on Polyamide Properties.
The choice between 4,4'-DDS and 3,3'-DDS for polyamide synthesis presents a trade-off between thermal and mechanical performance and processability. Polyamides based on the linear 4,4'-DDS isomer are ideal for applications demanding high thermal stability and mechanical strength. Conversely, the kinked structure of 3,3'-DDS imparts greater flexibility and solubility, making the resulting polyamides easier to process, which is advantageous for applications requiring solution casting or molding. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific performance requirements of their application.
References
A Comparative Guide to the Validation of an HPLC Method for Benzidine Sulfone Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the analysis of benzidine and its derivatives, with a specific focus on a proposed High-Performance Liquid Chromatography (HPLC) method for benzidine sulfone. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide establishes a robust framework for method development and validation by leveraging established protocols for benzidine and related aromatic amines.
Introduction to Benzidine and this compound Analysis
Benzidine is a recognized human carcinogen, and its detection and quantification in various matrices are of significant importance for environmental monitoring, occupational safety, and quality control in industrial processes. This compound, a derivative of benzidine, may arise as a metabolite, degradation product, or impurity. Accurate and reliable analytical methods are crucial for assessing exposure and ensuring safety. HPLC is a powerful and widely used technique for the analysis of aromatic amines due to its sensitivity, selectivity, and versatility.
This guide will compare existing validated HPLC methods for benzidine and propose a detailed methodology for the validation of an HPLC method for this compound. Furthermore, it will provide a comparative overview of alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Benzidine Analysis
HPLC is a cornerstone technique for the analysis of benzidine in diverse samples, including water, soil, and biological fluids.[1] The method's performance can be optimized by selecting appropriate columns, mobile phases, and detectors.
Performance of Validated HPLC Methods for Benzidine
The following table summarizes the performance characteristics of several validated HPLC methods for the determination of benzidine in water samples.
| Parameter | HPLC with UV Detection | HPLC with Electrochemical Detection |
| **Linearity (R²) ** | 0.9979 - 0.9995 | Not Reported |
| Limit of Detection (LOD) | 26.36 - 33.67 µg/L | 0.05 µ g/sample (in air) |
| Limit of Quantitation (LOQ) | 109.98 - 186.11 µg/L | Not Reported |
| Recovery | 85.3% to 98.4% | 65% |
| Precision (%RSD) | 2.93 - 4.35 | Not Reported |
Experimental Protocol: HPLC-UV for Benzidine in Water
This protocol is based on established methods for the analysis of aromatic amines in aqueous samples.[2][3]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load 100 mL of the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the benzidine from the cartridge with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[3]
-
Mobile Phase: Methanol/phosphate buffer solution (e.g., 5 mmol/L, pH 6.9) with gradient elution.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.
-
Injection Volume: 20 µL.
Proposed HPLC Method for this compound Analysis
Proposed HPLC Parameters and Validation Plan
The following table outlines the proposed starting parameters for an HPLC method for this compound and the necessary validation parameters to ensure its reliability and accuracy.
| HPLC Parameter | Proposed Condition | Validation Parameter | Acceptance Criteria |
| Column | C18 or PFP (Pentafluorophenyl) reversed-phase column | Specificity/Selectivity | Peak purity and resolution from potential interferences |
| Mobile Phase | Acetonitrile/water gradient with a suitable buffer (e.g., phosphate or acetate) | Linearity | R² ≥ 0.995 over the desired concentration range |
| Detection | UV at an appropriate wavelength (to be determined by UV scan) or Mass Spectrometry (MS) for higher specificity | Accuracy (Recovery) | 80-120% for spiked samples at different concentrations |
| Flow Rate | 0.8 - 1.2 mL/min | Precision (Repeatability & Intermediate Precision) | RSD ≤ 2% for replicate injections and analyses |
| Injection Volume | 10 - 50 µL | Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Column Temperature | 25 - 40 °C | Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | Insensitivity to small, deliberate changes in method parameters |
Experimental Workflow for this compound Analysis
The following diagram illustrates the proposed experimental workflow for the analysis of this compound in a given sample.
Detailed Experimental Protocol for Proposed HPLC Method
1. Sample Preparation
-
For Water Samples: Follow the SPE protocol outlined for benzidine analysis.
-
For Soil Samples:
-
Extract a known weight of the soil sample with a suitable solvent mixture (e.g., methanol/water) using ultrasonication.[4]
-
Centrifuge the extract to separate the solid particles.
-
Filter the supernatant.
-
Proceed with SPE cleanup as described for water samples.
-
2. HPLC-UV Conditions
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A time-based gradient from a high aqueous content to a high organic content to ensure the elution of the polar this compound. The exact gradient will need to be optimized.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined by DAD).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Comparison with Alternative Analytical Methods
While HPLC is a primary technique, other methods can also be employed for the analysis of benzidine and its derivatives.
| Feature | HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (ELISA) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Antigen-antibody binding for detection. |
| Analytes | A wide range of non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. Derivatization is often required for polar analytes like benzidine.[5] | Specific to the target analyte for which the antibody was developed. |
| Sensitivity | High, especially with detectors like MS or electrochemical detectors. | Very high, particularly with selected ion monitoring (SIM). | Can be very high, but may have cross-reactivity issues. |
| Selectivity | Good to excellent, can be enhanced with MS detection. | Excellent, provides structural information for compound identification. | High, but can be affected by matrix interferences and cross-reactivity. |
| Sample Throughput | Moderate. | Lower, due to longer run times and potential for sample preparation. | High, suitable for screening large numbers of samples. |
| Instrumentation Cost | Moderate to high. | High. | Low to moderate. |
| Advantages | Versatile, robust, and widely available. | High sensitivity and specificity, definitive identification. | High throughput, cost-effective for large sample numbers. |
| Disadvantages | May require sample cleanup to reduce matrix effects. | Not suitable for non-volatile or thermally labile compounds without derivatization. Benzidine can degrade at high temperatures.[1] | Prone to false positives/negatives, requires specific antibody development. |
Conclusion
The validation of a robust and reliable analytical method is paramount for the accurate quantification of this compound. While a standardized HPLC method is not yet established, this guide provides a comprehensive framework for its development and validation. The proposed HPLC method, based on established principles for the analysis of related compounds, offers a strong starting point for researchers. A thorough validation process, encompassing specificity, linearity, accuracy, precision, and robustness, is essential to ensure the generation of high-quality, defensible data. The comparison with alternative techniques such as GC-MS and immunoassay highlights the versatility and suitability of HPLC for this analytical challenge, while also acknowledging the strengths of other methods for specific applications. Researchers are encouraged to use this guide as a foundation for developing and validating a fit-for-purpose analytical method for this compound in their specific matrix of interest.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Determination of benzidine, N-acetylbenzidine, and N,N'-diacetylbenzidine in human urine by capillary gas chromatography/negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different analytical techniques for benzidine sulfone detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques applicable to the detection of benzidine sulfone. While specific validated methods for this compound are not widely documented in publicly available literature, this guide outlines established methods for the parent compound, benzidine. These methods serve as a strong foundation for developing and validating a robust analytical procedure for this compound.
Comparison of Analytical Techniques for Benzidine Detection
The selection of an appropriate analytical technique for the detection of benzidine and its derivatives is contingent on factors such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
| Analytical Technique | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC | Electrochemical (ECD) | 0.08 µg/L (for Benzidine in water) | Not widely reported | High sensitivity and selectivity for electroactive compounds. | Requires specialized detector and expertise.[1] |
| UV/Vis | 1.5 µg/L (for Benzidine in urine)[2] | 26.36 - 33.67 µg/L (for Benzidines in water)[3][4] | Widely available, robust, and cost-effective. | Lower sensitivity compared to ECD and MS. | |
| GC-MS | Mass Spectrometer (MS) | 0.5 µg/L (for total Benzidine in urine)[2] | Not widely reported | High specificity and structural confirmation. | Often requires derivatization for polar analytes like aromatic amines.[5] |
| LC-MS/MS | Tandem Mass Spectrometer (MS/MS) | 0.02 - 1.35 ng/mL (for various dyes) | 0.06 - 4.09 ng/mL (for various dyes) | High sensitivity and selectivity, suitable for complex matrices. | Higher instrument cost and complexity. |
| Capillary Electrophoresis (CE) | UV/Vis or DAD | ~1 ng (for synthetic dyes) | Not widely reported | High separation efficiency, small sample volume. | Can have lower sensitivity compared to LC-MS/MS. |
| Electrochemical Sensors | Amperometric/Voltammetric | 3.1 x 10⁻¹⁰ mol L⁻¹ (for Sulfadiazine) | Not widely reported | Portable, rapid, and low-cost. | Susceptible to matrix interferences. |
Note: The quantitative data presented above is primarily for benzidine and other related aromatic amines. The performance of these methods for this compound would require experimental validation.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and adaptation of these analytical methods for this compound detection.
High-Performance Liquid Chromatography with UV/Electrochemical Detection (Based on EPA Method 605 for Benzidines)
This method is suitable for the determination of benzidine in municipal and industrial wastewater and can be adapted for other aqueous samples.
Sample Preparation (Liquid-Liquid Extraction):
-
Adjust the pH of a 1-liter water sample to between 6.5 and 7.5.
-
Perform a primary extraction with chloroform in a separatory funnel.
-
Back-extract the chloroform phase with a dilute acid solution.
-
Neutralize the acid extract and re-extract with chloroform.
-
Concentrate the final chloroform extract and exchange the solvent to the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Hypersil ODS, 5 µm, 15 cm x 4.6 mm I.D.).[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 75:25 v/v).[6] An acetate buffer may be required for electrochemical detection.
-
Detection:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and is a powerful tool for confirmation. Derivatization is often necessary to improve the volatility and chromatographic behavior of benzidine and its derivatives.[5]
Sample Preparation and Derivatization:
-
Extract the benzidine derivative from the sample matrix using an appropriate solvent (e.g., benzene, ethyl acetate).[5]
-
For biological samples like urine, an initial hydrolysis step (acidic or enzymatic) may be required to free conjugated metabolites.[5]
-
Concentrate the extract.
-
Derivatize the analyte using a suitable agent such as heptafluorobutyric anhydride (HFBA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile derivative.
GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless or pulsed splitless injection.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 60°C, ramped to 280-300°C).
-
Carrier Gas: Helium.
-
Mass Spectrometer: Electron ionization (EI) source. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.
Visualizing Workflows and Pathways
Logical Workflow for Method Selection
The selection of an appropriate analytical technique for this compound detection involves a systematic evaluation of experimental needs and sample characteristics.
Caption: Workflow for selecting an analytical method for this compound detection.
Hypothetical Metabolic Pathway of Benzidine
While the primary metabolic pathway for benzidine involves acetylation, a hypothetical pathway leading to a sulfone derivative can be postulated based on general xenobiotic metabolism. Peroxidase-catalyzed oxidation of benzidine is a known activation step.[7]
Caption: Hypothetical metabolic pathway of benzidine including a potential sulfonation route.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. [Determination of benzidine in cotton cloth by high performance liquid chromatography(HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative activation of benzidine and its derivatives by peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Impact of DDS Isomers on Epoxy Resin Performance: A Comparative Analysis
The choice of curing agent is a critical determinant of the final mechanical properties of epoxy resins. Among the myriad of options, diaminodiphenyl sulfone (DDS) is a widely utilized hardener, particularly in high-performance applications. However, the isomeric form of DDS—specifically, the position of the amine groups on the phenyl rings—plays a pivotal role in dictating the performance of the cured resin. This guide provides a comprehensive comparison of the mechanical properties of epoxy resins cured with two primary DDS isomers: 3,3'-DDS and 4,4'-DDS, supported by experimental data and detailed methodologies.
Researchers and professionals in materials science and engineering will find this guide valuable for selecting the appropriate DDS isomer to achieve desired material characteristics. The positional variance between the meta (3,3') and para (4,4') isomers significantly influences the crosslinking network structure, leading to distinct differences in thermal and mechanical behavior.
Comparative Analysis of Mechanical Properties
The isomeric configuration of the DDS curing agent directly impacts key mechanical properties of the cured epoxy resin. Generally, epoxy resins cured with 3,3'-DDS tend to exhibit higher fracture toughness and tensile strength compared to those cured with 4,4'-DDS.[1] This is often attributed to the denser molecular packing and altered network topology formed by the meta-substituted isomer.[1][2] Conversely, the more linear and symmetric structure of 4,4'-DDS can lead to a higher glass transition temperature (Tg).[3][4]
A study involving a tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) epoxy resin demonstrated that the sample cured with 3,3′-DDS (m-TGDDM) showed a tensile strength of 88 MPa and a tensile modulus of 2221 MPa.[1] In contrast, the resin cured with 4,4′-DDS (p-TGDDM) exhibited a lower tensile strength of 80 MPa and a tensile modulus of 2100 MPa.[1] The fracture toughness of the m-TGDDM was also significantly higher at 0.9 MPa·m¹/², compared to 0.6 MPa·m¹/² for the p-TGDDM.[1]
Interestingly, mixtures of the two isomers can yield synergistic effects. For instance, a 7:3 mixture of 3,3'-DDS and 4,4'-DDS has been shown to enhance fracture toughness by up to 30% compared to using 3,3'-DDS alone and by 100% compared to using only 4,4'-DDS, without compromising tensile properties.[1][5] This improvement is linked to a higher crosslink density in the mixed-isomer system.[1]
The table below summarizes the key mechanical properties of epoxy resins cured with 3,3'-DDS and 4,4'-DDS based on experimental findings with TGDDM epoxy resin.
| Mechanical Property | Epoxy Cured with 3,3'-DDS | Epoxy Cured with 4,4'-DDS | Epoxy Cured with 7:3 mixture of 3,3'- and 4,4'-DDS |
| Tensile Strength | 88 MPa[1] | 80 MPa[1] | 86 - 89 MPa[1] |
| Tensile Modulus | 2221 MPa[1] | 2100 MPa[1] | up to 2303 MPa[1] |
| Fracture Toughness (KIC) | 0.9 MPa·m¹/²[1] | 0.6 MPa·m¹/²[1] | ~1.17 MPa·m¹/²[1] |
| Glass Transition Temperature (Tg) | Intermediate | Higher | 241 to 266 °C[1][5] |
Experimental Protocols
The data presented in this guide are derived from rigorous experimental procedures. The following sections detail the methodologies employed for the key mechanical tests.
Tensile Testing
-
Sample Preparation: Dog-bone shaped specimens were prepared according to ASTM D638 standards. The epoxy resin and DDS curing agent were stoichiometrically mixed, degassed to remove air bubbles, and poured into silicone molds.
-
Curing Cycle: The curing schedule is critical for achieving optimal crosslinking and mechanical properties. A typical curing cycle involves an initial stage at a lower temperature (e.g., 120-150°C) for a few hours, followed by a post-curing stage at a higher temperature (e.g., 180-220°C) for an extended period. The exact temperatures and durations depend on the specific epoxy system.
-
Testing Procedure: Uniaxial tensile tests were performed using a universal testing machine at a constant crosshead speed (e.g., 1-5 mm/min) until the specimen fractured. Strain was measured using an extensometer. The tensile strength, tensile modulus, and elongation at break were determined from the resulting stress-strain curves.
Fracture Toughness Testing
-
Sample Preparation: Single-edge-notch-bend (SENB) or compact tension (CT) specimens were fabricated in accordance with ASTM D5045. A sharp pre-crack was introduced at the notch tip by tapping a razor blade.
-
Testing Procedure: The specimens were subjected to a three-point bending or tensile load, respectively, at a constant displacement rate. The load-displacement curve was recorded until fracture. The critical stress intensity factor (KIC), representing the fracture toughness, was calculated based on the peak load and the specimen geometry.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg)
-
Sample Preparation: Rectangular specimens of defined dimensions were prepared and cured as described above.
-
Testing Procedure: DMA was conducted using a dynamic mechanical analyzer in a single cantilever or three-point bending mode. The specimens were subjected to a sinusoidal oscillating strain at a fixed frequency (e.g., 1 Hz) while the temperature was ramped at a constant rate (e.g., 3-5°C/min). The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') were recorded as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.
Visualizing the Process and Structure-Property Relationships
To better understand the experimental workflow and the underlying principles governing the mechanical properties of DDS-cured epoxy resins, the following diagrams are provided.
Caption: Experimental workflow for comparing mechanical properties of epoxy resins.
Caption: DDS isomer structure and its influence on mechanical properties.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Scholarworks@UNIST: Effect of Diamine Isomerism on Mechanical and Thermal Properties of TGAP Epoxy Systems: Molecular Dynamics Simulation Approach [scholarworks.unist.ac.kr]
- 4. Molecular Level Understanding of Amine Structural Variations on Diaminodiphenyl Sulfone to Thermomechanical Characteristics in Bifunctional Epoxy Resin: Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-Toughened Epoxy Resin via Hybridization of Structural Isomeric Curing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polyimides Derived from Various Diamine Sulfones
For researchers and professionals in materials science and polymer chemistry, this guide offers an objective comparison of the thermal stability of polyimides synthesized from different diamine sulfones. The selection of monomers, particularly the diamine component, is a critical determinant of the final polymer's characteristics, significantly influencing its performance in high-temperature applications.
This guide summarizes key experimental data on the thermal properties of various sulfone-containing polyimides, providing a valuable resource for material selection and development. The inclusion of detailed experimental protocols allows for a deeper understanding of the data and facilitates the replication of these studies.
General Polyimide Structure from Diamine Sulfone
The following diagram illustrates the generalized chemical structure of a polyimide synthesized from an aromatic dianhydride and a diamine containing a sulfone group. The 'R' group in the diamine represents the variable structural element that is the focus of this comparison.
performance comparison of benzidine sulfone-based polymers with commercial alternatives
For researchers and professionals in drug development and advanced materials, the quest for superior polymers is perpetual. This guide offers a comparative analysis of benzidine sulfone-based polymers against established commercial alternatives, supported by experimental data to inform material selection for demanding applications.
This compound-based polymers, a class of high-performance aromatic polymers, are gaining traction for their exceptional thermal stability, mechanical robustness, and tailored functionalities. This guide focuses on two prominent examples: polybenzimidazoles (PBIs) derived from 3,3′,4,4′-tetraaminodiphenylsulfone (TADPS) for gas separation applications, and sulfonated polyimides (SPIs) for proton exchange membranes in fuel cells. Their performance is benchmarked against commercial polymers such as Celazole® (PBI), Udel® (polysulfone, PSU), Radel® (polyphenylsulfone, PPSU), and Nafion® (a perfluorinated sulfonic acid polymer).
Key Performance Indicators: A Comparative Snapshot
The following tables summarize the key performance characteristics of this compound-based polymers in comparison to their commercial counterparts.
Thermal and Mechanical Properties
| Property | This compound-Based PBI | Commercial PBI (Celazole®) | Polysulfone (Udel® P-1700) | Polyphenylsulfone (Radel® R-5000) |
| Glass Transition Temperature (Tg) | 438–480 °C[1] | Not specified, but generally high | 185 °C | 220 °C |
| 5% Weight Loss Temperature (TGA) | ≥ 485 °C (in N2 or air)[1] | Not specified | ~500 °C | ~550 °C |
| Tensile Strength | Data not available | ~160 MPa | 70.3 MPa | 76 MPa |
| Solubility | Enhanced solubility in dipolar aprotic solvents[1] | Insoluble in common organic solvents[1][2] | Soluble in many polar organic solvents | Good chemical resistance |
TADPS-based polybenzimidazoles exhibit superior thermal stability and enhanced solubility compared to commercial PBI, making them easier to process into membranes and other forms.
Performance in Membrane Applications
| Polymer System | H₂ Permeability (Barrer) | H₂/CO₂ Selectivity | Performance Benchmark |
| TADPS-based PBI | 3.6 - 5.7 | 10.1 - 32.2 | Surpasses the Robeson upper bound[2] |
Polybenzimidazoles derived from tetraaminodiphenylsulfone demonstrate excellent gas separation properties for H₂/CO₂ mixtures, positioning them as promising candidates for high-temperature membrane applications.
| Property | Sulfonated Polyimide (SPI) from this compound derivatives | Nafion® 117 |
| Proton Conductivity | 0.09–0.21 S/cm at 60 °C in water | Generally in the range of 0.1 S/cm under similar conditions |
| Water Uptake | Varies with sulfonation degree | Typically high |
| Thermal Stability | Desulfonation temperature up to 320 °C | Stable up to ~280 °C |
| Hydrolytic Stability | Can be a challenge, but modifications show improvement | Excellent |
Sulfonated polyimides based on this compound derivatives show promising proton conductivity, sometimes exceeding that of the industry-standard Nafion®, along with higher thermal stability. However, hydrolytic stability can be a key consideration in their application.
Experimental Protocols
A summary of the standard methodologies used to evaluate the key performance indicators is provided below.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for determining the thermal stability of polymers.[3][4][5][6][7]
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The temperature at which significant mass loss occurs indicates the onset of thermal degradation.
-
Procedure:
-
A small, precisely weighed sample of the polymer is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The 5% weight loss temperature (Td5%) is often reported as a key indicator of thermal stability.
-
Mechanical Properties Testing: Tensile Strength
The tensile properties of polymer films are crucial for determining their mechanical robustness and are often evaluated according to ASTM D882.[8][9][10][11][12]
-
Principle: This test measures the force required to stretch a thin plastic film until it breaks. The results provide information on the material's tensile strength, elongation, and modulus.
-
Procedure:
-
Test specimens are cut from the polymer film to specified dimensions.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant rate of crosshead movement until it fails.
-
The force and elongation are recorded throughout the test to generate a stress-strain curve, from which tensile strength and other properties are calculated.
-
Proton Exchange Membrane Fuel Cell (PEMFC) Performance Testing
The performance of a proton exchange membrane is evaluated by assembling it into a membrane electrode assembly (MEA) and testing it in a single fuel cell.[13][14][15][16][17]
-
Principle: The test measures the voltage and power output of the fuel cell at various current densities, providing a polarization curve that characterizes the membrane's performance.
-
Procedure:
-
The proton exchange membrane is placed between an anode and a cathode, which are coated with a catalyst, to form the MEA.
-
The MEA is assembled into a single-cell test fixture with gas flow channels for hydrogen (anode) and air or oxygen (cathode).
-
The cell is operated under controlled conditions of temperature, pressure, and gas flow rates.
-
The current density is varied, and the corresponding cell voltage is measured to generate a polarization (I-V) curve. Key metrics include the open-circuit voltage, ohmic resistance, and maximum power density.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflows for synthesizing and evaluating these high-performance polymers.
Caption: Workflow for Polymer Synthesis and Membrane Fabrication.
Caption: Workflow for Performance Evaluation of Polymer Membranes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of High Performance Polymers for Gas Separation Membranes [vtechworks.lib.vt.edu]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. youtube.com [youtube.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 7. researchgate.net [researchgate.net]
- 8. Tensile Properties (Sheet) ASTM D882 [intertek.com]
- 9. matestlabs.com [matestlabs.com]
- 10. global.saicheng.cn [global.saicheng.cn]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. zwickroell.com [zwickroell.com]
- 13. researchgate.net [researchgate.net]
- 14. PEMFC: Detailed Composition And Performance Testing Methods Of Single Cells | TMNetch [tmnetch.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Testing Protocol Development for a Proton Exchange Membrane Fuel Cell | Semantic Scholar [semanticscholar.org]
- 17. [PDF] Fuel Cell Testing Protocols: An International Perspective | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Validating the Purity of Synthesized Diaminodiphenyl Sulfone by DSC
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) like diaminodiphenyl sulfone (DDS) is a critical step in the development of safe and effective therapeutics. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) for the validation of DDS purity, supported by experimental data and detailed protocols.
Diaminodiphenyl sulfone, a key building block in the synthesis of various polymers and a known antibacterial agent (particularly the 4,4' isomer, dapsone), requires stringent purity control to ensure its performance and safety. While chromatographic techniques like HPLC are traditionally the go-to methods for purity assessment, DSC offers a rapid and complementary approach for crystalline substances.
Comparison of Analytical Techniques: DSC vs. HPLC
Differential Scanning Calorimetry determines purity by measuring the heat flow to a sample compared to a reference as a function of temperature. The presence of impurities broadens the melting endotherm and lowers the melting point of a crystalline substance, a phenomenon described by the van't Hoff equation. This makes DSC a powerful tool for assessing the total mole fraction of eutectic impurities.
High-Performance Liquid Chromatography, on the other hand, separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. It provides a detailed impurity profile, capable of separating and quantifying individual impurities.
The choice between DSC and HPLC depends on the specific requirements of the analysis. DSC is a rapid method for determining the absolute purity of highly pure, crystalline compounds, while HPLC excels at identifying and quantifying specific impurities.[1] Often, these techniques are used orthogonally to provide a comprehensive purity assessment.
Data Presentation: Purity of Diaminodiphenyl Sulfone
The following tables summarize purity data for 3,3'- and 4,4'-diaminodiphenyl sulfone obtained from various sources, illustrating typical purity levels achieved and the methods used for their determination.
Table 1: Purity Data for 3,3'-Diaminodiphenyl Sulfone
| Analytical Method | Purity Specification | Source |
| HPLC | ≥96.0% | [2] |
| HPLC | 99% min | [3] |
| Non-aqueous acid-base Titration | ≥97.5 to ≤102.5% | [4] |
Table 2: Purity Data for 4,4'-Diaminodiphenyl Sulfone (Dapsone)
| Analytical Method | Purity Specification | Source |
| HPLC | ≥97.0% | |
| Assay (Dry Basis) | 99% to 100% | [5] |
| DSC | In agreement with official methods | [6] |
It is important to note that a direct comparison of DSC and HPLC for the same batch of synthesized DDS was not available in the reviewed literature. However, a study on dapsone indicated that the purity results from DSC were in agreement with pharmacopoeial methods, which typically include HPLC.[6]
Experimental Protocols
Detailed methodologies for both DSC and HPLC analysis of diaminodiphenyl sulfone are provided below.
Differential Scanning Calorimetry (DSC) Protocol for Purity Analysis
This protocol is based on general principles for pharmaceutical purity determination by DSC and specific conditions used for dapsone.[6]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized diaminodiphenyl sulfone into a clean aluminum DSC pan. Crimp the pan with a pierced lid to allow for the removal of any volatile impurities.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point of DDS (e.g., 150°C for 4,4'-DDS).
-
Heat the sample at a constant rate of 2°C/min through its melting transition. A slow heating rate is crucial for maintaining thermal equilibrium.
-
The heating should continue to a temperature sufficiently above the melting peak to establish a stable post-melting baseline.
-
Maintain a dynamic nitrogen atmosphere with a flow rate of 30 mL/min to provide an inert environment.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).
-
Use the instrument's software to perform a purity calculation based on the van't Hoff equation, which relates the sample temperature to the reciprocal of the fraction melted.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of 3,3'-Diaminodiphenyl Sulfone
This protocol is adapted from a method developed for the quality control of industrial 3,3'-DDS.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water in a 40:60 (v/v) ratio.
-
Column: A reversed-phase C18 column.
-
Detection: UV absorption at a wavelength of 250 nm.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 3,3'-diaminodiphenyl sulfone in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Identify the main peak corresponding to 3,3'-diaminodiphenyl sulfone.
-
Identify and integrate the peaks of any impurities.
-
Calculate the purity of the sample based on the peak area percentages. Potential impurities to consider include 4,4'-diaminodiphenyl sulfone, 3,4'-diaminodiphenyl sulfone, and 3-amino-3'-nitro diphenyl sulfone.
-
High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of 4,4'-Diaminodiphenyl Sulfone (Dapsone)
This protocol is based on a stability-indicating HPLC method for dapsone.[7]
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 3) and methanol in a 60:40 (v/v) ratio.
-
Column: Neosphere C18 (150 x 4.6 mm, 3.5 µm) or equivalent.
-
Detection: UV absorption at a wavelength of 295 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized 4,4'-diaminodiphenyl sulfone in methanol (e.g., 1000 µg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
Data Analysis:
-
Inject the sample and record the chromatogram. The retention time for dapsone is approximately 4.3 minutes under these conditions.
-
Calculate the purity based on the peak area percentage of the main peak relative to the total peak area.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for purity validation using DSC and a decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for DSC purity validation.
Caption: Decision-making flowchart for purity validation method selection.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,3 -Diaminodiphenyl sulfone for synthesis 599-61-1 [sigmaaldrich.com]
- 3. 3,3′-Diamino Diphenyl Sulfone Distributor and Supplier – Kessler Chemical [kesslerchemical.com]
- 4. L11400.22 [thermofisher.com]
- 5. 4-dds.com [4-dds.com]
- 6. Thermoanalytical Investigation of Some Sulfone-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmahealthsciences.net [pharmahealthsciences.net]
A Comparative Analysis of Epoxy Curing Kinetics with 3,3'-DDS and 4,4'-DDS Isomers
A comprehensive comparison of the curing kinetics of epoxy resins utilizing 3,3'-diaminodiphenyl sulfone (3,3'-DDS) and 4,4'-diaminodiphenyl sulfone (4,4'-DDS) reveals significant differences in their reactivity and the resulting network properties. These differences are primarily attributed to the isomeric position of the amine groups on the diphenyl sulfone backbone, which influences their nucleophilicity and steric hindrance. This guide provides a detailed comparison based on experimental data, outlines the methodologies used for these studies, and visually represents the experimental workflow.
Quantitative Data Summary
The curing behavior of epoxy resins with 3,3'-DDS and 4,4'-DDS has been quantitatively assessed using techniques such as Differential Scanning Calorimetry (DSC). The key kinetic parameter, activation energy (Ea), which represents the energy barrier for the curing reaction, is a critical indicator of the reactivity of the curing agent. A lower activation energy generally corresponds to a faster curing process.
The following table summarizes the activation energies for the curing of an epoxy resin with 3,3'-DDS and 4,4'-DDS, as determined by the Flynn-Wall-Ozawa and Kissinger methods.
| Curing Agent | Activation Energy (Ea) - Flynn-Wall-Ozawa (kJ/mol) | Activation Energy (Ea) - Kissinger (kJ/mol) |
| 3,3'-DDS | 75.9 | 64.8 |
| 4,4'-DDS | 89.2 | 66.6 |
Data sourced from a study on tetraglycidyl 4,4′-diaminodiphenylmethane (TGDDM) epoxy resin.[1]
The data clearly indicates that the epoxy system cured with 3,3'-DDS exhibits a lower activation energy compared to the one cured with 4,4'-DDS, as determined by both analytical methods.[1] This suggests that the meta-substituted 3,3'-DDS is more reactive than the para-substituted 4,4'-DDS. The difference in reactivity can be attributed to the electronic effects of the sulfone group, which has a stronger electron-withdrawing effect in the para position (4,4'-DDS), reducing the nucleophilicity of the amine groups.[1]
Further studies have shown that as the degree of conversion increases, the activation energy for the 4,4'-DDS system tends to decrease.[1] Isothermal DSC curves also reveal that epoxy resins cured with a higher proportion of 4,4'-DDS exhibit a delay in the curing reaction, with the exothermic peak shifting to longer reaction times.[1]
Experimental Protocols
The kinetic analysis of epoxy curing is predominantly carried out using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the chemical reactions as a function of temperature and time.[2][3] Both isothermal and non-isothermal (dynamic) DSC methods are employed to determine the kinetic parameters.
1. Sample Preparation:
-
The epoxy resin (e.g., Diglycidyl Ether of Bisphenol A - DGEBA, or Tetraglycidyl 4,4′-diaminodiphenylmethane - TGDDM) and the curing agent (3,3'-DDS or 4,4'-DDS) are accurately weighed in stoichiometric ratios.
-
The components are thoroughly mixed at an elevated temperature (e.g., 90 °C) to ensure a homogeneous mixture.[4]
-
A small amount of the mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[2]
2. Non-Isothermal DSC Analysis:
-
The sample is heated at a constant rate (e.g., 5, 10, 15, 20 °C/min) over a specified temperature range in an inert atmosphere (e.g., nitrogen).[5]
-
The heat flow is recorded as a function of temperature, generating an exothermic peak corresponding to the curing reaction.
-
The total heat of reaction (ΔH_total) is determined by integrating the area under the exothermic peak.
-
The activation energy (Ea) can be calculated using model-free isoconversional methods such as the Kissinger or Flynn-Wall-Ozawa methods, which analyze the shift in the peak temperature at different heating rates.[6]
3. Isothermal DSC Analysis:
-
The sample is rapidly heated to a specific isothermal curing temperature (e.g., 150, 160, 170 °C) and held at that temperature for a defined period.[7]
-
The heat flow is monitored over time, and the rate of reaction is proportional to the heat flow at any given time.
-
The degree of conversion (α) as a function of time is calculated by integrating the heat flow curve and normalizing it with respect to the total heat of reaction obtained from a dynamic scan.[7]
-
The reaction rate constant k(T) can be determined from the isothermal data, which follows the Arrhenius equation.[1]
4. Data Analysis:
-
Kissinger Method: This method relates the peak temperature of the exotherm to the heating rate to determine the activation energy.
-
Flynn-Wall-Ozawa Method: This is an integral isoconversional method that relates the temperature at a specific degree of conversion to the heating rate to calculate the activation energy as a function of conversion.[1]
-
Kamal Model: This autocatalytic model is often used to describe the cure kinetics of epoxy systems, especially in isothermal studies.[8]
Mandatory Visualization
The following diagram illustrates the general workflow for a comparative kinetic study of epoxy curing using 3,3'-DDS and 4,4'-DDS.
Caption: Experimental workflow for comparative kinetic analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. thermalsupport.com [thermalsupport.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparative Study on Toughening Effect of PTS and PTK in Various Epoxy Resins | MDPI [mdpi.com]
- 5. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. imapsjmep.org [imapsjmep.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Benzidine Sulfone: A Procedural Guide
Disclaimer: This document provides a general procedural framework for determining the proper disposal methods for benzidine sulfone. It is not a substitute for a formal risk assessment or the guidance of a certified environmental health and safety professional. Benzidine and its derivatives are classified as known human carcinogens, and all handling and disposal must be conducted with extreme caution and in strict accordance with institutional, local, state, and federal regulations.[1][2]
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a derivative of the potent carcinogen benzidine, requires meticulous disposal procedures to mitigate risks to human health and the environment.[1][3]
Immediate Actions and Core Principles
Before initiating any disposal process, the following core principles must be observed:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical. Section 13, "Disposal considerations," will provide manufacturer-specific guidance.[4] This document will outline the appropriate disposal methods and any necessary precautions.[1][4]
-
Contact Environmental Health & Safety (EHS): Your institution's EHS department is the definitive authority on hazardous waste disposal.[5] They will provide specific protocols that align with local and federal regulations, such as those from the Environmental Protection Agency (EPA).
-
Never Dispose Down the Drain: this compound and its related compounds should never be disposed of via the sanitary sewer system.[6][7] These compounds are toxic to aquatic life and may persist in the environment.[1][4][8]
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department.[4][9] Incompatible materials can lead to dangerous reactions.
Step-by-Step Procedure for Determining Proper Disposal
The following workflow outlines the necessary steps to ensure the safe and compliant disposal of this compound.
Key Operational Protocols
Based on general guidelines for hazardous chemical waste, the disposal plan for this compound will involve the following stages, to be confirmed and directed by your EHS office.
1. Waste Characterization and Segregation:
-
Solid Waste: This includes pure this compound, contaminated personal protective equipment (PPE) like gloves and bench paper, and any other lab supplies.[10] Solid reagent chemicals should ideally be disposed of in their original manufacturer's container.[10] All solid waste should be double-bagged in clear plastic bags for inspection.[10]
-
Liquid Waste: Solutions containing this compound must be collected in a dedicated, compatible hazardous waste container.[11] Food-grade containers, such as milk jugs, are never acceptable for chemical storage.[12]
-
Sharps: Contaminated sharps (pipette tips, needles, broken glass) must be placed in a designated sharps container to prevent punctures.[10]
2. Container Management:
-
Compatibility: Waste containers must be made of a material that does not react with this compound.[9][11]
-
Labeling: Every waste container must be clearly labeled with a "Hazardous Waste" tag, identifying the contents as "this compound" and listing any other components.[9][10]
-
Closure: Containers must have a leak-proof, screw-on cap and be kept closed except when adding waste.[10] Parafilm and corks are not acceptable closures.[10]
3. Storage Prior to Disposal:
-
Satellite Accumulation Area (SAA): Labeled hazardous waste containers must be stored in a designated SAA within the laboratory.[11]
-
Secondary Containment: Always place waste containers in a secondary container, such as a lab tray, that can hold 110% of the volume of the primary container to capture any potential leaks.[10]
-
Segregation: Store this compound waste away from incompatible materials, particularly strong oxidizing agents like nitric acid.[8][11]
4. Final Disposal Method:
-
The standard and accepted method for the final disposal of benzidine and its derivatives is through high-temperature hazardous waste incineration at a licensed facility.[13] Your EHS department will coordinate the pickup and transport of the waste to an approved disposal site.[5] Under the Resource Conservation and Recovery Act (RCRA), materials containing benzidine are considered toxic wastes.[13]
Resource and Information Summary
| Resource to Consult | Information to Obtain | Rationale |
| Safety Data Sheet (SDS) | Hazard identification, handling precautions, specific disposal instructions (Section 13).[4] | Provides manufacturer-specific data and is the first point of reference for safe handling and disposal. |
| Institutional EHS Office | Site-specific collection procedures, container and labeling requirements, pickup schedules.[5] | Ensures compliance with all institutional policies and local, state, and federal regulations. |
| EPA & Local Regulations | Legal requirements for hazardous waste generation, storage, and disposal (e.g., RCRA).[12] | Defines the legal framework for all hazardous waste management activities, carrying significant penalties for non-compliance. |
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. acs.org [acs.org]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. pfw.edu [pfw.edu]
- 13. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Benzidine sulfone
Essential Safety and Handling Guide for Benzidine Sulfone
Immediate Safety and Operational Plan
This guide provides essential procedural steps for the safe handling of this compound in a laboratory setting, focusing on personal protective equipment (PPE), engineering controls, and emergency procedures.
Engineering Controls:
-
Fume Hood: All work with this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Designated Area: A regulated and clearly marked area should be established for the handling and storage of this compound.[1]
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent skin and respiratory exposure.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile or rubber gloves is recommended. Check with the glove manufacturer for specific chemical resistance data.[1] |
| Body Protection | A disposable, solid-front, back-closing lab coat or a chemical-resistant suit (e.g., DuPont Tychem®) should be worn. All protective clothing should be changed daily or immediately if contaminated.[1][2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3] |
| Respiratory Protection | For any detectable concentration, a NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1][2] |
Step-by-Step Handling and Disposal Protocol
Preparation and Handling:
-
Pre-Handling: Before beginning any work, review the Safety Data Sheet (SDS) for Benzidine.[1] Ensure all necessary PPE is available and in good condition.
-
Working in Fume Hood: Conduct all manipulations of solid or dissolved this compound inside a chemical fume hood.
-
Avoid Dust and Aerosols: Handle the compound carefully to avoid the formation of dust or aerosols.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[2]
Spill Management:
-
Evacuation: In case of a spill, immediately evacuate personnel from the affected area.[1]
-
Ventilation: Ensure the area is well-ventilated.
-
Cleanup: For small spills, use a wet method or a vacuum cleaner equipped with a HEPA filter to collect the material.[1] Do not dry sweep. Place the collected material in a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Decontaminate the spill area with an appropriate cleaning agent.
Waste Disposal:
-
Container: All waste containing this compound must be collected in a tightly closed and clearly labeled hazardous waste container.[1]
-
Storage: Store the waste container in a designated, secure area, preferably within a fume hood.[1]
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Benzidine and its derivatives are considered toxic wastes under the Resource Conservation and Recovery Act (RCRA).
Emergency Procedures
Eye Contact:
-
Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area with soap and plenty of water.[2]
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air immediately.
-
If breathing is difficult, provide respiratory support.
-
Seek immediate medical attention.
Ingestion:
-
Do not induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Visual Workflow for Safe Handling
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
